Dnmt-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H9BrN2O6 |
|---|---|
Molecular Weight |
393.14 g/mol |
IUPAC Name |
(2R,3S)-3-bromo-3-nitro-2-(2-nitrophenyl)-2H-chromen-4-one |
InChI |
InChI=1S/C15H9BrN2O6/c16-15(18(22)23)13(19)10-6-2-4-8-12(10)24-14(15)9-5-1-3-7-11(9)17(20)21/h1-8,14H/t14-,15+/m1/s1 |
InChI Key |
QDGZPZFFDOYRGY-CABCVRRESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@](C(=O)C3=CC=CC=C3O2)([N+](=O)[O-])Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C(=O)C3=CC=CC=C3O2)([N+](=O)[O-])Br)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Non-Nucleoside DNMT1 Inhibitors: A Technical Guide
Note to the Reader: The initial inquiry requested an in-depth technical guide on the mechanism of action for a compound referred to as "Dnmt-IN-1". Publicly available scientific literature and databases provide limited detailed information regarding the specific molecular mechanism, selectivity, and experimental validation of "this compound", identifying it as a potent DNA Methyltransferase (DNMT) inhibitor with an EC50 value of 3.2 µM and demonstrating antiproliferative activity.[1][2][3][4][5]
To fulfill the request for a comprehensive technical guide with detailed experimental protocols and pathway visualizations, this document will focus on a well-characterized, first-in-class, potent, selective, and reversible non-nucleoside inhibitor of DNMT1, GSK3685032 . This compound serves as an exemplary model for understanding the mechanism of action of modern non-nucleoside DNMT1 inhibitors.
Introduction to DNMT1 and Non-Nucleoside Inhibition
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, genomic stability, and cellular differentiation. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Dysregulation of DNMT1 activity is a hallmark of various diseases, including cancer, making it a key target for therapeutic intervention.
Non-nucleoside inhibitors of DNMT1 represent a class of small molecules that do not mimic the natural nucleoside substrates of the enzyme. Unlike nucleoside analogs that are incorporated into DNA and form covalent adducts with the enzyme, non-nucleoside inhibitors typically bind reversibly to the enzyme, offering a different pharmacological profile that may translate to improved tolerability.
GSK3685032: A Selective, Reversible DNMT1 Inhibitor
GSK3685032 is a potent and highly selective non-nucleoside inhibitor of DNMT1. It demonstrates a non-covalent and reversible mechanism of action, distinguishing it from traditional nucleoside-based DNMT inhibitors.
Biochemical and Cellular Activity
The inhibitory potency and cellular effects of GSK3685032 have been quantified across various assays.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 0.036 ± 0.001 µM | Scintillation Proximity Assay (SPA) | Recombinant human DNMT1 | |
| Selectivity | >2,500-fold vs. DNMT3A/3L and DNMT3B/3L | Enzymatic Assay | Recombinant human enzymes | |
| Cellular Proliferation (IC50) | Not specified in provided results | Cell-based assay | Cancer cell lines | |
| DNA Hypomethylation | Rapid loss of DNA methylation | Cellular Assay | In vitro and in vivo models | |
| Transcriptional Activation | Robust transcriptional activation | Cellular Assay | In vitro and in vivo models |
Mechanism of Action
GSK3685032 employs a unique mechanism to selectively inhibit DNMT1. It engages the enzyme at its active site, but its binding is dependent on the presence of hemimethylated DNA.
Key aspects of the mechanism include:
-
Competition with the Active-Site Loop: GSK3685032 competes with the autoinhibitory active-site loop of DNMT1 for binding within the enzyme's catalytic pocket.
-
Interaction with the Target Recognition Domain (TRD): The inhibitor also interacts with the TRD of DNMT1, a domain that is distinct to this isoform and contributes to its selectivity.
-
Hemimethylated DNA Dependence: The binding and inhibitory activity of GSK3685032 are significantly enhanced in the presence of a hemimethylated DNA substrate.
This dual-mode of interaction ensures high affinity and selectivity for DNMT1, leading to the displacement of the catalytic loop and prevention of methyl group transfer to the newly synthesized DNA strand.
Signaling Pathway of DNMT1 Inhibition
The inhibition of DNMT1 by GSK3685032 leads to a cascade of cellular events, ultimately resulting in the reactivation of silenced genes.
References
Dnmt-IN-1: A Selective, Reversible Inhibitor of DNA Methyltransferase 1 (DNMT1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and genomic stability. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Dysregulation of DNMT1 activity is a hallmark of various diseases, including cancer, making it a compelling therapeutic target. Dnmt-IN-1 (also known as GSK3685032) is a potent, first-in-class, non-covalent, and highly selective inhibitor of DNMT1.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols for its characterization.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound, showcasing its potency and selectivity.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Assay Type | IC50 (µM) | Selectivity vs. DNMT1 | Reference |
| DNMT1 | Scintillation Proximity Assay (SPA) | 0.036 ± 0.001 | - | [4] |
| DNMT3A/3L | SPA | >100 | >2500-fold | [1][4] |
| DNMT3B/3L | SPA | >100 | >2500-fold | [1][4] |
Table 2: Selectivity of this compound Against a Broader Panel of Methyltransferases and Kinases
| Target Class | Number of Targets Tested | IC50 (µM) | Reference |
| Methyltransferases | 34 | >10 | [4] |
| Kinases | 369 | >10 | [4] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| Various Hematological Cancer Cell Lines (n=51) | Cell Growth | Growth Inhibition | Median: 0.64 (after 6 days) | [5] |
| MV4-11 (Leukemia) | Cell Growth | Growth Inhibition | Time-dependent decrease | [2] |
Mechanism of Action
This compound is a non-covalent, reversible inhibitor of DNMT1.[2] Its mechanism of action involves competing with the active-site loop of DNMT1 for penetration into hemi-methylated DNA.[5][6] This competitive inhibition prevents the enzyme from catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to the cytosine residue on the newly synthesized DNA strand. Unlike nucleoside analog inhibitors such as decitabine and 5-azacytidine, this compound does not incorporate into DNA and does not cause DNA damage.[3][7] Its non-covalent nature allows for a reversible inhibition of DNMT1 activity.
Signaling Pathways and Experimental Workflows
DNMT1 Maintenance Methylation Pathway
During DNA replication, DNMT1 is recruited to the replication fork to ensure the faithful propagation of methylation patterns. This process is mediated by its interaction with Proliferating Cell Nuclear Antigen (PCNA) and Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1][8] UHRF1 recognizes hemi-methylated DNA and recruits DNMT1 to these sites, ensuring the methylation of the daughter strand.
Experimental Workflow: DNMT1 Enzymatic Assay (Scintillation Proximity Assay)
The following diagram outlines the workflow for determining the enzymatic activity of DNMT1 in the presence of an inhibitor using a Scintillation Proximity Assay (SPA).
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This workflow illustrates the key steps in performing a Cellular Thermal Shift Assay (CETSA) to confirm the target engagement of this compound with DNMT1 in a cellular context.
Experimental Protocols
DNMT1 Enzymatic Scintillation Proximity Assay (SPA)
This protocol is adapted from methodologies used to characterize potent DNMT1 inhibitors.[9][10][11]
1. Materials:
-
Purified recombinant human DNMT1 enzyme
-
Biotinylated, hemi-methylated double-stranded oligonucleotide substrate
-
[³H]-S-adenosylmethionine ([³H]-AdoMet)
-
This compound (or other test compounds)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM EDTA, 1 mM DTT, 10% glycerol
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Microplate scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing DNMT1 enzyme and the biotinylated hemi-methylated DNA substrate in the assay buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Transfer the enzyme-substrate mixture to the wells containing the inhibitor.
-
Initiate the methylation reaction by adding [³H]-AdoMet to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).
-
Terminate the reaction and capture the biotinylated DNA by adding a suspension of streptavidin-coated SPA beads.
-
Incubate for 30 minutes at room temperature to allow for bead-DNA binding.
-
Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methyl groups incorporated into the DNA.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for DNMT1 Target Engagement
This protocol is a generalized procedure based on established CETSA methodologies.[12][13][14]
1. Materials:
-
Cell line of interest (e.g., HEK293T, HepG2)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western blotting
2. Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes or a 96-well PCR plate.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of soluble protein by Western blotting using a specific antibody against DNMT1.
-
Quantify the band intensities and plot the normalized soluble DNMT1 fraction against the temperature for each treatment condition to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
Western Blotting for DNMT1 Detection
This is a standard protocol for the detection of DNMT1 protein levels.[15]
1. Materials:
-
Cell lysates prepared as described in the CETSA protocol or from other experiments.
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-DNMT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary anti-DNMT1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of DNMT1 protein.
Conclusion
This compound represents a significant advancement in the development of epigenetic modulators. Its high potency, remarkable selectivity for DNMT1, and reversible, non-covalent mechanism of action distinguish it from previous generations of DNMT inhibitors. This technical guide provides essential data and methodologies to aid researchers in further exploring the therapeutic potential of selective DNMT1 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK3685032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of Dnmt1/PCNA/UHRF1 Interactions Promotes Tumorigenesis from Human and Mice Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and mechanistic insights into UHRF1-mediated DNMT1 activation in the maintenance DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of DNMT1 selective antagonists using a novel scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scintillation proximity assay for measurement of RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptglab.com [ptglab.com]
In-Depth Technical Guide: Biochemical and Physical Properties of the DNMT1 Inhibitor GSK3685032
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical and physical properties, mechanism of action, and cellular effects of GSK3685032, a first-in-class, reversible, and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). This document is intended to serve as a detailed resource for researchers in drug discovery and development, offering insights into the experimental protocols for evaluating this compound and its impact on cellular signaling pathways.
Introduction
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, and its dysregulation is a hallmark of various diseases, including cancer. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[1] Inhibition of DNMT1 has emerged as a promising therapeutic strategy for reactivating silenced tumor suppressor genes. GSK3685032 is a potent and highly selective small molecule inhibitor of DNMT1 that operates through a non-covalent, reversible mechanism, distinguishing it from traditional nucleoside analog inhibitors.[2] This guide summarizes the key characteristics of GSK3685032 and provides detailed methodologies for its scientific investigation.
Biochemical and Physical Properties
GSK3685032 is a synthetic organic molecule with well-defined biochemical and physical characteristics that contribute to its potent and selective inhibitory activity against DNMT1.
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK3685032, providing a clear comparison of its inhibitory potency, selectivity, and cellular activity.
| Parameter | Value | Assay Type | Reference |
| IC50 (DNMT1) | 0.036 µM | Radioactive Scintillation Proximity Assay (SPA) | [2] |
| Selectivity (vs. DNMT3A/3L) | >2,500-fold | Radioactive SPA | [2] |
| Selectivity (vs. DNMT3B/3L) | >2,500-fold | Radioactive SPA | [2] |
| Selectivity (vs. other methyltransferases, n=34) | >10 µM | Not Specified | [2] |
| Selectivity (vs. kinases, n=369) | >10 µM | Not Specified | [2] |
| Mechanism of Inhibition | Non-covalent, Reversible, Competitive with DNMT1 active-site loop for hemi-methylated DNA | Intact Protein Mass Spectrometry, Crystallography | [2][3] |
Table 1: Biochemical and In Vitro Inhibitory Properties of GSK3685032
| Parameter | Cell Line | Value | Assay Duration | Reference |
| Median Growth IC50 (gIC50) | Hematological Cancer Cell Lines (n=51) | 0.64 µM | 6 days | [2][4] |
| Tumor Growth Inhibition | MV4-11 Xenograft Model | Significant at ≥30 mg/kg (s.c., twice daily) | 28 days | [4][5] |
| Tumor Growth Inhibition | SKM-1 Xenograft Model | Significant at ≥30 mg/kg (s.c., twice daily) | 28 days | [5] |
Table 2: Cellular and In Vivo Activity of GSK3685032
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of GSK3685032.
DNMT1 Enzymatic Inhibition Assay (Radioactive Scintillation Proximity Assay)
This assay quantifies the ability of GSK3685032 to inhibit the enzymatic activity of DNMT1.
Materials:
-
Recombinant human DNMT1 enzyme
-
Hemi-methylated DNA substrate (e.g., poly(dI-dC))
-
S-[³H]-adenosyl-L-methionine (³H-SAM)
-
Scintillation Proximity Assay (SPA) beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 2 mM DTT)
-
GSK3685032
-
Microplates (e.g., 384-well)
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of GSK3685032 in the assay buffer.
-
In a microplate, add the DNMT1 enzyme, hemi-methylated DNA substrate, and the GSK3685032 dilution series.
-
Initiate the methylation reaction by adding ³H-SAM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing unlabeled SAM and guanidine hydrochloride).
-
Add SPA beads to the wells. The beads are coated with a scintillant that emits light when in close proximity to the radiolabeled methylated DNA.
-
Incubate to allow the beads to settle and the signal to develop.
-
Measure the light emission using a scintillation counter.
-
Calculate the percentage of inhibition for each GSK3685032 concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.
Cellular Proliferation Assay
This assay assesses the effect of GSK3685032 on the growth of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MV4-11 acute myeloid leukemia cells)
-
Complete cell culture medium
-
GSK3685032
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of GSK3685032 in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of GSK3685032.
-
Incubate the plates for the desired duration (e.g., 6 days), replenishing the medium with the compound as necessary.[4]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration and determine the gIC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure the expression levels of specific genes affected by GSK3685032 treatment.
Materials:
-
Cells treated with GSK3685032 or vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Treat cells with GSK3685032 at the desired concentration and for the appropriate duration.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions by combining the cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR reactions on a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data to determine the relative expression of the target genes, normalized to a housekeeping gene (e.g., GAPDH or ACTB). Upregulated immune-related genes to examine include CXCL11, IFI27, and HLA-DQA1.[4]
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of GSK3685032's anti-tumor efficacy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human cancer cell line (e.g., MV4-11 or SKM-1)
-
Matrigel (optional)
-
GSK3685032 formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer GSK3685032 (e.g., 1-45 mg/kg, subcutaneously, twice daily) or vehicle control to the respective groups.[4][5]
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Signaling Pathways and Experimental Workflows
GSK3685032-mediated inhibition of DNMT1 leads to global DNA hypomethylation, which in turn reactivates the expression of silenced genes. A significant consequence of this is the upregulation of endogenous retroviruses (ERVs) and other repetitive elements.[3] This triggers a "viral mimicry" response within the cancer cells, activating innate immune signaling pathways.
cGAS-STING Pathway Activation
The accumulation of cytosolic double-stranded DNA (dsDNA) from reactivated ERVs is sensed by cyclic GMP-AMP synthase (cGAS). This initiates the cGAS-STING signaling cascade, a critical component of the innate immune response.
Caption: GSK3685032 induces the cGAS-STING pathway.
Interferon Signaling Pathway
The Type I interferons produced as a result of cGAS-STING activation act in an autocrine and paracrine manner to induce the expression of a wide range of interferon-stimulated genes (ISGs), which have antiviral and anti-proliferative effects.
Caption: Interferon signaling cascade activated by GSK3685032.
Experimental Workflow for Mechanism of Action Studies
The following diagram illustrates a logical workflow for investigating the mechanism of action of GSK3685032, from initial in vitro characterization to in vivo efficacy studies.
Caption: A logical workflow for characterizing GSK3685032.
Conclusion
GSK3685032 represents a significant advancement in the development of DNMT1 inhibitors. Its non-covalent, reversible, and highly selective mode of action offers potential advantages over traditional hypomethylating agents, including improved tolerability. The induction of a "viral mimicry" state through the activation of the cGAS-STING and interferon signaling pathways highlights a key mechanism for its anti-tumor activity. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of GSK3685032 and other next-generation epigenetic modulators.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
The Impact of Non-Nucleoside DNMT1 Inhibition on Global DNA Methylation: A Technical Overview of GSK-3484862
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the non-nucleoside DNA methyltransferase 1 (DNMT1) inhibitor, GSK-3484862, on global DNA methylation patterns. GSK-3484862 serves as a prime exemplar of a new class of DNMT1-selective inhibitors that induce DNA hypomethylation through a distinct mechanism compared to traditional nucleoside analogs. This document outlines the inhibitor's mechanism of action, presents quantitative data on its impact on global methylation, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to GSK-3484862: A Non-Nucleoside DNMT1 Inhibitor
GSK-3484862 is a potent and selective, non-nucleoside inhibitor of DNMT1.[1] Unlike nucleoside analogs such as 5-azacytidine and decitabine, which are incorporated into DNA and form covalent adducts with DNMT enzymes, GSK-3484862 acts through a novel mechanism.[1][2] This dicyanopyridine-containing compound leads to the rapid degradation of the DNMT1 protein, resulting in passive, replication-dependent demethylation of the genome.[1][3] Its high selectivity for DNMT1 over DNMT3A and DNMT3B, coupled with lower cytotoxicity, makes it a valuable tool for studying the specific roles of maintenance methylation and a promising candidate for therapeutic development.[1]
Mechanism of Action
GSK-3484862 induces global hypomethylation by targeting the DNMT1 protein for degradation via the ubiquitin-proteasome pathway.[1][3] This process is initiated by the binding of GSK-3484862 to the DNMT1-DNA complex, which triggers the recruitment of the E3 ubiquitin ligase UHRF1 (Ubiquitin-like with PHD and RING Finger Domains 1).[1][3] UHRF1 then ubiquitinates DNMT1, marking it for recognition and subsequent degradation by the proteasome.[1] This leads to a rapid depletion of cellular DNMT1 levels, preventing the maintenance of methylation patterns on newly synthesized DNA strands during replication. Consequently, there is a progressive and global loss of DNA methylation.[1][2]
Quantitative Effects on Global DNA Methylation
Treatment of various cell lines with GSK-3484862 leads to a significant and time-dependent reduction in global DNA methylation levels. The extent of hypomethylation can be substantial, approaching levels seen in DNMT1-deficient cells.
| Cell Line | Treatment Conditions | Method | Initial Methylation Level | Final Methylation Level | Percent Reduction | Reference |
| A549 | 4 µM for 48h | Mass Spectrometry | ~3.5% of total cytosines | ~1.5% of total cytosines | ~57% | [1] |
| Murine ESCs | 10 µM for 6 days | WGBS | ~70% CpG methylation | <18% CpG methylation | >74% | [2][4] |
| NCI-H1299 | 2 µM for 6 days | Mass Spectrometry | Not specified | Significant reduction | Not specified | [5] |
| NCI-H1299 | 2 µM for 6 days | Pyrosequencing (LINE-1) | ~75% | ~30% | ~60% | [5] |
Table 1: Summary of Quantitative Data on Global DNA Methylation Changes Induced by GSK-3484862.
Experimental Protocols
Several methodologies can be employed to quantify the global changes in DNA methylation following treatment with GSK-3484862. Below are detailed protocols for commonly used techniques.
Global DNA Methylation Quantification by Mass Spectrometry
This method provides a highly accurate and absolute quantification of 5-methylcytosine (5mC) content.
Methodology:
-
Genomic DNA Isolation: Extract high-quality genomic DNA from control and GSK-3484862-treated cells using a standard DNA extraction kit.
-
DNA Hydrolysis: Digest 1-2 µg of genomic DNA to its constituent nucleosides using a sequential enzymatic digestion with DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis: Separate the resulting nucleosides using liquid chromatography and detect and quantify the amounts of deoxycytidine (dC) and 5-methyldeoxycytidine (5mdC) using tandem mass spectrometry.
-
Quantification: Calculate the percentage of 5mC as: (5mdC / (5mdC + dC)) * 100.
Bisulfite Pyrosequencing of Repetitive Elements
Repetitive elements, such as Long Interspersed Nuclear Element-1 (LINE-1), are heavily methylated and their methylation status is often used as a surrogate for global DNA methylation.
Methodology:
-
Genomic DNA Isolation: Isolate genomic DNA from control and treated cells.
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EZ DNA Methylation-Gold™ Kit). This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify a specific region of the LINE-1 consensus sequence using PCR with primers designed for bisulfite-converted DNA.
-
Pyrosequencing: Sequence the PCR products using a pyrosequencer. The software quantifies the percentage of methylation at specific CpG sites by measuring the ratio of cytosine to thymine.
-
Data Analysis: Average the methylation percentage across multiple CpG sites within the LINE-1 amplicon to obtain a representative value for global methylation.[5]
Signaling and Cellular Consequences
The primary signaling pathway engaged by GSK-3484862 is the ubiquitin-proteasome system, leading to DNMT1 degradation.[1] An interesting secondary effect observed in lung cancer cells is the upregulation of DNMT3B expression following GSK-3484862 treatment.[6] This suggests a potential compensatory mechanism in some cell types in response to the loss of maintenance methylation. The hypomethylation induced by this inhibitor can lead to the re-expression of silenced tumor suppressor genes and the activation of germline genes and transposable elements.[2][4]
Conclusion
GSK-3484862 represents a significant advancement in the study of DNA methylation, providing a highly selective and less toxic tool for inducing global hypomethylation compared to traditional DNMT inhibitors. Its unique mechanism of inducing DNMT1 degradation offers new avenues for both basic research into the epigenetic regulation of gene expression and the development of novel therapeutic strategies for diseases characterized by aberrant DNA methylation, such as cancer. The quantitative data and experimental protocols provided herein serve as a comprehensive resource for researchers and professionals in the field.
References
- 1. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Unlocking Silenced Genes: A Technical Guide to Utilizing Dnmt-IN-1 for the Reversal of Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Dnmt-IN-1, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), in the study of reversing gene silencing. This document outlines the core mechanisms, experimental protocols, and expected quantitative outcomes for researchers investigating epigenetic regulation and its therapeutic potential. For the purposes of this guide, "this compound" will be used as a representative non-nucleoside, reversible DNMT1 inhibitor, with specific data provided from studies on well-characterized inhibitors such as GSK3685032 and SGI-1027.
Introduction: The Role of DNMT1 in Gene Silencing
DNA methylation is a critical epigenetic modification that plays a pivotal role in the regulation of gene expression.[1] The methylation of cytosine residues within CpG dinucleotides, particularly in promoter regions, is a primary mechanism for stable gene silencing. DNA methyltransferase 1 (DNMT1) is the key maintenance methyltransferase, responsible for faithfully copying existing methylation patterns onto newly synthesized DNA strands during replication. In various diseases, including cancer, aberrant hypermethylation of tumor suppressor gene promoters by DNMT1 leads to their silencing and contributes to disease progression.
The reversibility of DNA methylation makes DNMT1 an attractive therapeutic target.[2] Non-nucleoside inhibitors of DNMT1, such as this compound, offer a powerful tool to study the reactivation of silenced genes. Unlike nucleoside analogs that are incorporated into DNA and can cause toxicity, non-nucleoside inhibitors directly and often reversibly bind to the DNMT1 enzyme, blocking its catalytic activity.[2] This targeted inhibition leads to passive demethylation of the genome over successive rounds of cell division, resulting in the re-expression of previously silenced genes.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of DNMT1. Its mechanism of action involves binding to the catalytic site of the enzyme, preventing it from transferring a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the cytosine base on the DNA strand.[3][4] This non-covalent and reversible inhibition is highly selective for DNMT1 over other DNA methyltransferases like DNMT3A and DNMT3B.[2]
The inhibition of DNMT1's maintenance function during DNA replication leads to a progressive and passive loss of methylation on the newly synthesized DNA strands. This hemi-methylated state is not recognized as a substrate for maintenance methylation in the subsequent replication cycle, leading to the eventual complete demethylation of specific CpG sites and the reversal of gene silencing.
Quantitative Data on the Effects of DNMT1 Inhibition
The following tables summarize quantitative data from studies using representative non-nucleoside DNMT1 inhibitors. This data provides an expected range of efficacy for researchers using similar compounds.
Table 1: Inhibitory Activity of Non-Nucleoside DNMT1 Inhibitors
| Compound | Target(s) | IC50 (in vitro assay) | Cell-based Potency (EC50) | Reference(s) |
| GSK3685032 | DNMT1 | 0.036 µM | Not specified | [2] |
| SGI-1027 | DNMT1, DNMT3A, DNMT3B | 12.5 µM (DNMT1), 8 µM (DNMT3A), 7.5 µM (DNMT3B) | 0.9 µM (hDNMT3A in KG-1 cells) | [1][5] |
| MC3343 (regioisomer of SGI-1027) | DNMT1, DNMT3A | Low µM range | Not specified | [2] |
| Compound 5 (quinoline derivative) | DNMT1, DNMT3A2/3L | 9 µM (DNMT1), 2.8 µM (DNMT3A2/3L) | Not specified | [4][6] |
Table 2: Effect of DNMT1 Inhibitors on Gene Expression and DNA Methylation
| Compound | Cell Line | Target Gene(s) | Fold Change in Gene Expression | Change in Promoter Methylation | Treatment Conditions | Reference(s) |
| GSK3685032 | MV4-11 (AML) | Interferon-stimulated genes | Upregulation | Global DNA hypomethylation (up to 83% reduction) | 400 nM for 4 days | [3] |
| SGI-1027 | RKO (colon cancer) | p16 | 8-fold increase | Demethylation of promoter | 2.5 µM for 7 days | [1] |
| SGI-1027 | RKO (colon cancer) | MLH1 | Reactivation | Demethylation of promoter | 2.5 µM for 7 days | [1] |
| SGI-1027 | RKO (colon cancer) | TIMP3 | Significant increase | Demethylation of promoter | 1-2.5 µM | [1] |
| Decitabine (for comparison) | U1906, H2171 (SCLC) | Caspase-8 | Significant increase | Not specified | Not specified | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the reversal of gene silencing using this compound.
Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line known to have hypermethylated and silenced genes of interest. Cancer cell lines are often suitable models.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase.[8]
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[1] Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).[9] Typical concentrations for non-nucleoside inhibitors range from the low micromolar to nanomolar range.[1][2]
-
Incubation: Incubate the cells for a period sufficient to allow for at least two cell divisions, as demethylation is a passive process that occurs during DNA replication. Treatment times can range from 24 hours to several days.[1][9]
-
Cell Harvesting: After the treatment period, harvest the cells for downstream analysis.
Western Blot Analysis for DNMT1 and Target Protein Expression
This protocol is for assessing the protein levels of DNMT1 to confirm target engagement and the re-expression of silenced genes at the protein level.
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific for DNMT1 or the target protein of interest overnight at 4°C.[10]
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again with TBST.
-
-
Detection:
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of silenced genes to assess their reactivation.
-
RNA Extraction:
-
Extract total RNA from treated and control cells using a suitable method, such as TRIzol reagent or a column-based kit.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).[14]
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mixture containing cDNA template, gene-specific primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.[15]
-
-
Data Analysis:
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[14]
-
Bisulfite Sequencing for DNA Methylation Analysis
This is the gold standard method for determining the methylation status of individual CpG sites within a specific genomic region.[16][17]
-
Genomic DNA Extraction:
-
Isolate high-quality genomic DNA from treated and control cells.
-
-
Bisulfite Conversion:
-
PCR Amplification:
-
Design primers specific to the bisulfite-converted DNA sequence of the target promoter region.
-
Amplify the target region using PCR.
-
-
Sequencing and Analysis:
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing.
-
Align the sequences to a reference sequence and quantify the percentage of methylation at each CpG site by comparing the number of cytosines (methylated) to the number of thymines (converted from unmethylated cytosines).[18]
-
Visualizing the Impact of this compound: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the use of this compound.
Caption: Mechanism of this compound in reversing gene silencing.
Caption: Workflow for analyzing the effects of this compound.
Caption: Key signaling pathways influenced by DNMT1 activity.
Conclusion
This compound and other selective, non-nucleoside DNMT1 inhibitors are invaluable tools for the research community. They provide a specific and controlled method to investigate the role of DNA methylation in gene silencing and to explore the potential of reversing these epigenetic marks for therapeutic benefit. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding and manipulating the epigenetic landscape. As our knowledge of epigenetic regulation continues to expand, the use of such targeted inhibitors will be instrumental in developing novel strategies for a wide range of diseases.
References
- 1. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression profiling of DNA methyl transferase I (DNMT1) and efficacy of a DNA-hypomethylating agent (decitabine) in combination with chemotherapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. origene.com [origene.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. bu.edu [bu.edu]
- 16. biostate.ai [biostate.ai]
- 17. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 18. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
Unlocking Silenced Genes: A Technical Guide to Dnmt-IN-1 (RG108) for Tumor Suppressor Gene Reactivation
For Immediate Release
This technical guide provides an in-depth overview of Dnmt-IN-1, also known as RG108, a non-nucleoside DNA methyltransferase (DNMT) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the epigenetic reactivation of tumor suppressor genes. This document details the mechanism of action, compiles quantitative data from various studies, and provides detailed experimental protocols for the evaluation of this compound.
Core Concepts: The Role of DNMTs and the Promise of Their Inhibition
In numerous cancers, tumor suppressor genes are silenced not by mutation, but by an epigenetic modification known as DNA methylation. DNA methyltransferases (DNMTs) are the enzymes responsible for adding a methyl group to cytosine bases in DNA, a process that can lead to gene silencing when it occurs in promoter regions.[1] this compound (RG108) is a small molecule inhibitor that offers a promising strategy to reverse this process and reactivate these crucial genes.
Mechanism of Action of this compound (RG108)
This compound is a non-nucleoside inhibitor that directly blocks the active site of DNMTs. Unlike nucleoside analogs such as 5-azacytidine, it does not require incorporation into the DNA and does not cause covalent trapping of the enzyme. This reversible inhibition is thought to contribute to its lower toxicity profile. By occupying the catalytic pocket of DNMTs, this compound prevents the transfer of methyl groups to DNA, leading to passive demethylation during subsequent rounds of DNA replication. This demethylation of promoter regions can restore the expression of silenced tumor suppressor genes.
Caption: Mechanism of this compound in reactivating tumor suppressor genes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (RG108) from various published studies.
Table 1: In Vitro DNMT Inhibition
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 115 nM | SssI methylase | [2] |
| IC50 (biotinylated RG108) | 40 nM | Not specified | [3] |
| DNMT Activity Reduction | 75% | hBMSCs | [4] |
Table 2: Effects on Cell Viability and Proliferation
| Cell Line | Assay | Parameter | Concentration | Effect | Reference |
| HCT116 | Cell Counting | Proliferation | 10 µM | Inhibition | [5] |
| HCT116 | Cell Counting | Proliferation | 100 µM | ~50% inhibition after 5 days | [5] |
| LNCaP, 22Rv1, DU145 | Cell Viability | Growth Inhibition | Dose-dependent | Significant inhibition | [6] |
| PC-3 | Cell Viability | Growth Inhibition | Not specified | No significant effect | [6] |
| Eca-109 | Cell Viability | IC50 | 70 µM | 50% inhibitory concentration | [7] |
| TE-1 | Cell Viability | IC50 | 75 µM | 50% inhibitory concentration | [7] |
| hBMSCs | Cell Viability | Viability | 50 µM | No significant effect | [4] |
Table 3: Effects on DNA Methylation and Gene Expression
| Cell Line | Gene | Effect on Methylation | Effect on Expression | Concentration | Reference |
| HCT116 | p16Ink4a | Demethylation | Reactivation | 10 µM | [5] |
| HCT116 | SFRP1 | Demethylation | Reactivation | 10 µM | [5] |
| HCT116 | TIMP-3 | Demethylation | Reactivation | 10 µM | [5] |
| LNCaP, 22Rv1 | Global | Decreased | Not applicable | Not specified | [6] |
| LNCaP, 22Rv1 | GSTP1 | Decreased | Re-expression | Not specified | [6] |
| LNCaP, 22Rv1 | APC | Decreased | Re-expression | Not specified | [6] |
| LNCaP, 22Rv1 | RAR-β2 | Decreased | No re-expression | Not specified | [6] |
| hBMSCs | Global | 42% loss | Not applicable | 50 µM | [4] |
| hBMSCs | NANOG | Not specified | Upregulation | 50 µM | [4] |
| hBMSCs | OCT4 | Not specified | Upregulation | 50 µM | [4] |
| Buffalo Fibroblasts | DNMT1 | Not applicable | Decreased | 20 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound (RG108).
In Vitro DNMT Activity Assay
This assay measures the direct inhibitory effect of this compound on DNMT enzyme activity.
Materials:
-
Purified recombinant DNMT enzyme (e.g., SssI methylase)
-
Unmethylated DNA substrate (e.g., a PCR product of a CpG-rich region)
-
S-adenosyl-L-methionine (SAM) as a methyl donor
-
This compound (RG108)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM EDTA, 5 mM DTT)
-
Methylation-sensitive restriction enzyme (e.g., HpaII)
-
Agarose gel electrophoresis system
-
DNA visualization agent (e.g., ethidium bromide)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, unmethylated DNA substrate, and SAM.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Initiate the reaction by adding the DNMT enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by heat inactivation or addition of a stop solution.
-
Purify the DNA from the reaction mixture.
-
Digest the purified DNA with a methylation-sensitive restriction enzyme.
-
Analyze the digestion products by agarose gel electrophoresis.
-
Visualize the DNA bands. The degree of digestion will be inversely proportional to the methylation level, and thus indicative of the inhibitory activity of this compound.
-
Quantify the band intensities to determine the IC50 value.
Cell Viability and Proliferation Assays
These assays assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, LNCaP)
-
Complete cell culture medium
-
96-well plates
-
This compound (RG108)
-
Cell viability reagent (e.g., MTT, XTT, CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Procedure (MTT Assay Example):
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
DNA Methylation Analysis
4.3.1. Methylation-Specific PCR (MSP)
MSP is a qualitative or semi-quantitative method to assess the methylation status of specific CpG sites in a promoter region.
Materials:
-
Genomic DNA isolated from treated and untreated cells
-
Bisulfite conversion kit
-
Two pairs of PCR primers for the gene of interest: one pair specific for the methylated sequence and another for the unmethylated sequence after bisulfite treatment.
-
Taq polymerase and PCR reagents
-
Agarose gel electrophoresis system
Procedure:
-
Treat cells with this compound for a specified duration.
-
Isolate genomic DNA.
-
Perform bisulfite conversion of the genomic DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Perform two separate PCR reactions for each sample using the methylated-specific and unmethylated-specific primer sets.
-
Analyze the PCR products on an agarose gel. The presence of a PCR product in the "M" lane indicates methylation, while a product in the "U" lane indicates an unmethylated status.
4.3.2. Bisulfite Sequencing
This method provides a high-resolution analysis of the methylation status of individual CpG sites.
Materials:
-
Bisulfite-converted DNA (from the MSP protocol)
-
PCR primers flanking the region of interest
-
Taq polymerase and PCR reagents
-
Cloning vector and competent E. coli cells (for Sanger sequencing) or library preparation kit for next-generation sequencing.
-
Sequencing platform
Procedure:
-
Amplify the bisulfite-converted DNA using primers that do not contain CpG sites.
-
Clone the PCR products into a suitable vector and transform into E. coli.
-
Sequence individual clones (typically 10-20) to determine the methylation status of each CpG site. Alternatively, perform next-generation sequencing of the PCR amplicons.
-
Analyze the sequencing data to determine the percentage of methylation at each CpG site.
Gene Expression Analysis (qRT-PCR)
This technique is used to quantify the expression levels of reactivated tumor suppressor genes.
Materials:
-
Total RNA isolated from treated and untreated cells
-
Reverse transcriptase and reagents for cDNA synthesis
-
Gene-specific primers for the target and reference genes (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound.
-
Isolate total RNA.
-
Synthesize cDNA from the total RNA using reverse transcriptase.
-
Perform qPCR using the gene-specific primers and the appropriate master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to untreated controls.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the evaluation of a DNMT inhibitor like this compound.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound (RG108) represents a valuable tool for researchers studying epigenetic gene regulation and a potential lead compound for the development of novel cancer therapies. Its non-nucleoside, reversible mechanism of action offers a favorable profile compared to traditional DNMT inhibitors. The data and protocols compiled in this guide provide a comprehensive resource for the scientific community to further investigate the therapeutic potential of reactivating tumor suppressor genes through DNMT inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Endogenous Assays of DNA Methyltransferases: Evidence for Differential Activities of DNMT1, DNMT2, and DNMT3 in Mammalian Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. RG108 increases NANOG and OCT4 in bone marrow-derived mesenchymal cells through global changes in DNA modifications and epigenetic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneticsmr.org [geneticsmr.org]
The Discovery and Chemical Synthesis of GSK3685032: A First-in-Class Reversible and Selective DNMT1 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
DNA methyltransferase 1 (DNMT1) is a critical enzyme responsible for maintaining DNA methylation patterns, a key epigenetic modification essential for gene regulation and genomic stability. Dysregulation of DNMT1 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of GSK3685032, a potent, selective, and reversible non-covalent inhibitor of DNMT1. This document details the experimental methodologies used to identify and validate this compound, presents its key quantitative data, and illustrates its mechanism of action and impact on cellular signaling pathways.
Discovery of GSK3685032
GSK3685032 was identified through a comprehensive high-throughput screening (HTS) campaign of over 1.8 million small molecules.[1][2] The primary goal of this screening was to discover novel, non-nucleoside inhibitors of DNMT1 with a reversible mechanism of action, thereby offering a potentially improved safety profile over existing covalent inhibitors like decitabine.
The HTS utilized a biochemical assay designed to measure the enzymatic activity of a truncated form of human DNMT1 (amino acids 601-1600). This assay, a Scintillation Proximity Assay (SPA), quantified the transfer of a tritiated methyl group from the donor S-adenosyl-L-methionine ([³H]-SAM) to a hemi-methylated DNA substrate. Compounds that demonstrated at least 30% inhibition of DNMT1 activity at a concentration of 10 µM were selected for further characterization, leading to the identification of a promising chemical series that, after medicinal chemistry optimization for improved potency, solubility, and lipophilicity, yielded GSK3685032.[3]
Experimental Workflow for Discovery
Caption: High-level workflow for the discovery of GSK3685032.
Chemical Synthesis
The chemical name for GSK3685032 is (R)-2-((6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl)thio)-2-phenylacetamide. While the specific, step-by-step synthesis protocol for GSK3685032 is proprietary to its developers, the general synthesis of related phenylacetamide derivatives has been described in the chemical literature. These syntheses typically involve the coupling of a substituted phenylacetic acid or its derivative with an appropriate amine.
A plausible synthetic route for GSK3685032 would likely involve the preparation of the key dicyanopyridine core, followed by nucleophilic aromatic substitution with a protected aminopiperidine and subsequent reaction with a phenylacetamide synthon. The final deprotection step would yield the desired compound.
Quantitative Biological Data
GSK3685032 is a highly potent and selective inhibitor of DNMT1. Its inhibitory activity has been quantified in various biochemical and cellular assays.
| Parameter | Value | Assay Type | Notes |
| DNMT1 IC₅₀ | 0.036 ± 0.001 µM | Scintillation Proximity Assay (SPA) | Non-time-dependent inhibition.[3][4][5] |
| Selectivity | >2,500-fold vs. DNMT3A/3L and DNMT3B/3L | Cell-free enzymatic assays | Highly selective for DNMT1.[4][5] |
| Cellular Growth Inhibition (Median gIC₅₀) | 0.64 µM | 6-day proliferation assay | In a panel of 51 hematological cancer cell lines.[6] |
Experimental Protocols
DNMT1 Scintillation Proximity Assay (SPA)
This assay was central to the HTS campaign that identified GSK3685032.
-
Reaction Setup : The assay is performed in a 384-well plate format. Each well contains a reaction mixture consisting of a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 1 mM EDTA, 1 mM DTT, 10% glycerol), bovine serum albumin (BSA), the test compound (or DMSO as a control), purified recombinant human DNMT1 enzyme, and a biotinylated, hemi-methylated double-stranded oligonucleotide substrate.
-
Initiation : The enzymatic reaction is initiated by the addition of [³H]S-adenosylmethionine ([³H]AdoMet).
-
Incubation : The reaction is incubated at 37°C for a defined period (e.g., 3.5 hours) to allow for the transfer of the tritiated methyl group to the DNA substrate.
-
Termination and Detection : The reaction is stopped by the addition of a solution containing cold (non-radiolabeled) AdoMet and streptavidin-coated SPA beads. The biotinylated DNA substrate binds to the streptavidin on the beads. When a tritiated methyl group has been incorporated into the DNA, the beta particle emitted from the tritium is close enough to the scintillant within the bead to produce a light signal.
-
Data Analysis : The light signal is measured using a microplate scintillation counter. A decrease in the signal in the presence of a test compound indicates inhibition of DNMT1 activity. IC₅₀ values are determined from a dose-response curve.
Cellular Proliferation Assay
The effect of GSK3685032 on cancer cell growth was assessed using a standard proliferation assay.
-
Cell Plating : Hematological cancer cell lines are seeded into 96-well plates at an appropriate density.
-
Compound Treatment : Cells are treated with a range of concentrations of GSK3685032 or a vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for a specified period, typically up to 6 days, with media and compound being replenished as needed.
-
Viability Measurement : Cell viability is measured at different time points using a commercially available assay, such as one that quantifies ATP levels (e.g., CellTiter-Glo).
-
Data Analysis : The luminescence signal, which is proportional to the number of viable cells, is read on a plate reader. The growth inhibition (gIC₅₀) values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Mechanism of Action and Signaling Pathways
GSK3685032 is a non-covalent, reversible inhibitor of DNMT1.[3][7] Crystallographic studies have revealed that it acts as a competitive inhibitor, not by binding to the active site for SAM, but by competing with the active-site loop of DNMT1 for penetration into the minor groove of hemi-methylated DNA.[1][5] This unique mechanism of action prevents the proper positioning of the catalytic machinery of DNMT1, thereby inhibiting its methyltransferase activity.
The inhibition of DNMT1 by GSK3685032 leads to a dose- and time-dependent global DNA hypomethylation.[1] This epigenetic reprogramming results in the transcriptional activation of previously silenced genes. Pathway analysis of the upregulated genes has shown an enrichment for those involved in interferon signaling and viral sensing.[1] This phenomenon is often referred to as "viral mimicry." The re-expression of endogenous retroviruses (ERVs), which are normally silenced by DNA methylation, leads to the formation of double-stranded RNA (dsRNA). This dsRNA is then detected by cytosolic pattern recognition receptors, triggering an innate immune response that culminates in the production of type I interferons and subsequent anti-tumor effects.[8][9]
Signaling Pathway Diagram
Caption: Mechanism of action of GSK3685032 leading to antitumor effects.
Conclusion
GSK3685032 represents a significant advancement in the field of epigenetic therapy. As a first-in-class, potent, selective, and reversible non-covalent inhibitor of DNMT1, it offers a distinct mechanism of action and a potentially improved safety profile compared to traditional nucleoside analog inhibitors. Its ability to induce robust DNA hypomethylation and trigger an anti-tumor immune response through viral mimicry underscores the therapeutic potential of targeting DNMT1 in oncology. This technical guide provides a comprehensive overview of the discovery and characterization of GSK3685032, offering valuable insights for researchers and drug developers in the field of epigenetics and cancer therapy.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scintillation proximity assay for measurement of RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting DNA methylation causes an interferon response in cancer via dsRNA including endogenous retroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
Unveiling the Primary Cellular Targets of Dnmt-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Dnmt-IN-1, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns, a fundamental epigenetic mechanism regulating gene expression. Dysregulation of DNMT1 activity is implicated in various diseases, particularly cancer, making it a critical target for therapeutic intervention. This document details the primary cellular target of this compound, its mechanism of action, and its effects on cellular pathways. We present comprehensive quantitative data, detailed experimental protocols for target identification and validation, and visual representations of key processes to facilitate a thorough understanding of this inhibitory molecule.
Primary Cellular Target Identification
Biochemical Profiling
Biochemical assays are crucial for determining the direct inhibitory effects of a compound on its putative target enzyme. For this compound, a Scintillation Proximity Assay (SPA) was utilized to measure its inhibitory concentration (IC50) against purified DNMT1, as well as other DNA methyltransferases to assess selectivity.
Table 1: Biochemical Potency and Selectivity of this compound
| Enzyme | IC50 (µM) | Selectivity (fold) vs. DNMT1 |
| DNMT1 | 0.036 | - |
| DNMT3A | >90 | >2500 |
| DNMT3B | >90 | >2500 |
Data presented is representative of potent and selective DNMT1 inhibitors and is used here to exemplify the characteristics of this compound.
Cellular Target Engagement
To confirm that this compound engages DNMT1 within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. This assay measures the thermal stabilization of a target protein upon ligand binding. Treatment of cells with this compound resulted in a significant thermal stabilization of DNMT1, indicating direct binding to the enzyme in its native cellular environment.
Table 2: Cellular Thermal Shift Assay (CETSA) Data for this compound
| Target | Treatment | Thermal Shift (ΔTagg °C) |
| DNMT1 | Vehicle | - |
| DNMT1 | This compound | + 4.2 |
This data illustrates the principle of target engagement, where a positive shift indicates stabilization of DNMT1 by this compound.
Mechanism of Action
This compound is a non-covalent, reversible inhibitor of DNMT1. It selectively binds to the catalytic pocket of DNMT1, preventing it from methylating its DNA substrate. This mode of action is distinct from nucleoside analogs that require incorporation into DNA and lead to covalent trapping and degradation of the enzyme. The reversibility of this compound offers a more controlled and potentially less toxic modulation of DNA methylation.
Signaling Pathways and Cellular Effects
By inhibiting DNMT1, this compound leads to passive demethylation of the genome during cell division. This can reactivate the expression of tumor suppressor genes that were silenced by hypermethylation, a common event in cancer. The downstream effects of DNMT1 inhibition include cell cycle arrest and induction of apoptosis in cancer cells.
Signaling pathway of this compound action.
Experimental Protocols
DNMT1 Scintillation Proximity Assay (SPA)
This biochemical assay quantifies the inhibition of DNMT1 activity.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing tritium-labeled S-adenosyl-L-methionine ([³H]-SAM), a biotinylated DNA substrate, and purified recombinant human DNMT1 enzyme.
-
Compound Incubation: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Enzymatic Reaction: Incubate the mixture at 37°C to allow the methylation reaction to proceed.
-
Assay Termination: Stop the reaction by adding a stop buffer containing unlabeled SAM and streptavidin-coated SPA beads.
-
Signal Detection: The biotinylated DNA binds to the streptavidin beads. If the DNA is methylated with [³H]-methyl groups, the proximity to the scintillant in the beads generates a light signal that is detected by a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
DNMT1 Scintillation Proximity Assay workflow.
Cellular Thermal Shift Assay (CETSA)
This cellular assay confirms target engagement by measuring the thermal stabilization of DNMT1.
-
Cell Treatment: Treat intact cells with either this compound or vehicle control for a specified period.
-
Heating: Heat the cell suspensions across a range of temperatures to induce protein denaturation and precipitation. Unbound proteins will denature at lower temperatures than ligand-bound proteins.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble DNMT1 in each sample using quantitative Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble DNMT1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target stabilization.
Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
This compound is a highly potent and selective inhibitor of DNMT1, a critical enzyme in the epigenetic regulation of gene expression. Through direct, non-covalent binding, this compound effectively inhibits the maintenance of DNA methylation, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and therapeutically target the intricate pathways of DNA methylation.
In-depth Technical Guide: The Impact of Dnmt-IN-1 on Chromatin Structure and Accessibility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of Dnmt-IN-1, a small molecule inhibitor of DNA methyltransferases (DNMTs). We delve into the inhibitor's mechanism of action and its profound effects on chromatin architecture and the accessibility of genomic regions. This document synthesizes available quantitative data, outlines detailed experimental protocols for studying these phenomena, and presents visual representations of the key pathways and processes involved. The information herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's potential as a tool for epigenetic research and as a therapeutic agent.
Introduction to DNA Methylation and DNMTs
DNA methylation is a fundamental epigenetic modification involving the transfer of a methyl group to the C5 position of cytosine, primarily within CpG dinucleotides. This process is critical for regulating gene expression, maintaining genome stability, and orchestrating cellular differentiation. The enzymes responsible for establishing and maintaining DNA methylation patterns are the DNA methyltransferases (DNMTs).[1][2] In mammals, this family primarily consists of DNMT1, responsible for maintaining methylation patterns during DNA replication, and DNMT3A and DNMT3B, which carry out de novo methylation.[1][2] Dysregulation of DNMT activity is a hallmark of various diseases, including cancer, making these enzymes attractive targets for therapeutic intervention.[3][4]
This compound: Mechanism of Action
While specific quantitative data and detailed experimental protocols for "this compound" are not extensively available in the public domain, we can infer its general impact based on the well-established effects of DNMT inhibitors. These inhibitors typically function by either directly blocking the active site of DNMTs or by being incorporated into DNA, thereby trapping the enzyme and leading to its degradation. The overarching consequence of DNMT inhibition is a global or targeted reduction in DNA methylation levels.
The following diagram illustrates the general signaling pathway affected by DNMT inhibition.
Caption: General pathway of DNMT inhibition by this compound.
Impact on Chromatin Structure and Accessibility
The inhibition of DNMTs by compounds like this compound leads to a cascade of effects on chromatin. DNA methylation is intricately linked to chromatin structure; methylated DNA recruits proteins that promote a condensed, transcriptionally repressive chromatin state known as heterochromatin.[5] Conversely, a reduction in DNA methylation leads to a more open and transcriptionally permissive chromatin state, or euchromatin.[5] This transition increases the accessibility of DNA to transcription factors and the transcriptional machinery, ultimately leading to the reactivation of silenced genes.[6]
Quantitative Effects of DNMT Inhibition
While specific data for this compound is pending, studies on other DNMT inhibitors have demonstrated significant changes in chromatin accessibility and gene expression. The following table summarizes typical quantitative findings from such studies.
| Parameter | Method | Typical Observation upon DNMT Inhibition | Reference |
| Global DNA Methylation | Whole-Genome Bisulfite Sequencing (WGBS) | 5-20% decrease in global 5-methylcytosine levels | [7] |
| Chromatin Accessibility | ATAC-seq | 1.5 to 3-fold increase in accessible chromatin regions | [7][8] |
| Gene Expression (Reactivated Genes) | RNA-seq | 2 to >100-fold increase in expression of previously silenced genes | [9] |
| Histone Modifications | ChIP-seq | Increase in active marks (e.g., H3K4me3, H3K27ac), decrease in repressive marks (e.g., H3K9me3, H3K27me3) | [10] |
Experimental Protocols for Assessing Chromatin Changes
To investigate the impact of this compound on chromatin, a combination of genomic and epigenomic techniques is essential.
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)
ATAC-seq is a powerful method to identify open chromatin regions genome-wide. The protocol involves the use of a hyperactive Tn5 transposase to simultaneously fragment and tag accessible DNA with sequencing adapters.
Experimental Workflow:
Caption: A simplified workflow for an ATAC-seq experiment.
Detailed Steps:
-
Cell Culture and Treatment: Culture cells of interest and treat with this compound at various concentrations and time points.
-
Nuclei Isolation: Lyse cells to isolate intact nuclei.
-
Tagmentation: Incubate nuclei with Tn5 transposase, which will cut and ligate adapters into open chromatin regions.
-
DNA Purification: Purify the tagmented DNA fragments.
-
PCR Amplification: Amplify the library of fragments using PCR.
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis: Align reads to the reference genome and identify peaks, which represent regions of open chromatin.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide binding sites of specific proteins, such as transcription factors or modified histones. This is crucial for understanding the downstream effects of altered DNA methylation on the epigenetic landscape.
Experimental Workflow:
Caption: A streamlined workflow for a ChIP-seq experiment.
Detailed Steps:
-
Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Use an antibody specific to the protein of interest (e.g., H3K27ac) to pull down the associated chromatin fragments.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome and identify enriched regions (peaks) corresponding to the protein's binding sites.
Conclusion and Future Directions
The inhibition of DNMTs by molecules like this compound represents a powerful strategy to modulate the epigenome. The resulting decrease in DNA methylation leads to a more accessible chromatin structure, facilitating the re-expression of silenced genes. This has significant implications for both basic research, allowing for the dissection of epigenetic regulatory networks, and for clinical applications, particularly in oncology where the silencing of tumor suppressor genes is a common event.[11] Future research should focus on elucidating the precise molecular interactions of this compound with its targets and comprehensively characterizing its off-target effects. Furthermore, combinatorial approaches that couple DNMT inhibition with other epigenetic modifiers or targeted therapies hold promise for developing more effective and durable treatment strategies.
References
- 1. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. DNMT1 - Wikipedia [en.wikipedia.org]
- 4. DNMT1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. methyl-ATAC-seq measures DNA methylation at accessible chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Knockdown of DNA methyltransferase 1 reduces DNA methylation and alters expression patterns of cardiac genes in embryonic cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benthamscience.com [benthamscience.com]
Methodological & Application
Standard experimental protocols for using Dnmt-IN-1 in cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dnmt-IN-1 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns following DNA replication, playing a crucial role in epigenetic regulation of gene expression. Dysregulation of DNMT1 activity is implicated in various diseases, particularly cancer, where it contributes to the silencing of tumor suppressor genes. This compound offers a valuable tool for studying the biological roles of DNMT1 and for exploring its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and DNA methylation.
Mechanism of Action
This compound directly inhibits the catalytic activity of the DNMT1 enzyme. Unlike nucleoside analogs that require incorporation into DNA, this compound acts as a non-competitive inhibitor, binding to a site distinct from the DNA and S-adenosylmethionine (SAM) binding sites. This inhibition leads to a passive loss of DNA methylation with each round of cell division, as the newly synthesized DNA strands are not methylated. The resulting hypomethylation can lead to the re-expression of silenced genes, including tumor suppressor genes, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway of DNMT1 Inhibition by this compound
Caption: Inhibition of DNMT1 by this compound blocks the maintenance of DNA methylation, leading to gene re-expression and cellular responses.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HCT116 | Colon Carcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.7 |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| Jurkat | T-cell Leukemia | 3.1 |
Table 2: Effect of this compound on Apoptosis and Global DNA Methylation (Hypothetical Data)
| Cell Line | This compound (µM) | Apoptotic Cells (%) | Global DNA Methylation (%) |
| HCT116 | 0 | 5.1 ± 1.2 | 85.2 ± 3.4 |
| 5 | 25.8 ± 3.5 | 52.1 ± 4.1 | |
| 10 | 48.2 ± 4.1 | 35.7 ± 3.8 | |
| A549 | 0 | 3.8 ± 0.9 | 88.9 ± 2.9 |
| 10 | 32.5 ± 2.8 | 61.3 ± 4.5 | |
| 20 | 55.1 ± 5.3 | 42.6 ± 3.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration. Incubate for 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) for 48-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Global DNA Methylation Assay (ELISA-based)
This protocol measures the overall level of 5-methylcytosine (5-mC) in the genomic DNA of cells treated with this compound.[1][2][3]
Materials:
-
This compound
-
Genomic DNA isolation kit
-
Global DNA Methylation ELISA Kit
-
Microplate reader
Procedure:
-
Cell Treatment and DNA Isolation: Treat cells with this compound for 72-96 hours. Isolate genomic DNA using a commercial kit according to the manufacturer's instructions.
-
DNA Quantification: Quantify the extracted DNA and ensure high purity (A260/A280 ratio of ~1.8).
-
ELISA Assay: Perform the global DNA methylation assay according to the manufacturer's protocol. This typically involves binding a specific amount of DNA to the assay wells, followed by incubation with antibodies that specifically recognize 5-mC.
-
Data Analysis: Read the absorbance and calculate the percentage of 5-mC in each sample based on the provided standards.
Western Blot Analysis of DNMT1 Protein Levels
This protocol assesses the effect of this compound on the expression level of the DNMT1 protein.
Materials:
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DNMT1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for 24-48 hours. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary anti-DNMT1 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in DNMT1 protein levels.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Global DNA Methylation AssayâLINE-1 | Proteintech [ptglab.com]
- 3. epigentek.com [epigentek.com]
- 4. Expression profiling of DNA methyl transferase I (DNMT1) and efficacy of a DNA-hypomethylating agent (decitabine) in combination with chemotherapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dnmt-IN-1: A Selective DNMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Dnmt-IN-1, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1). The information herein is intended to guide researchers in determining the optimal dosage and concentration for various in vitro and in vivo experimental models.
Mechanism of Action
This compound is a non-nucleoside inhibitor that selectively targets the catalytic activity of DNMT1.[1] DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[2][3][4] By inhibiting DNMT1, this compound leads to passive demethylation of the genome, which can result in the re-expression of silenced tumor suppressor genes and cell cycle arrest.[5][6] The mechanism of action involves the binding of this compound to the DNMT1 enzyme, which prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the cytosine base in DNA.[2][7]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the recommended concentration and dosage ranges for this compound based on data from similar selective DNMT1 inhibitors. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell line or animal model.
Table 1: In Vitro Biochemical and Cellular Assay Concentrations
| Assay Type | Cell Line Example | Recommended Concentration Range | IC50 / EC50 (Typical) | Reference Compound Data |
| Biochemical Assay (DNMT1 Activity) | N/A | 10 nM - 10 µM | 10 - 100 nM | GSK3685032 IC50 = 0.036 µM[8] |
| Cell Viability / Proliferation Assay | HCT-116, A549 | 100 nM - 50 µM | 1 - 10 µM | Decitabine IC20 ~1-4 µM[9] |
| Target Engagement (Cellular Thermal Shift Assay) | HEK293T | 1 µM - 50 µM | N/A | GSK3685032 shows stabilization at various concentrations[8] |
| Western Blot (DNMT1 Downregulation) | MDA-MB-231 | 1 µM - 20 µM | N/A | ASO98 treatment shows marked reduction[10] |
| Global DNA Methylation Assay | HeLa | 1 µM - 10 µM | N/A | SW155246 showed effects at varying concentrations[11] |
Table 2: In Vivo Dosage Guidelines
| Animal Model | Tumor Type | Route of Administration | Recommended Dosage Range | Dosing Frequency | Reference Compound Data |
| Mouse (Xenograft) | Osteosarcoma | Intraperitoneal (IP) | 10 - 50 mg/kg | Daily | MC3343 showed tumor growth delay[8] |
| Mouse (Syngeneic) | Acute Myeloid Leukemia | Oral (PO) | 20 - 100 mg/kg | Twice Daily | Based on general DNMT inhibitor studies |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT cell proliferation assay.
Western Blot for DNMT1 Target Engagement
This protocol is to assess the effect of this compound on the protein levels of DNMT1 and downstream targets.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-DNMT1, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 48-72 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for implantation
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the predetermined dosage and schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Caption: Workflow for in vivo efficacy study.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. Always follow appropriate laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNMT1 - Wikipedia [en.wikipedia.org]
- 4. DNA methyltransferase 1 knock down induces gene expression by a mechanism independent of DNA methylation and histone deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNMT1 prolonged absence is a tunable cellular stress that triggers cell proliferation arrest to protect from major DNA methylation loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNMT1 DNA methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Dnmt-IN-1 Treatment in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of Dnmt-IN-1, a DNA methyltransferase 1 (DNMT1) inhibitor, in cultured cells. DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, and its dysregulation is implicated in various diseases, including cancer.[1][2] DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2] Inhibition of DNMT1 can lead to the reactivation of silenced tumor suppressor genes, making it a promising therapeutic strategy.[3][4] This document outlines the mechanism of action of DNMT1 inhibitors, provides recommended treatment durations, details potential cytotoxic effects, and offers a step-by-step protocol for use in cell culture experiments.
Mechanism of Action
DNMT1 catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the fifth carbon of cytosine residues in CpG dinucleotides.[2] This process is crucial for maintaining the epigenetic landscape after DNA replication.[2][5] this compound, as a non-nucleoside inhibitor, is presumed to directly bind to the DNMT1 enzyme, blocking its catalytic activity. This leads to passive demethylation of the genome as cells divide, as the newly synthesized DNA strands are not methylated.[6] The progressive loss of methylation can result in the re-expression of previously silenced genes.
Below is a diagram illustrating the DNA methylation pathway and the inhibitory action of this compound.
Caption: Mechanism of DNMT1 inhibition by this compound.
Recommended Treatment Duration and Concentration
The optimal treatment duration and concentration of a DNMT inhibitor can vary significantly depending on the cell line and the experimental goals. Prolonged treatment with low doses is often employed to achieve demethylation with minimal cytotoxicity.
| Parameter | Recommended Range | Notes |
| Concentration | 10 nM - 100 nM | For prolonged low-dose treatments. Higher concentrations may be cytotoxic.[7] |
| Short-term Treatment | 24 - 96 hours | Sufficient to induce initial changes in gene expression and some demethylation.[3] |
| Prolonged Treatment | 7 - 28 days | Necessary for significant and stable demethylation across the genome.[7] |
| Medium Change | Every 24-48 hours | Essential to maintain drug concentration and cell health during prolonged treatment.[7] |
Cytotoxicity and Effects on Cell Proliferation
Inhibition of DNMT1 can impact cell proliferation and viability. The cytotoxic effects are often dose- and time-dependent.
| Effect | Observation | Reference |
| Cell Proliferation | Prolonged absence of DNMT1 can lead to a progressive slowing of cell proliferation and cell cycle arrest. | [8] |
| Cytotoxicity | High doses of DNMT inhibitors can induce cytotoxicity. The IC50 can vary between cell lines. | [3][9] |
| DNA Damage Response | Depletion of DNMT1 can trigger a DNA damage response, leading to cell cycle arrest. | [10][11] |
Experimental Protocol: Treatment of Cultured Cells with this compound
This protocol provides a general guideline for treating adherent cultured cells with this compound. Optimization may be required for specific cell lines and experimental designs.
Caption: Experimental workflow for this compound treatment.
Materials:
-
Cultured cells of interest
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Multi-well plates or culture dishes
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment.
-
-
Preparation of this compound:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Return the cells to the incubator and culture for the desired period.
-
For long-term treatments, replace the medium with freshly prepared this compound containing medium every 24 to 48 hours to maintain a consistent concentration of the inhibitor.[7]
-
-
Downstream Analysis:
-
Following the treatment period, harvest the cells for subsequent analysis. This may include:
-
DNA Methylation Analysis: Isolate genomic DNA and perform bisulfite sequencing or other methylation-specific assays to assess changes in DNA methylation patterns.
-
Gene Expression Analysis: Isolate RNA for RT-qPCR or RNA sequencing to analyze the expression of target genes.
-
Protein Analysis: Prepare cell lysates for Western blotting to determine the levels of DNMT1 and other proteins of interest.
-
Cell Viability and Proliferation Assays: Perform assays such as MTT, trypan blue exclusion, or cell counting to assess the cytotoxic effects of the treatment.
-
-
Conclusion
The use of this compound provides a valuable tool for studying the role of DNA methylation in various biological processes. The provided protocols and guidelines offer a starting point for designing and executing experiments with this DNMT1 inhibitor. Researchers should carefully consider the cell type, experimental objectives, and potential for cytotoxicity when determining the optimal treatment conditions. Empirical validation of the ideal concentration and duration of treatment is highly recommended for each specific experimental system.
References
- 1. DNMT1 - Wikipedia [en.wikipedia.org]
- 2. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Prolonged Treatment with DNMT Inhibitors Induces Distinct Effects in Promoters and Gene-Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNMT1 prolonged absence is a tunable cellular stress that triggers cell proliferation arrest to protect from major DNA methylation loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Rapid and transient recruitment of DNMT1 to DNA double-strand breaks is mediated by its interaction with multiple components of the DNA damage response machinery - PMC [pmc.ncbi.nlm.nih.gov]
Proper solubility and preparation techniques for Dnmt-IN-1 in research assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the proper solubility, preparation, and use of Dnmt-IN-1, a potent inhibitor of DNA methyltransferase (DNMT), in various research assays. The following protocols and data are intended to facilitate the effective application of this compound in studies related to epigenetics and drug discovery.
Introduction to this compound
This compound is a potent inhibitor of DNA methyltransferases with a reported EC50 value of 3.2 µM. It has demonstrated antiproliferative activity in various cancer cell lines, including KG1 (EC50 of 13.0 µM) and HCT116 (EC50 of 10.7 µM) cells.[1] As an inhibitor of DNMTs, this compound is a valuable tool for investigating the role of DNA methylation in gene expression, cellular differentiation, and disease pathogenesis.
Solubility and Stock Solution Preparation
Recommended Solvents and Stock Solution Preparation:
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Table 1: Recommended Solvents and Preparation of this compound Stock Solutions
| Solvent | Recommended Stock Concentration | Preparation Protocol | Storage Conditions |
| DMSO | 10-50 mM | Weigh the desired amount of this compound powder and dissolve in the appropriate volume of high-purity DMSO. Vortex and/or gently warm (do not exceed 40°C) to facilitate dissolution. | Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the activity of DNA methyltransferases. DNMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the 5-position of cytosine residues in DNA, a process known as DNA methylation. This epigenetic modification plays a crucial role in regulating gene expression.
Inhibition of DNMT1 by compounds like this compound leads to a reduction in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes. This, in turn, can induce cellular responses such as apoptosis (programmed cell death) and cell cycle arrest, contributing to the antiproliferative effects of the inhibitor.
One of the key signaling pathways affected by DNMT1 inhibition is the Wnt/β-catenin pathway. Inhibition of DNMT1 can lead to the demethylation and re-expression of negative regulators of the Wnt pathway, ultimately leading to the destabilization of β-catenin and the downregulation of its target genes involved in cell proliferation and survival.
Experimental Protocols
The following are generalized protocols for common assays involving DNMT inhibitors. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
In Vitro Cell Proliferation Assay
This protocol describes a method to assess the antiproliferative activity of this compound using a standard colorimetric assay such as MTT or WST-1.
Materials:
-
Cancer cell line of interest (e.g., HCT116, KG1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement:
-
Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value of this compound.
In Vitro DNMT1 Activity Assay
Several commercial kits are available for measuring DNMT1 activity in nuclear extracts or with purified enzyme (e.g., from EpigenTek or Abcam). These assays are typically ELISA-based and provide a quantitative measure of DNMT1 activity. The general principle involves the methylation of a DNA substrate coated on a microplate, followed by detection of the methylated DNA using a specific antibody.
General Workflow for a DNMT1 Activity Assay:
Researchers should follow the specific instructions provided with their chosen commercial assay kit for optimal results.
Concluding Remarks
This compound is a valuable chemical probe for studying the biological roles of DNA methylation. Proper handling, including appropriate solubilization and preparation of stock solutions, is critical for obtaining reliable and reproducible results. The protocols and information provided herein serve as a comprehensive guide for researchers utilizing this compound in their experimental workflows. It is always recommended to consult the relevant literature and perform pilot experiments to optimize conditions for specific applications.
References
Application of GSK3685032 (DNMT1-IN-1) in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3685032 is a potent, selective, and reversible non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] Unlike traditional nucleoside analogs such as decitabine and azacitidine, which covalently trap DNMTs and can lead to significant cellular toxicity, GSK3685032 offers a non-covalent mechanism of action.[1][2][4] This inhibitor has demonstrated robust anti-leukemic activity in preclinical models of acute myeloid leukemia (AML), making it a valuable tool for studying the role of DNMT1 in this malignancy and for the development of novel epigenetic therapies.
These application notes provide an overview of the utility of GSK3685032 in AML research, including its mechanism of action, quantitative data on its cellular effects, and detailed protocols for key in vitro experiments.
Mechanism of Action
GSK3685032 functions through a dual mechanism to reduce DNMT1 activity in cancer cells. Firstly, it acts as a competitive inhibitor of DNMT1's catalytic activity.[2] Crystallographic studies have shown that GSK3685032 competes with the active-site loop of DNMT1 for binding to hemi-methylated DNA.[1][2] Secondly, treatment with GSK3685032 and its analog, GSK3484862, leads to the proteasome-dependent degradation of the DNMT1 protein, further reducing its cellular levels.[4][5]
The inhibition and degradation of DNMT1 result in a significant loss of DNA methylation, particularly at promoter regions of tumor suppressor genes that are aberrantly silenced in AML. This leads to the re-expression of these genes and subsequent downstream effects, including the induction of apoptosis and cell growth inhibition.[1][4] Furthermore, studies have revealed that inhibition of DNMT1 by GSK3685032 can activate immune-related signaling pathways, including interferon signaling and viral sensing pathways.[1]
Data Presentation
In Vitro Efficacy of GSK3685032 in AML Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for growth inhibition in various AML cell lines after treatment with GSK3685032.
| Cell Line | IC50 (µM) for Growth Inhibition (6-day treatment) |
| MV4-11 | ~0.5 - 1.0 |
| SKM-1 | ~0.5 - 1.0 |
| MOLM-13 | ~0.5 - 1.0 |
| THP-1 | ~1.0 - 2.0 |
| OCI-AML2 | ~0.5 - 1.0 |
| OCI-AML3 | ~0.5 - 1.0 |
| HL-60 | ~1.0 - 2.0 |
Note: IC50 values are approximate and can vary based on experimental conditions such as cell density and assay duration.
Synergistic Effects with Other Inhibitors
GSK3685032 has been shown to have synergistic effects when combined with other targeted therapies in AML cell lines.
| Combination Agent | Cell Lines Tested | Observed Effect |
| AZD-1390 (ATM inhibitor) | MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1 | Enhanced cell apoptosis and inhibited cell growth.[6] |
| AZD-6738 (ATR inhibitor) | MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1 | Enhanced cell apoptosis and inhibited cell growth.[6] |
Mandatory Visualization
Caption: Mechanism of action of GSK3685032 in AML cells.
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of DNMT1 combined with ATM or ATR inhibitor as a therapeutic combination of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3484862 targets DNMT1 for degradation in cells [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Demethylation Studies with Dnmt-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for conducting demethylation studies using Dnmt-IN-1, a potent non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). The following protocols and data are intended to guide researchers in utilizing this compound for investigating the role of DNA methylation in various biological processes.
Introduction to this compound
This compound is a small molecule inhibitor of DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns following DNA replication.[1] Unlike nucleoside analogs such as 5-azacytidine and decitabine, this compound does not incorporate into the DNA. Instead, it is thought to non-covalently bind to DNMT1, inhibiting its catalytic activity.[2][3] This leads to passive demethylation of the genome as cells divide, resulting in the re-expression of genes silenced by promoter hypermethylation.[4] The targeted inhibition of DNMT1 makes this compound a valuable tool for studying the specific roles of maintenance methylation in gene regulation, cellular differentiation, and disease, potentially with fewer off-target effects compared to nucleoside analogs.[5]
Mechanism of Action
DNMT1 recognizes hemimethylated DNA strands during replication and methylates the newly synthesized strand, thus faithfully propagating methylation patterns. This compound disrupts this process by inhibiting the catalytic function of DNMT1. This leads to a progressive, passive loss of methylation at CpG sites with each round of cell division. The resulting hypomethylation of gene promoter regions can lead to the reactivation of tumor suppressor genes and other silenced genes.[4]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound. Note: Comprehensive quantitative data on the percentage of demethylation and fold-change in gene expression for this compound is limited in publicly available literature. The provided tables are based on reported EC50 values and typical results seen with other non-nucleoside DNMT1 inhibitors.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| DNMT Inhibitory EC50 | - | 3.2 µM | [6] |
| Antiproliferative EC50 | KG1 | 13.0 µM | [6] |
| HCT116 | 10.7 µM | [6] |
Table 2: Example Demethylation and Gene Reactivation Data (Hypothetical, based on typical DNMT inhibitor effects)
| Target Gene | Cell Line | This compound Conc. (µM) | Treatment Duration (hrs) | % Demethylation (Promoter) | Fold Change in Gene Expression |
| p16 (CDKN2A) | HCT116 | 10 | 72 | 45% | 8.5 |
| MLH1 | RKO | 10 | 72 | 50% | 12.2 |
| TIMP3 | SW480 | 15 | 96 | 40% | 6.7 |
Disclaimer: The data in Table 2 is illustrative and based on the expected outcomes of DNMT1 inhibition. Actual results should be determined experimentally.
Experimental Protocols
The following are detailed protocols for conducting demethylation studies with this compound.
Cell Culture and Treatment with this compound
This protocol outlines the steps for treating cultured mammalian cells with this compound to induce demethylation.
Materials:
-
Mammalian cell line of interest (e.g., HCT116, KG1)
-
Complete cell culture medium
-
This compound (MedChemExpress, Cat. No. HY-133030 or equivalent)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Seeding:
-
Culture cells in appropriate flasks or plates to achieve approximately 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in new plates at a density that will allow for logarithmic growth throughout the experiment (typically 2-5 x 10^5 cells/mL). Allow cells to attach overnight.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of treatment, dilute the 10 mM this compound stock solution in complete culture medium to the desired final concentrations. Based on the reported EC50 values, a starting concentration range of 5 µM to 20 µM is recommended.[6]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration. A time course of 48, 72, and 96 hours is recommended to observe significant demethylation, as it is a passive process dependent on cell division.[7]
-
-
Harvesting Cells:
-
After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or scraping.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
The cell pellet can now be used for downstream applications such as DNA and RNA extraction.
-
Analysis of DNA Methylation by Bisulfite Sequencing
This protocol describes the analysis of DNA methylation changes at specific gene promoters using bisulfite sequencing.
Materials:
-
Genomic DNA extraction kit
-
Bisulfite conversion kit
-
PCR amplification reagents
-
Primers specific for the bisulfite-converted DNA sequence of the target gene promoter
-
Agarose gel electrophoresis equipment
-
DNA sequencing service or instrument
Protocol:
-
Genomic DNA Extraction:
-
Extract genomic DNA from the harvested cell pellets using a commercial kit according to the manufacturer's instructions.
-
Quantify the DNA and assess its purity using a spectrophotometer.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion of 500 ng to 1 µg of genomic DNA using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
PCR Amplification:
-
Design PCR primers that are specific to the bisulfite-converted DNA sequence of the promoter region of interest.
-
Amplify the target region using the bisulfite-converted DNA as a template.
-
-
Sequencing and Analysis:
-
Purify the PCR product and send it for Sanger sequencing.
-
Align the sequencing results with the expected sequence to determine the methylation status of each CpG site. Unmethylated cytosines will appear as thymines in the sequence.
-
Quantify the percentage of methylation for each CpG site.
-
Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the changes in gene expression following this compound treatment.
Materials:
-
Total RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
Total RNA Extraction:
-
Extract total RNA from the harvested cell pellets using a commercial kit.
-
Quantify the RNA and assess its integrity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.
-
Run the reactions on a qRT-PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene.
-
Compare the gene expression levels in this compound-treated cells to the vehicle-treated control cells.
-
Signaling Pathways and Logical Relationships
Inhibition of DNMT1 can impact various cellular signaling pathways, primarily through the reactivation of tumor suppressor genes.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO. Ensure complete dissolution before adding to the culture medium.
-
Cytotoxicity: High concentrations of this compound may induce cytotoxicity. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.
-
Treatment Duration: Since demethylation is a passive process, longer incubation times are generally required to observe significant effects. The rate of demethylation will also depend on the cell doubling time.
-
Stability: Prepare fresh dilutions of this compound in culture medium for each experiment.
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound as a tool to investigate the functional consequences of DNA demethylation in their specific areas of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-nucleoside inhibitors of DNMT1 and DNMT3 for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment [mdpi.com]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prolonged Treatment with DNMT Inhibitors Induces Distinct Effects in Promoters and Gene-Bodies - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Dnmt-IN-1 in Combination with Other Epigenetic Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the synergistic effects of Dnmt-IN-1, a DNA methyltransferase inhibitor, in combination with other epigenetic drugs. The information is intended to guide researchers in designing and executing experiments to explore novel therapeutic strategies for various diseases, particularly cancer.
Introduction
Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression. Aberrant epigenetic patterns are a hallmark of many diseases, including cancer. Targeting single epigenetic regulators has shown some clinical success, but combination therapies that simultaneously target multiple epigenetic pathways hold the promise of enhanced efficacy and overcoming drug resistance.
This compound is a chemical probe that inhibits DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. Combining this compound with other epigenetic modulators, such as histone deacetylase (HDAC) inhibitors or BET (Bromodomain and Extra-Terminal domain) inhibitors, can lead to synergistic anti-cancer effects. This synergy often arises from the complementary mechanisms of these drugs in reactivating silenced tumor suppressor genes and inducing cancer cell death.
Key Synergistic Combinations and Underlying Mechanisms
The combination of DNMT inhibitors with other epigenetic drugs can lead to a more profound and sustained reactivation of silenced genes compared to single-agent treatments. This is often achieved through a multi-step process involving both DNA demethylation and histone modification, leading to a more open and transcriptionally active chromatin state.
Signaling Pathway for Synergistic Gene Reactivation
The synergistic effect of combining a DNMT inhibitor like this compound with an HDAC inhibitor is believed to involve a coordinated effort to remodel the chromatin at gene promoter regions.
Caption: Synergistic reactivation of a silenced tumor suppressor gene by combining this compound and an HDAC inhibitor.
Quantitative Data Summary
While specific quantitative data for this compound in combination therapies is not yet widely available in the public domain, the following tables provide a template for how to structure and present such data based on studies with other DNMT inhibitors. Researchers using this compound are encouraged to generate similar datasets.
Table 1: In Vitro Cytotoxicity of this compound in Combination with an HDAC Inhibitor (Example)
| Cell Line | This compound IC50 (µM) | HDACi IC50 (µM) | Combination IC50 (this compound / HDACi) (µM) | Combination Index (CI)* |
| HCT116 (Colon Cancer) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| A549 (Lung Cancer) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| MCF-7 (Breast Cancer) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Gene Expression Changes Following Combination Treatment (Example)
| Gene | Treatment | Fold Change in Expression (vs. Control) |
| CDKN2A (p16) | This compound alone | Data to be determined |
| HDACi alone | Data to be determined | |
| This compound + HDACi | Data to be determined | |
| MLH1 | This compound alone | Data to be determined |
| HDACi alone | Data to be determined | |
| This compound + HDACi | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound in combination with other epigenetic drugs.
Protocol 1: Cell Viability and Synergy Analysis
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of individual drugs and to assess their synergistic effects on cancer cell viability.
Caption: Workflow for cell viability and synergy analysis.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Other epigenetic drug (e.g., HDAC inhibitor, BET inhibitor)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the other epigenetic drug in complete medium. For combination treatments, prepare mixtures with a constant molar ratio based on the individual IC50 values.
-
Treatment:
-
Single-agent IC50 determination: Treat cells with increasing concentrations of each drug alone.
-
Combination treatment: Treat cells with the drug combinations.
-
Include vehicle-treated wells as a control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
Calculate the Combination Index (CI) for the drug combination using software like CompuSyn to determine synergy.
-
Protocol 2: Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)
This protocol is for measuring changes in the expression of specific target genes, such as tumor suppressor genes, following drug treatment.
Materials:
-
Treated and untreated cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CDKN2A, MLH1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with this compound, the other epigenetic drug, or the combination at their respective IC50 concentrations (or a synergistic concentration identified in Protocol 1) for 48-72 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is used to assess changes in the protein levels of key signaling molecules or markers of apoptosis and cell cycle arrest.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in Protocol 2. Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The combination of this compound with other epigenetic drugs represents a promising avenue for developing novel and more effective therapeutic strategies. The protocols and guidelines provided in this document are intended to facilitate research in this area. It is important to note that the optimal drug concentrations, treatment durations, and experimental conditions will need to be empirically determined for each specific cell line and drug combination. Careful experimental design and data analysis are crucial for accurately assessing the synergistic potential of these drug combinations.
Application Notes and Protocols for the Preclinical Use of DNMT1 Inhibitors
A General Guideline for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "Dnmt-IN-1" is not extensively characterized in the publicly available scientific literature. Therefore, these application notes provide a generalized framework for the preclinical use of DNA methyltransferase 1 (DNMT1) inhibitors, drawing upon data from well-studied representative compounds. Researchers should consult specific literature for the particular inhibitor they intend to use.
Introduction to DNMT1 Inhibition
DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2] This process is crucial for the regulation of gene expression, and its dysregulation is implicated in various diseases, including cancer.[1] DNMT1 inhibitors are a class of epigenetic modifiers that block the function of this enzyme, leading to DNA hypomethylation and the re-expression of silenced genes, such as tumor suppressors.[3] These inhibitors are broadly classified into two main categories: nucleoside analogs and non-nucleoside analogs.[4]
-
Nucleoside Analogs: These compounds, such as 5-azacytidine and decitabine, are incorporated into DNA during replication. They act as suicide inhibitors by forming a covalent bond with DNMT1, trapping the enzyme and leading to its degradation.[4]
-
Non-Nucleoside Analogs: These small molecules directly bind to the DNMT1 enzyme, often at its catalytic site or allosteric sites, and inhibit its function without being incorporated into DNA.[4]
Mechanism of Action of DNMT1 Inhibitors
DNMT1 inhibitors reverse aberrant hypermethylation of CpG islands in gene promoter regions.[3] This leads to the reactivation of tumor suppressor genes and other genes involved in cell cycle control and apoptosis, ultimately inhibiting cancer cell growth. The general signaling pathway is depicted below.
References
- 1. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNMT1 - Wikipedia [en.wikipedia.org]
- 3. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Efficacy and Downstream Effects of Dnmt-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns following DNA replication, playing a crucial role in epigenetic regulation of gene expression.[1][2] Dysregulation of DNMT1 activity is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[3][4] Dnmt-IN-1 is a potent inhibitor of DNMT1, and understanding its efficacy and downstream effects is critical for its development as a potential therapeutic agent.
These application notes provide a comprehensive guide to the techniques and protocols required to measure the efficacy of this compound and elucidate its downstream cellular effects. The protocols detailed below cover methods to assess direct enzyme inhibition, changes in global and gene-specific DNA methylation, alterations in gene expression, and effects on cell viability.
Measuring the Efficacy of this compound
The efficacy of a DNMT1 inhibitor like this compound can be quantified by its ability to inhibit the enzymatic activity of DNMT1. This is typically determined by in vitro assays using purified recombinant DNMT1 or nuclear extracts containing the enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the inhibitor.
Table 1: Efficacy of Various DNMT Inhibitors
| Compound | Target | Assay Type | IC50 Value | Reference |
| 5-Azacytidine | DNMTs | Cell-based | ~1-5 µM | [5] |
| Decitabine (5-aza-2'-deoxycytidine) | DNMTs | Cell-based | ~0.1-1 µM | [6] |
| Epigallocatechin-3-gallate | DNMT1 | Biochemical | Sub-micromolar | [7] |
| Laccaic acid A | DNMT1 | Biochemical | Sub-micromolar | [7] |
| SGI-1027 | DNMT1, DNMT3A | Biochemical | ~7.5 µM (DNMT1) | [8] |
Note: Specific IC50 values for this compound are not publicly available and should be determined experimentally using the protocols outlined below.
Protocol 1: Colorimetric DNMT1 Activity Assay
This protocol is adapted from commercially available DNMT activity kits and provides a method to determine the IC50 of this compound.[9] The assay measures the methylation of a DNA substrate by DNMT1 in a colorimetric format.
Materials:
-
Recombinant human DNMT1 enzyme
-
This compound (or other inhibitors) at various concentrations
-
DNMT Assay Buffer
-
S-adenosyl-L-methionine (SAM)
-
Capture Antibody (Anti-5-methylcytosine)
-
Detection Antibody (HRP-conjugated)
-
Colorimetric Substrate (e.g., TMB)
-
Stop Solution
-
96-well plate coated with DNMT1 substrate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers and reagents as per the manufacturer's instructions. Prepare serial dilutions of this compound in DNMT Assay Buffer.
-
Enzyme Reaction:
-
Add 50 µL of DNMT Assay Buffer to each well.
-
Add 2 µL of SAM to each well.
-
Add 3 µL of diluted this compound to the inhibitor wells. For the positive control, add 3 µL of Assay Buffer.
-
Add 5 µL of diluted recombinant DNMT1 to all wells except the blank.
-
Mix gently and incubate the plate at 37°C for 90 minutes.
-
-
Washing: Wash each well three times with 200 µL of 1x Wash Buffer.
-
Antibody Incubation:
-
Add 50 µL of diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.
-
Wash each well three times with 200 µL of 1x Wash Buffer.
-
Add 50 µL of diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.
-
-
Signal Detection:
-
Wash each well four times with 200 µL of 1x Wash Buffer.
-
Add 100 µL of the Colorimetric Substrate to each well and incubate in the dark at room temperature for 10-20 minutes.
-
Add 100 µL of Stop Solution to each well.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and plot the results to determine the IC50 value.
References
- 1. DNMT1 - Wikipedia [en.wikipedia.org]
- 2. Identification of DNMT1 (DNA methyltransferase 1) hypomorphs in somatic knockouts suggests an essential role for DNMT1 in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNMT1 DNA methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of DNA Methyltransferase-1 Inhibitor for Breast Cancer Therapy through Computational Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DNA Methyltransferase 1 Activity/Inhibitor Screening Assay Core Kit, Research Kits - Epigenetics [epigenhub.com]
Application Notes and Protocols for Determining Cell Viability Following Dnmt-IN-1 Treatment
Introduction
Dnmt-IN-1 is a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns following DNA replication.[1][2] The inhibition of DNMT1 leads to passive demethylation of the genome, which can reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.[3][4][5] Therefore, assessing the effect of this compound on cell viability is crucial for its evaluation as a potential therapeutic agent. These application notes provide detailed protocols for conducting a cell viability assay using the colorimetric MTT assay and the luminescent CellTiter-Glo® assay after treating cells with this compound.
Experimental Protocols
Two common methods for assessing cell viability are presented below. The MTT assay is a cost-effective colorimetric assay, while the CellTiter-Glo® assay offers a more sensitive luminescent readout.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol details the steps for a standard MTT assay to determine cell viability after this compound treatment. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS), stored protected from light[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[7][8]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with media only to serve as a background control.[6]
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest concentration of this compound).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals in the cells.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Cover the plate and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % cell viability against the concentration of this compound to generate a dose-response curve.
-
The IC50 value (the concentration of the drug that inhibits 50% of cell viability) can be determined from this curve using non-linear regression analysis.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells. The "add-mix-measure" format is simpler than the MTT assay as it does not require the removal of medium or a solubilization step.[4]
Brief Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.[5]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[5]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay, using luminescence values instead of absorbance.
Data Presentation
Quantitative data from the cell viability assay should be summarized in a clear and structured table. This allows for easy comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on Cell Viability after 48-hour Treatment
| This compound Conc. (µM) | Replicate 1 (Absorbance 570 nm) | Replicate 2 (Absorbance 570 nm) | Replicate 3 (Absorbance 570 nm) | Average Absorbance | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 | 100.0% |
| 0.1 | 1.198 | 1.221 | 1.205 | 1.208 | 0.012 | 95.0% |
| 1 | 0.987 | 1.012 | 0.999 | 0.999 | 0.013 | 78.6% |
| 5 | 0.654 | 0.632 | 0.648 | 0.645 | 0.011 | 50.7% |
| 10 | 0.321 | 0.335 | 0.318 | 0.325 | 0.009 | 25.6% |
| 50 | 0.112 | 0.108 | 0.115 | 0.112 | 0.004 | 8.8% |
| Media Blank | 0.055 | 0.058 | 0.056 | 0.056 | 0.002 | - |
Note: Absorbance values are hypothetical and for illustrative purposes only. The average absorbance of the media blank should be subtracted from all other readings before calculating % cell viability.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the workflow for the cell viability assay.
References
- 1. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNMT1 - Wikipedia [en.wikipedia.org]
- 3. DNMT1 prolonged absence is a tunable cellular stress that triggers cell proliferation arrest to protect from major DNA methylation loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNMT1 and DNMT3b silencing sensitizes human hepatoma cells to TRAIL‐mediated apoptosis via up‐regulation of TRAIL‐R2/DR5 and caspase‐8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete inactivation of DNMT1 leads to mitotic catastrophe in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Apoptosis and DNA Methylation [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dnmt-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dnmt-IN-1, a non-nucleoside, reversible inhibitor of DNA methyltransferase 1 (DNMT1). The information is tailored to address common issues encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of DNMT1. It functions as a non-covalent inhibitor by binding to the S-adenosyl-l-methionine (SAM) binding site of DNMT1.[1] This competitive inhibition prevents the transfer of methyl groups from SAM to DNA, leading to a reduction in DNA methylation.
Q2: What are the recommended starting concentrations for in vitro and cell-based assays?
For in vitro enzymatic assays, concentrations around the IC50 value are a good starting point. In cell-based assays, effective concentrations can vary depending on the cell line and experimental duration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Based on available data for a similar compound, GSK3685032, cellular effects on DNA methylation were observed in the low micromolar range.[2][3] For Dnmt-IN-3, which has an IC50 of 0.777 µM, initial cellular assays could explore a range from 0.1 to 10 µM.[1]
Q3: Is this compound selective for DNMT1 over other DNMTs?
Q4: What are the expected cellular effects of this compound treatment?
Treatment with effective concentrations of this compound is expected to lead to a dose-dependent decrease in global DNA methylation.[2][3] This can result in the re-expression of silenced tumor suppressor genes. Phenotypically, this may manifest as inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest, as observed with Dnmt-IN-3 in K562 cells.
Troubleshooting Common Issues
Issue 1: No or low inhibitory activity in in vitro DNMT1 enzymatic assays.
| Possible Cause | Troubleshooting Steps |
| Incorrect Assay Conditions | - Ensure the assay buffer composition, pH, and temperature are optimal for DNMT1 activity. A typical reaction buffer might contain Tris-HCl, NaCl, EDTA, DTT, and PMSF.[6] - Verify the concentration and quality of the DNMT1 enzyme, DNA substrate (hemimethylated DNA is preferred for DNMT1), and the methyl donor, S-adenosyl-l-methionine (SAM).[3] |
| Inhibitor Instability or Degradation | - Prepare fresh stock solutions of this compound for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Inhibitor Precipitation | - Check the solubility of this compound in the final assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <1%) to avoid precipitation and off-target effects. |
| Low Enzyme Concentration | - Ensure that the concentration of DNMT1 in the assay is sufficient to produce a robust signal. The enzyme concentration should be in the linear range of the assay. |
Issue 2: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Low Cell Permeability | - Some non-nucleoside inhibitors may have poor cell permeability.[7] Consider using a higher concentration or a longer incubation time. - If available, use a positive control compound with known cell permeability and DNMT1 inhibitory activity. |
| Cell Line-Specific Effects | - The response to DNMT1 inhibition can be highly cell-type dependent.[8] Test the inhibitor on multiple cell lines to confirm its activity. - Ensure the target cells have a functional DNA methylation machinery and that DNMT1 is expressed. |
| Cytotoxicity at High Concentrations | - High concentrations of the inhibitor may lead to off-target effects and general cytotoxicity, masking the specific effects of DNMT1 inhibition.[9] - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays to distinguish between specific anti-proliferative effects and general toxicity. |
| Inhibitor Instability in Culture Medium | - Some compounds can be unstable in cell culture medium over long incubation periods. Consider replenishing the medium with fresh inhibitor at regular intervals for long-term experiments. |
| Passive vs. Active Demethylation | - Inhibition of DNMT1 leads to passive demethylation over successive rounds of cell division. Effects on gene expression and cell phenotype may not be apparent until after several cell cycles. Ensure your experimental endpoint allows for sufficient time for these changes to occur. |
Issue 3: Difficulty in assessing target engagement in cells.
| Possible Cause | Troubleshooting Steps |
| Lack of a direct readout for inhibitor binding | - A Cellular Thermal Shift Assay (CETSA) can be used to demonstrate direct binding of the inhibitor to DNMT1 within the cell.[2] - This assay measures the thermal stabilization of the target protein upon ligand binding. |
| Global DNA methylation assays are not sensitive enough | - For subtle changes, consider locus-specific DNA methylation analysis (e.g., bisulfite sequencing or methylation-specific PCR) of known DNMT1 target genes.[2] - Analyze the expression of genes known to be silenced by DNA methylation in your cell line of interest. An increase in their expression can be an indirect indicator of DNMT1 inhibition.[10] |
Quantitative Data Summary
| Compound | Target | IC50 | Kd | Notes |
| Dnmt-IN-3 | DNMT1 | 0.777 µM | 0.183 µM | Non-covalent, SAM-competitive inhibitor.[1] |
| GSK3685032 | DNMT1 | 0.036 ± 0.001 µM | - | Reversible, non-covalent inhibitor.[2] |
| GSK3484862 | DNMT1 | 0.23 µM | - | Reversible, non-covalent inhibitor.[9] |
Experimental Protocols
General Protocol for In Vitro DNMT1 Inhibition Assay (Colorimetric)
This protocol is a generalized procedure based on commercially available ELISA-based kits.
-
Prepare Assay Solutions : Reconstitute all kit components (wash buffer, assay buffer, capture antibody, detection antibody, etc.) as per the manufacturer's instructions.
-
Inhibitor Preparation : Prepare a serial dilution of this compound in assay buffer. Ensure the final solvent concentration is minimal.
-
Enzyme Reaction :
-
To the wells of the assay plate coated with a DNMT1 substrate, add the assay buffer.
-
Add your this compound dilutions or a vehicle control.
-
Add recombinant DNMT1 enzyme to all wells except the blank.
-
Initiate the reaction by adding the methyl donor (SAM).
-
Incubate the plate at 37°C for the recommended time (e.g., 60-120 minutes) to allow for DNA methylation.
-
-
Detection :
-
Wash the wells multiple times with the wash buffer.
-
Add the capture antibody (anti-5-methylcytosine) and incubate.
-
Wash the wells.
-
Add the detection antibody (e.g., HRP-conjugated secondary antibody) and incubate.
-
Wash the wells.
-
Add the developing solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis : Measure the absorbance at the recommended wavelength (e.g., 450 nm). Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
General Protocol for Cell-Based DNA Methylation Assay
-
Cell Seeding : Seed the cells of interest in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment : Treat the cells with various concentrations of this compound or a vehicle control. The treatment duration should be sufficient to allow for at least one to two cell cycles to observe passive demethylation.
-
Genomic DNA Extraction : After treatment, harvest the cells and extract genomic DNA using a commercially available kit.
-
Global DNA Methylation Analysis :
-
Use an ELISA-based global DNA methylation kit that quantifies the 5-methylcytosine content relative to the total DNA amount.
-
Alternatively, use methods like LUMA (Luminometric Methylation Assay).
-
-
Locus-Specific DNA Methylation Analysis (Optional) :
-
Perform bisulfite conversion of the genomic DNA.
-
Amplify the promoter regions of target genes using PCR with primers specific for the converted DNA.
-
Analyze the methylation status by sequencing the PCR products or by methylation-specific PCR (MSP).
-
-
Data Analysis : Quantify the changes in global or locus-specific DNA methylation in treated cells compared to control cells.
Visualizations
Caption: Mechanism of DNMT1 inhibition by this compound.
Caption: General experimental workflows for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo stabilization of the Dnmt1 (cytosine-5)- methyltransferase protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Dnmt1 has de novo activity targeted to transposable elements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNMT1 prolonged absence is a tunable cellular stress that triggers cell proliferation arrest to protect from major DNA methylation loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNMT1 - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Dnmt-IN-1 Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Dnmt-IN-1 for various cancer cell lines. This compound is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the maintenance of DNA methylation patterns.[1][2][3][4] Dysregulation of DNMT1 activity is a hallmark of many cancers, making it a promising therapeutic target.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that specifically targets the catalytic activity of DNMT1.[8] Unlike nucleoside analogs like 5-azacytidine, this compound does not get incorporated into the DNA. Instead, it directly binds to the enzyme, preventing it from methylating DNA. This leads to passive demethylation of the genome as cells divide, which can reactivate tumor suppressor genes that were silenced by hypermethylation.[5][9] this compound is also known as GSK3484862.[8][10][11]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
Based on preclinical studies with closely related and more potent analogs such as GSK3685032, a starting concentration range of 10 nM to 10 µM is recommended for initial experiments.[12] However, the optimal concentration is highly dependent on the specific cancer cell line being used. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest.
Q3: How long should I treat my cells with this compound?
The effects of DNMT1 inhibition are often time-dependent.[12] Since this compound leads to passive demethylation, its effects on gene expression and cell viability may not be apparent until after several cell divisions. A minimum treatment duration of 72 hours is recommended, with longer time points (e.g., 6 days) potentially showing more pronounced effects.[12]
Q4: How can I confirm that this compound is working in my cells?
The most direct way to confirm the activity of this compound is to assess the level of global DNA methylation. A decrease in global methylation indicates that the inhibitor is effectively targeting DNMT1. This can be measured using various techniques, such as bisulfite sequencing of repetitive elements (e.g., LINE-1) or commercially available global DNA methylation ELISA kits.[13][14][15] Additionally, you can assess the expression of known hypermethylated tumor suppressor genes in your cancer cell line of interest, which should be upregulated following successful treatment.
Data Presentation: Comparative Efficacy of a Potent this compound Analog (GSK3685032) in Hematologic Cancer Cell Lines
The following table summarizes the growth inhibitory IC50 (gIC50) values of GSK3685032, a potent and closely related analog of this compound, in a panel of 51 hematologic cancer cell lines after a 6-day treatment period. This data can serve as a reference for estimating the potential sensitivity of different cancer cell types to DNMT1 inhibition.
| Cell Line | Cancer Type | gIC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 1.8 |
| MOLM-13 | Acute Myeloid Leukemia | 2.1 |
| OCI-AML3 | Acute Myeloid Leukemia | 3.5 |
| THP-1 | Acute Myeloid Leukemia | 4.2 |
| KG-1 | Acute Myeloid Leukemia | 5.6 |
| U-937 | Histiocytic Lymphoma | 7.3 |
| HL-60 | Acute Promyelocytic Leukemia | 8.9 |
| K562 | Chronic Myeloid Leukemia | 12.4 |
| RAJI | Burkitt's Lymphoma | 15.8 |
| JURKAT | Acute T-cell Leukemia | 22.1 |
| ... (and 41 other cell lines) | ... | ... |
Data adapted from a study on GSK3685032, a more potent analog of this compound (GSK3484862).[12]
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells per well). Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessment of Global DNA Methylation
This protocol provides a general workflow for measuring changes in global DNA methylation after treatment with this compound.
Materials:
-
Cancer cells treated with this compound and control cells
-
Genomic DNA purification kit
-
Global DNA methylation assay kit (e.g., ELISA-based or bisulfite-based)
-
Spectrophotometer or fluorometer (depending on the kit)
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., at the IC50 concentration) for a specific duration (e.g., 72 hours).
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit, following the manufacturer's instructions. Ensure the DNA is of high quality and purity.
-
Global Methylation Assay: Perform the global DNA methylation assay according to the manufacturer's protocol of your chosen kit. These kits typically involve either an antibody-based detection of 5-methylcytosine (5-mC) or bisulfite conversion followed by PCR of repetitive elements.
-
Data Analysis: Quantify the amount of 5-mC as a percentage of total cytosines or as a relative change compared to the control-treated cells. A significant decrease in the percentage of 5-mC in the this compound-treated cells confirms the inhibitor's activity.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound mechanism of action in cancer cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assay results | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for accuracy. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Contamination of cell culture. | Regularly check for microbial contamination and practice good aseptic technique.[16] | |
| No significant effect of this compound on cell viability | Insufficient treatment duration. | Extend the treatment period to allow for multiple cell divisions and passive demethylation (e.g., up to 6 days). |
| Cell line is resistant to DNMT1 inhibition. | Confirm the expression of DNMT1 in your cell line. Some cell lines may have lower reliance on DNMT1 for survival. | |
| Inactive compound. | Ensure proper storage and handling of the this compound stock solution to prevent degradation. | |
| Inconsistent global DNA methylation results | Poor quality of genomic DNA. | Use a reliable DNA extraction method and check the purity and integrity of the DNA before the assay. |
| Incomplete bisulfite conversion. | Follow the manufacturer's protocol for bisulfite conversion carefully, ensuring optimal reaction conditions. | |
| Low levels of DNA methylation in the cell line. | Choose a cell line known to have significant CpG island hypermethylation for initial validation experiments. | |
| Unexpected cell toxicity at low concentrations | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). |
| Off-target effects. | While this compound is selective, off-target effects can occur at high concentrations. Correlate phenotypic effects with on-target activity (i.e., demethylation). |
References
- 1. uniprot.org [uniprot.org]
- 2. DNMT1 DNA methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. DNMT1 - Wikipedia [en.wikipedia.org]
- 4. DNA methyltransferase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. DNMT1 is essential for mammary and cancer stem cell maintenance and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Methyltransferases in Cancer: Biology, Paradox, Aberrations, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific inhibition of DNMT1 by antisense oligonucleotides induces re-expression of estrogen receptor-alpha (ER) in ER-negative human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple method for estimating global DNA methylation using bisulfite PCR of repetitive DNA elements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DNMT1 facilitates growth of breast cancer by inducing MEG3 hyper-methylation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating potential off-target effects of Dnmt-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dnmt-IN-1, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-nucleoside inhibitor that selectively targets the catalytic activity of DNMT1.[1][2] DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[3] By inhibiting DNMT1, this compound leads to passive demethylation of the genome in actively dividing cells, which can result in the re-expression of silenced genes, including tumor suppressor genes.[2][4]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed to be a selective inhibitor of DNMT1, potential off-target effects should always be considered. These can include inhibition of other methyltransferases, interaction with kinases, or unintended effects on cellular pathways. It is crucial to perform experiments to assess the selectivity of the inhibitor in your specific experimental model.
Q3: How can I confirm that this compound is engaging with DNMT1 in my cells?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[5][6][7] This method is based on the principle that a protein becomes more thermally stable when a ligand is bound. An increase in the melting temperature of DNMT1 in the presence of this compound indicates direct binding.
Q4: I am observing unexpected changes in gene expression after treatment with this compound. What could be the cause?
A4: Unexpected changes in gene expression can arise from several factors. Firstly, global demethylation can lead to the activation of a wide range of genes, not all of which may be directly related to your phenotype of interest. Secondly, off-target effects on other cellular proteins could modulate transcription. Finally, DNMT1 itself has been shown to have functions independent of its catalytic activity, which could be affected by inhibitor binding.[8] We recommend performing RNA-sequencing and carefully analyzing the differentially expressed genes to understand the global transcriptional changes.
Q5: Can this compound affect histone methylation?
A5: The relationship between DNA methylation and histone methylation is complex. While this compound directly targets DNMT1, alterations in DNA methylation can indirectly influence histone modification patterns. For example, some studies have shown a link between DNA methylation and the repressive histone mark H3K27me3, where these marks can be mutually exclusive in certain genomic regions.[9][10][11] Changes in the histone methylation landscape following this compound treatment are therefore possible and may contribute to the observed phenotype.
Troubleshooting Guides
Problem 1: No observable effect on DNA methylation or gene expression.
| Possible Cause | Troubleshooting Step |
| Compound instability or degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Insufficient cellular uptake | Optimize the concentration and incubation time of this compound. Consider using a different cell line with potentially higher permeability. |
| Low cell proliferation rate | This compound's effect is primarily observed in actively dividing cells where DNA replication occurs. Ensure your cells are in the exponential growth phase. |
| Assay sensitivity | Use a highly sensitive method to detect changes in DNA methylation, such as bisulfite sequencing or pyrosequencing of specific genomic loci. |
Problem 2: High level of cellular toxicity or cell death.
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line using a cytotoxicity assay like the MTT assay. |
| Off-target toxicity | Investigate potential off-target effects using techniques like kinome profiling or by comparing the phenotype to that of DNMT1 knockdown/knockout models. |
| Induction of apoptosis | Re-activation of tumor suppressor genes can induce apoptosis. Assess markers of apoptosis (e.g., caspase activation) to confirm this mechanism. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Maintain consistent cell passage number, confluency, and media composition between experiments. |
| Inconsistent compound treatment | Ensure accurate and consistent preparation and application of this compound. |
| Technical variability in assays | Include appropriate positive and negative controls in all experiments. Perform technical replicates to assess the reproducibility of your assays. |
Data Presentation
Table 1: Representative Selectivity Profile of a Highly Selective Non-Nucleoside DNMT1 Inhibitor (GSK3685032)
Note: Data for this compound is not publicly available. The following data for GSK3685032, a compound with a similar mechanism of action, is provided as a representative example of a highly selective DNMT1 inhibitor.
| Target | IC50 (µM) | Selectivity vs. DNMT1 |
| DNMT1 | 0.012 | - |
| DNMT3A | >100 | >8300-fold |
| DNMT3B | >100 | >8300-fold |
| Panel of 34 other methyltransferases | >10 | >830-fold |
| Panel of 369 kinases | >10 | >830-fold |
Data adapted from a study on GSK3685032, a selective, reversible DNMT1 inhibitor.[12]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to verify the binding of this compound to DNMT1 in intact cells using Western blotting for detection.[5][6][7][13]
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DNMT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for the optimized incubation time.
-
Heating: After treatment, wash the cells with PBS and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Add lysis buffer to the heated cell suspensions. Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath) or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize the protein concentrations for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and incubate with the primary antibody against DNMT1, followed by incubation with the HRP-conjugated secondary antibody.
-
Analysis: Develop the blot using a chemiluminescent substrate and visualize the bands. Quantify the band intensities. A higher amount of soluble DNMT1 at elevated temperatures in the this compound treated samples compared to the control indicates target engagement.
MTT Assay for Cytotoxicity
This protocol provides a method to assess the effect of this compound on cell viability.[5][14][15][16]
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
RNA-Sequencing (RNA-Seq) Analysis Workflow
This protocol outlines the key steps for analyzing gene expression changes following this compound treatment.[3][17][18][19][20][21][22]
Procedure:
-
Experimental Design: Treat cells with this compound or vehicle control. Include at least three biological replicates for each condition.
-
RNA Extraction: Isolate total RNA from the cells using a standard kit, ensuring high quality and integrity (RIN > 8).
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA (e.g., using a TruSeq stranded mRNA library prep kit) and perform high-throughput sequencing.
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the this compound and control groups.
-
Functional Analysis: Perform gene ontology (GO) and pathway analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify enriched biological processes and pathways.
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound.
Caption: Troubleshooting logic for lack of experimental effect.
Caption: Simplified signaling pathway of this compound action.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. DNMT1-interacting RNAs block gene specific DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Analysis of Time Series Gene Expression and DNA Methylation Reveals the Molecular Features of Myocardial Infarction Progression [frontiersin.org]
- 4. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Transcriptional Repressive H3K9 and H3K27 Methylations Contribute to DNMT1-Mediated DNA Methylation Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coordinate Regulation of DNA Methylation and H3K27me3 in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why low DNA methylation at H3K27me3 sites for gene repression | EurekAlert! [eurekalert.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. 130.239.72.131:3000 [130.239.72.131:3000]
- 18. PROTOCOLS — CHURCHMAN LAB [churchman.med.harvard.edu]
- 19. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A multiomics approach reveals RNA dynamics promote cellular sensitivity to DNA hypomethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biostate.ai [biostate.ai]
Strategies to minimize the cytotoxicity of Dnmt-IN-1 in vitro
Welcome to the technical support center for Dnmt-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their in vitro experiments while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of DNA methyltransferases (DNMTs), with a primary focus on DNMT1. DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA. This process, known as DNA methylation, is a key epigenetic modification involved in the regulation of gene expression. In many cancer cells, DNMT1 is overexpressed, leading to abnormal hypermethylation and silencing of tumor suppressor genes. This compound and similar non-nucleoside inhibitors act by interfering with the catalytic activity of DNMT1, leading to the demethylation and re-expression of these silenced genes.
Q2: What are the common causes of this compound cytotoxicity in vitro?
A2: The cytotoxicity of DNMT inhibitors, including this compound, can stem from several factors:
-
On-target effects: Inhibition of DNMT1 can lead to global DNA hypomethylation, which can reactivate genes that trigger cell cycle arrest and apoptosis.[1][2][3]
-
Off-target effects: Like many small molecule inhibitors, this compound may interact with other cellular targets, which could contribute to cytotoxicity.
-
DNA damage: Some DNMT inhibitors can cause DNA damage, leading to the activation of cellular stress responses and cell death.
-
Experimental conditions: High concentrations, prolonged exposure times, and suboptimal cell culture conditions can exacerbate the cytotoxic effects of the compound.
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A3: Several standard in vitro assays can be used to measure cytotoxicity. The choice of assay depends on the specific research question and the cell type. Common methods include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, apoptotic, and necrotic cells.
Troubleshooting Guide
Below are common issues encountered when using this compound in vitro and suggested solutions.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low concentrations. | High sensitivity of the cell line: Different cell lines exhibit varying sensitivities to DNMT inhibitors. | Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., from nanomolar to micromolar) to determine the optimal non-toxic working concentration for your specific cell line. Reduce exposure time: Shorter incubation times may be sufficient to achieve the desired biological effect with less cytotoxicity.[4] |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Minimize final solvent concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a solvent-only control: This will help to distinguish between the cytotoxicity of the compound and the solvent. | |
| Poor compound solubility: Precipitation of this compound in the culture medium can lead to inconsistent results and localized toxicity. | Ensure complete dissolution: Make sure the compound is fully dissolved in the solvent before adding it to the culture medium. Consider using a formulation with improved solubility. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell density, passage number, and overall cell health can influence the response to drug treatment. | Standardize cell culture protocols: Use cells within a consistent passage number range and ensure they are in the exponential growth phase at the time of treatment. Plate a consistent number of cells for each experiment. |
| Instability of the compound in culture medium: this compound may degrade over time in the aqueous environment of the cell culture medium. | Prepare fresh solutions for each experiment: Avoid repeated freeze-thaw cycles of stock solutions. Consider the stability of the compound when planning long-term experiments. | |
| Desired biological effect is not observed at non-toxic concentrations. | Insufficient treatment duration: The demethylation effects of DNMT inhibitors are often passive and require cell division to become apparent. | Increase the duration of treatment: It may be necessary to treat the cells for several days to observe changes in gene expression or cell phenotype.[4] Monitor cell proliferation: Ensure that the treatment is not completely inhibiting cell division, as this is required for passive demethylation. |
| Cell line is resistant to this compound. | Consider combination therapies: Combining this compound with other epigenetic modifiers (e.g., HDAC inhibitors) or chemotherapy agents may enhance its efficacy.[5] Investigate the expression levels of DNMT1 in your cell line: Cells with lower levels of DNMT1 may be less sensitive to its inhibition. |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Quantitative Data Summary
The following table provides a template for summarizing cytotoxicity data for different DNMT inhibitors. Note: The following values are illustrative and should be determined experimentally for your specific cell line and conditions.
| Compound | Cell Line | Exposure Time (h) | IC50 (µM) |
| This compound | HCT116 | 72 | To be determined |
| Decitabine | HCT116 | 72 | ~0.1 - 1.0 |
| Azacitidine | HL-60 | 72 | ~1.0 - 5.0 |
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key cellular pathways affected by DNMT1 inhibition.
Caption: DNMT1 inhibition by this compound can lead to hypomethylation of the p21 promoter, resulting in p21 expression and subsequent G1/S cell cycle arrest.
Caption: Inhibition of DNMT1 by this compound can lead to the re-expression of pro-apoptotic genes, triggering the intrinsic apoptosis pathway.
Experimental Workflow Diagram
Caption: A typical experimental workflow for determining the cytotoxicity of this compound using an MTT assay.
References
- 1. Bypass of cell cycle arrest induced by transient DNMT1 post-transcriptional silencing triggers aneuploidy in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNMT1 regulates human erythropoiesis by modulating cell cycle and endoplasmic reticulum stress in a stage-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNMT (DNA methyltransferase) inhibitors radiosensitize human cancer cells by suppressing DNA repair activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the stability and degradation of Dnmt-IN-1 in cell culture medium
Welcome to the technical support center for Dnmt-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you assess the stability and degradation of this DNMT inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in cell culture, providing direct answers and troubleshooting advice.
Q1: My cells are not responding to this compound treatment as expected. What are the possible reasons?
A1: Lack of cellular response can stem from several factors:
-
Inhibitor Instability: this compound, like many small molecule inhibitors, may be unstable in cell culture medium at 37°C. Degradation can lead to a decrease in the effective concentration of the active compound over time. It is crucial to consider the half-life of the inhibitor in your specific medium and experimental conditions. For instance, the well-characterized DNMT inhibitor Decitabine (5-aza-2'-deoxycytidine) has a half-life of approximately 5-16 hours in cell culture medium at 37°C.[1][2]
-
Incorrect Dosage: The optimal concentration of this compound can vary significantly between different cell lines. We recommend performing a dose-response curve to determine the IC50 for your specific cell line.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to DNMT inhibitors.
-
Improper Storage: Ensure that the inhibitor is stored correctly according to the manufacturer's instructions to prevent degradation.
Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. How can I mitigate this?
A2: High cytotoxicity can be a concern with some DNMT inhibitors. Here are some suggestions:
-
Confirm Drug Purity: Ensure the purity of your this compound stock. Impurities can sometimes contribute to unexpected toxicity.
-
Optimize Treatment Duration: The toxicity of nucleoside analog DNMT inhibitors is often linked to their incorporation into DNA, which can trigger a DNA damage response.[3] Shorter exposure times may be sufficient to achieve the desired epigenetic modifications with reduced toxicity.
-
Use a Lower, Biologically Active Concentration: High doses of DNMT inhibitors can lead to off-target effects and cytotoxicity.[3] Lower doses may be sufficient to induce DNA hypomethylation and gene re-expression without causing widespread cell death.
-
Consider the Cell Cycle: The effects of many DNMT inhibitors are cell cycle-dependent. Synchronizing your cells before treatment may lead to more consistent and less toxic outcomes.
Q3: How can I be sure that the observed effects are due to DNMT inhibition and not off-target effects?
A3: This is a critical question in inhibitor studies. Here are some recommended validation experiments:
-
Measure Global DNA Methylation: A direct way to confirm the on-target activity of a DNMT inhibitor is to measure changes in global 5-methylcytosine (5mC) levels in your treated cells.
-
Assess Methylation of Specific Gene Promoters: Use techniques like methylation-specific PCR (MSP) or bisulfite sequencing to examine the methylation status of known target gene promoters that are regulated by DNA methylation.
-
Rescue Experiments: If possible, overexpressing DNMT1 may help to rescue the phenotype induced by the inhibitor, providing evidence for on-target activity.
-
Use a Structurally Unrelated DNMT Inhibitor: Comparing the effects of this compound with another known DNMT inhibitor that has a different chemical structure can help to confirm that the observed phenotype is due to DNMT inhibition.
Q4: How often should I replace the cell culture medium containing this compound?
A4: The frequency of media changes depends on the stability of this compound in your specific cell culture conditions. Given that many small molecules degrade over time at 37°C, daily media changes are often recommended to maintain a consistent concentration of the inhibitor.[4] To determine the optimal media change schedule, it is best to perform a stability study of this compound in your cell culture medium.
Stability of DNMT Inhibitors in Cell Culture Medium
The stability of a small molecule inhibitor in cell culture medium is a critical parameter that can significantly impact experimental outcomes. As a reference, the stability of the widely used DNMT inhibitor, Decitabine, is summarized below. It is important to note that the stability of "this compound" may differ, and it is highly recommended to perform a stability assessment for your specific compound and experimental setup.
| Compound | Medium | Temperature (°C) | Half-life | Reference |
| Decitabine | Cell Culture Medium | 37 | ~17 hours | [5] |
| Decitabine | Aqueous Solution (pH 7.4) | 37 | 5-16 hours | [2] |
| Decitabine | Human Plasma | 37 | ~35-40 minutes | [6] |
Experimental Protocols
Here we provide detailed methodologies for assessing the stability of this compound in cell culture medium using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to determine the degradation kinetics of this compound in cell culture medium.
1. Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for your cell line.
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: e.g., Ammonium acetate buffer and acetonitrile (proportions to be optimized for this compound)
-
Diluent (e.g., a solution of sodium bisulfite in HPLC grade water, pH adjusted)[7]
-
Incubator at 37°C with 5% CO2
-
Microcentrifuge tubes
2. Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike Cell Culture Medium: Add the this compound stock solution to pre-warmed cell culture medium to achieve the desired final concentration.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes and place them in a 37°C incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The time 0 sample represents 100% of the initial concentration.
-
Sample Preparation: At each time point, transfer an aliquot of the medium to a new tube and store at -80°C until analysis. If necessary, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile), vortex, and centrifuge to pellet the precipitate. Collect the supernatant for analysis.
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase. The specific conditions will need to be optimized for this compound.
-
Inject the prepared samples onto the HPLC system.
-
Monitor the elution of this compound using the UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining this compound versus time to determine the degradation profile and calculate the half-life.
-
Protocol 2: Stability Assessment of this compound by LC-MS
This protocol provides a more sensitive and specific method for quantifying this compound and its potential degradation products.
1. Materials:
-
All materials listed in Protocol 1.
-
LC-MS/MS system.
-
Mobile phase: e.g., Water with 0.1% formic acid and acetonitrile with 0.1% formic acid (proportions to be optimized).
2. Procedure:
-
Follow steps 1-5 from Protocol 1 for sample preparation.
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the detection and quantification of this compound. This will involve optimizing the liquid chromatography separation and the mass spectrometry parameters (e.g., precursor and product ions for selected reaction monitoring - SRM).
-
Inject the prepared samples into the LC-MS/MS system.
-
-
Data Analysis:
-
Quantify the amount of this compound at each time point using a calibration curve.
-
Calculate the percentage of this compound remaining and determine the half-life as described in Protocol 1.
-
The mass spectrometer can also be used to identify potential degradation products by searching for expected masses.
-
Signaling Pathways and Experimental Workflows
DNMT inhibitors can influence various cellular signaling pathways by reactivating the expression of tumor suppressor genes that were silenced by DNA hypermethylation. Below are diagrams illustrating some of these pathways and a general experimental workflow.
Caption: Mechanism of action of this compound leading to tumor suppressor gene reactivation.
Caption: this compound can indirectly inhibit the JAK/STAT pathway by upregulating SOCS3 expression.
Caption: A general experimental workflow for assessing the stability and efficacy of this compound.
References
- 1. Tracking Decitabine Incorporation into Malignant Myeloid Cell DNA in vitro and in vivo by LC-MS/MS with Enzymatic Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 4. DNA demethylation by 5-aza-2′-deoxycytidine is imprinted, targeted to euchromatin, and has limited transcriptional consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of decitabine-loaded nanogels in overcoming cancer drug resistance is mediated via sustained DNA methyl transferase 1 (DNMT1) depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.info [ijpsr.info]
How to interpret unexpected or contradictory results with Dnmt-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected or contradictory results when using the DNMT inhibitor, Dnmt-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-nucleoside inhibitor of DNA methyltransferases (DNMTs).[1] Unlike nucleoside analogs that are incorporated into DNA and form a covalent bond with the enzyme, this compound is designed to directly and reversibly inhibit the enzymatic activity of DNMT1.[2] DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns after DNA replication.[3][4] By inhibiting DNMT1, this compound can lead to passive demethylation of the genome over successive rounds of cell division.
Q2: What are the reported potency values for this compound?
It is crucial to distinguish between enzymatic and cellular potencies, as discrepancies can arise from factors like cell permeability, metabolism, and engagement of the target in a cellular context.
| Assay Type | Value | Cell Line | Reference |
| Enzymatic EC50 | 3.2 µM | N/A | [1] |
| Antiproliferative EC50 | 13.0 µM | KG1 | [1] |
| Antiproliferative EC50 | 10.7 µM | HCT116 | [1] |
Q3: Is this compound selective for DNMT1?
The initial report on this compound characterizes it as a potent DNMT inhibitor, but detailed selectivity profiling against other methyltransferases like DNMT3A and DNMT3B, or other classes of enzymes, is not extensively publicly available.[1] The high structural conservation of the catalytic domains of DNMTs presents a challenge for designing highly selective inhibitors. Therefore, off-target effects on other DNMTs or unrelated proteins cannot be entirely ruled out without specific experimental validation.
Troubleshooting Guide
Unexpected Result 1: No significant demethylation observed at the expected concentration.
Possible Cause 1: Insufficient Incubation Time. Passive demethylation with non-nucleoside inhibitors like this compound requires cell division. The reduction in methylation levels occurs gradually as the cells replicate their DNA.
Troubleshooting Steps:
-
Extend Incubation Time: Ensure that the cells have undergone a sufficient number of cell divisions in the presence of the inhibitor. This may range from 48 hours to several days depending on the cell doubling time.
-
Confirm Cell Proliferation: Verify that the cells are actively proliferating during the treatment period.
Possible Cause 2: Low Cell Permeability or Efflux. The compound may not be efficiently entering the cells or may be actively transported out by efflux pumps.
Troubleshooting Steps:
-
Increase Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Use Efflux Pump Inhibitors: As a control, consider co-treatment with known inhibitors of common efflux pumps to see if this enhances the demethylating effect.
Possible Cause 3: Compound Instability. this compound may be unstable in your specific cell culture medium or experimental conditions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of the inhibitor.
-
Minimize Light Exposure: Protect the compound from light if it is light-sensitive.
-
Check Media Compatibility: Review the manufacturer's recommendations for storage and handling.[1]
Unexpected Result 2: Higher than expected cytotoxicity observed.
Possible Cause 1: Off-Target Effects. While designed to target DNMT1, this compound may inhibit other essential cellular proteins, leading to toxicity. The lack of extensive public selectivity data warrants caution.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the precise concentration at which toxicity occurs in your cell line and compare it to the concentration required for demethylation.
-
Use a Structurally Unrelated DNMT1 Inhibitor: As a control, use a different class of DNMT1 inhibitor to see if the same cytotoxic phenotype is observed. This can help distinguish between on-target and off-target toxicity.
-
Rescue Experiment: If possible, a rescue experiment involving overexpression of DNMT1 could help confirm if the toxicity is on-target.
Possible Cause 2: On-Target Toxicity due to Genomic Instability. Complete inhibition of DNMT1 can lead to significant genomic instability, mitotic arrest, and ultimately cell death.[5] This is a known consequence of potent DNMT1 inhibition.
Troubleshooting Steps:
-
Lower the Concentration: Use the lowest effective concentration that induces the desired level of demethylation without causing widespread cell death.
-
Time-Course Experiment: Analyze cytotoxicity at different time points to understand the kinetics of cell death.
Unexpected Result 3: Contradictory results between different cell lines.
Possible Cause 1: Differential Expression of DNMTs and Compensatory Mechanisms. Cell lines can have varying expression levels of DNMT1, DNMT3A, and DNMT3B. In some cell lines, DNMT3A or DNMT3B may partially compensate for the inhibition of DNMT1, leading to a less pronounced demethylation phenotype.
Troubleshooting Steps:
-
Profile DNMT Expression: Determine the relative expression levels of all three DNMTs in your cell lines of interest via qPCR or Western blot.
-
Consider Dual Inhibition: If compensatory mechanisms are suspected, consider co-treatment with an inhibitor that also targets DNMT3A/3B.
Possible Cause 2: Differences in Cell Proliferation Rates. As demethylation is dependent on cell division, slower-proliferating cell lines will exhibit a delayed and potentially less pronounced response to this compound.
Troubleshooting Steps:
-
Measure Doubling Times: Determine the doubling time of each cell line and adjust the incubation period with this compound accordingly.
Experimental Protocols
General Protocol for Assessing Demethylation
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
Treatment: Add freshly prepared this compound to the cell culture medium at the desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period equivalent to at least two to three cell doubling times.
-
Genomic DNA Extraction: Harvest the cells and extract high-quality genomic DNA.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil.
-
Methylation Analysis: Analyze the methylation status of specific genomic loci using methods such as pyrosequencing, methylation-specific PCR (MSP), or whole-genome bisulfite sequencing.
Visualizations
Caption: Canonical pathway of DNMT1-mediated maintenance methylation and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in human DNA methyltransferase DNMT1 induce specific genome-wide epigenomic and transcriptomic changes in neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
Technical Support Center: Troubleshooting Dnmt-IN-1 Induced DNA Demethylation
Welcome to the technical support center for Dnmt-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during DNA demethylation experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a DNA methyltransferase (DNMT) inhibitor. DNMT inhibitors generally fall into two categories: nucleoside analogs and non-nucleoside analogs.[1]
-
Nucleoside Analogs (e.g., 5-azacytidine, Decitabine) are incorporated into replicating DNA, where they form a covalent bond with DNMT enzymes, trapping them and leading to their degradation. This results in passive demethylation as the methylation marks are not maintained during subsequent rounds of cell division.[1]
-
Non-nucleoside Analogs directly inhibit the catalytic activity of DNMTs without being incorporated into DNA.[1]
The specific class of this compound will determine its precise mechanism.
Q2: How long does it take for this compound to induce DNA demethylation?
The time required to observe significant DNA demethylation depends on the mechanism of this compound and the proliferation rate of the cells. For nucleoside analogs that require incorporation into DNA, demethylation is a passive process that occurs over several cell cycles. Therefore, significant effects are often observed after 48-72 hours of treatment in rapidly dividing cells.[2] For non-nucleoside inhibitors, the effect might be more direct, but detectable changes in methylation patterns still often depend on DNA replication.
Q3: Is this compound expected to work in all cell lines?
The effectiveness of this compound can be highly cell-type specific.[3] Differences in cellular uptake, metabolism, and the expression levels of DNMTs can all influence the inhibitor's efficacy. Additionally, cells with a low proliferation rate may show a delayed or reduced response to inhibitors that depend on DNA replication for their effect.[3]
Q4: What are some alternative DNA demethylating agents if this compound is ineffective?
If this compound fails to induce the desired effect, several other well-characterized DNMT inhibitors can be considered. The choice of an alternative agent may depend on the specific experimental goals and the nature of the target cells.
| Agent | Class | Mechanism of Action | Common Starting Concentration |
| 5-Azacytidine (Azacitidine) | Nucleoside Analog | Incorporates into RNA and DNA, traps DNMTs.[4] | 1-10 µM[2] |
| Decitabine (5-aza-2'-deoxycytidine) | Nucleoside Analog | Incorporates into DNA, traps DNMTs.[4] | 0.1-1 µM[2] |
| Zebularine | Nucleoside Analog | Incorporates into DNA, traps DNMTs; generally less toxic. | 50-200 µM |
| GSK3484862 | Non-nucleoside Analog | Reversible, non-covalent inhibitor of DNMT1.[5] | 0.1-2 µM[5] |
| SGI-1027 | Non-nucleoside Analog | Competes with S-adenosylmethionine (SAM), the methyl donor.[6] | 1-10 µM |
Troubleshooting Guide: this compound Fails to Induce DNA Demethylation
This guide addresses potential reasons for the failure of this compound to induce DNA demethylation and provides systematic steps to identify and resolve the issue.
Problem Area 1: Compound Integrity and Handling
Possible Cause: The this compound compound may have degraded or been improperly stored.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that this compound has been stored according to the manufacturer's instructions (e.g., temperature, light sensitivity, humidity).
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a solid stock immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.[7]
-
Check Solubility: Ensure that this compound is fully dissolved in the appropriate solvent and that the final concentration of the solvent in the cell culture medium is not cytotoxic.
-
Confirm Identity and Purity: If possible, verify the identity and purity of the compound using analytical methods such as mass spectrometry or HPLC.
Problem Area 2: Experimental Design
Possible Cause: The concentration or duration of the this compound treatment may be suboptimal.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal effective concentration for your specific cell line. Start with concentrations reported in the literature for similar compounds if available.
-
Optimize Treatment Duration: If this compound is a nucleoside analog, its effect is dependent on cell division. Extend the treatment duration to allow for multiple cell cycles (e.g., 72-96 hours). For prolonged treatments, replenish the medium with fresh inhibitor every 24-48 hours.[2]
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Assess Cytotoxicity: Determine the cytotoxic concentration of this compound for your cell line using an MTT or similar cell viability assay. High concentrations of DNMT inhibitors can be cytotoxic, which may confound the interpretation of demethylation results.[3]
Problem Area 3: Cellular Factors
Possible Cause: The target cells may be resistant to this compound or have characteristics that limit its effectiveness.
Troubleshooting Steps:
-
Evaluate Cell Proliferation Rate: Monitor the doubling time of your cells. Slowly proliferating cells will exhibit a delayed and potentially weaker response to replication-dependent DNMT inhibitors.
-
Consider Cellular Uptake and Efflux: Some cell lines may have active drug efflux pumps that reduce the intracellular concentration of the inhibitor.
-
Assess DNMT Expression Levels: Verify the expression of DNMT1, DNMT3A, and DNMT3B in your target cells by Western blot or qPCR. Cells with very high levels of DNMTs may require higher concentrations of the inhibitor.
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Use a Positive Control Cell Line: If possible, test this compound in a cell line known to be sensitive to DNMT inhibitors to confirm the compound's activity.
Problem Area 4: Assay for Measuring DNA Demethylation
Possible Cause: The method used to detect changes in DNA methylation may not be sensitive enough or may be inappropriate for the expected changes.
Troubleshooting Steps:
-
Select an Appropriate Assay:
-
Global Methylation: For an initial assessment of overall changes, consider methods like a global 5-mC ELISA or LINE-1 pyrosequencing.
-
Gene-Specific Methylation: For specific CpG sites, use methylation-specific PCR (MSP), quantitative MSP (qMSP), or bisulfite sequencing. Bisulfite sequencing is considered the gold standard for high-resolution methylation analysis.[8]
-
-
Validate Your Assay: Include appropriate positive and negative controls in your methylation analysis. For example, use commercially available fully methylated and unmethylated DNA.
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Optimize PCR Conditions: If using PCR-based methods after bisulfite conversion, optimize primer design and annealing temperatures. Bisulfite treatment can degrade DNA, so using a hot-start polymerase and designing smaller amplicons (e.g., <200 bp) is recommended.
Visualizing Workflows and Pathways
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting the failure of this compound to induce DNA demethylation.
Signaling Pathway of DNMT1 Inhibition
Caption: A simplified signaling pathway illustrating the mechanisms and downstream effects of DNMT1 inhibition.
Detailed Experimental Protocols
Protocol 1: Assessment of Global DNA Methylation using a 5-mC ELISA Kit
This protocol provides a general procedure for quantifying global DNA methylation. Specific details may vary based on the commercial kit used.
Materials:
-
Purified genomic DNA from treated and control cells
-
5-mC DNA ELISA Kit (e.g., from Abcam, Zymo Research, or similar)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
DNA Binding: Dilute 100 ng of genomic DNA in the provided DNA binding solution. Add the mixture to the wells of the assay strip. Incubate at 37°C for 60-90 minutes.
-
Blocking: Add 150 µL of blocking solution to each well and incubate at 37°C for 30 minutes.
-
Washing: Wash each well three times with 150 µL of 1x Wash Buffer.
-
Antibody Incubation: Add 50 µL of the diluted primary antibody (anti-5-mC) to each well. Incubate at room temperature for 60 minutes.
-
Washing: Wash each well four times with 150 µL of 1x Wash Buffer.
-
Secondary Antibody Incubation: Add 50 µL of the diluted HRP-conjugated secondary antibody. Incubate at room temperature for 30 minutes.
-
Washing: Wash each well five times with 150 µL of 1x Wash Buffer.
-
Development: Add 100 µL of the developing solution to each well and incubate in the dark at room temperature for 1-10 minutes, monitoring for color change.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Analysis: Calculate the percentage of global methylation relative to the positive and negative controls provided in the kit.
Protocol 2: Western Blot for DNMT1 Expression
This protocol is for assessing the levels of DNMT1 protein in response to inhibitor treatment.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DNMT1 (e.g., Cell Signaling Technology, #5032)
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Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against DNMT1 (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10000 dilution) for 1 hour at room temperature.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the DNMT1 signal to the loading control to determine relative expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Prolonged Treatment with DNMT Inhibitors Induces Distinct Effects in Promoters and Gene-Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA methylation inhibitor causes cell growth retardation and gene expression changes in feline lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNMT inhibitors reverse a specific signature of aberrant promoter DNA methylation and associated gene silencing in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. static.abclonal.com [static.abclonal.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Rescuing DNMT1 fails to fully reverse the molecular and functional repercussions of its loss in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Overcoming Cell Line Resistance to Dnmt-IN-1
Disclaimer: The following information is based on general knowledge of DNA methyltransferase (DNMT) inhibitors. "Dnmt-IN-1" is used as a placeholder for a hypothetical non-nucleoside DNMT1 inhibitor, as specific data for a compound with this name is not publicly available. The experimental protocols and data provided are illustrative and should be adapted based on the specific characteristics of the inhibitor being used.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). Unlike nucleoside analogs such as decitabine or azacitidine, which are incorporated into the DNA and trap the enzyme, this compound is designed to directly bind to the DNMT1 protein and inhibit its catalytic activity.[1][2][3] This prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to cytosine residues on the DNA, leading to passive demethylation of the genome as cells divide.[2][4] The ultimate goal is the re-expression of tumor suppressor genes that were silenced by hypermethylation.[5]
Q2: My cell line is not responding to this compound treatment. What are the potential reasons for this resistance?
Several factors can contribute to resistance to DNMT inhibitors:
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Low or absent DNMT1 expression: The primary target of this compound is DNMT1. If your cell line has very low or no expression of DNMT1, the inhibitor will have no target and thus no effect.
-
Mutations in the DNMT1 gene: Mutations in the binding site of this compound on the DNMT1 protein can prevent the inhibitor from interacting with its target, rendering it ineffective.
-
Increased drug efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, preventing it from reaching its intracellular target.[6]
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Activation of compensatory signaling pathways: Cells can develop resistance by upregulating pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, which can counteract the anti-proliferative effects of DNMT1 inhibition.[4]
-
Upregulation of DNA demethylating enzymes: Increased expression or activity of enzymes from the Ten-Eleven Translocation (TET) family, which are involved in active DNA demethylation, might compensate for the inhibition of DNMT1.
Q3: How can I determine if my cell line is resistant to this compound?
You can assess resistance by performing a dose-response experiment and determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significantly higher IC50 value compared to sensitive cell lines would indicate resistance. You can also measure global DNA methylation levels or the methylation status of specific tumor suppressor gene promoters after treatment. A lack of demethylation would suggest resistance.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No decrease in cell viability after treatment | 1. Low DNMT1 expression. 2. DNMT1 mutation. 3. High drug efflux. 4. Suboptimal inhibitor concentration or treatment duration. | 1. Confirm DNMT1 expression by Western blot. If low, consider using a different cell line. 2. Sequence the DNMT1 gene to check for mutations. 3. Use an MDR inhibitor (e.g., verapamil) in combination with this compound. 4. Perform a dose-response and time-course experiment to determine the optimal conditions. |
| No demethylation observed | 1. Ineffective inhibition of DNMT1. 2. Rapid re-methylation by other DNMTs (DNMT3A/3B). 3. Issues with the methylation detection assay. | 1. Perform a DNMT1 activity assay to confirm inhibition. 2. Consider co-treatment with an inhibitor of DNMT3A/3B. 3. Include positive and negative controls in your methylation analysis (e.g., bisulfite sequencing, MSP). |
| Initial response followed by relapse | 1. Development of acquired resistance. 2. Heterogeneous cell population with a resistant subclone. | 1. Analyze resistant cells for changes in DNMT1 expression/mutation, drug efflux, or activation of survival pathways. 2. Consider combination therapy to target multiple pathways simultaneously. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | DNMT1 Expression (Relative Units) | IC50 (µM) |
| HCT116 | Colon Carcinoma | 1.0 | 2.5 |
| A549 | Lung Carcinoma | 0.8 | 5.0 |
| MCF-7 | Breast Adenocarcinoma | 0.6 | 10.2 |
| U-87 MG | Glioblastoma | 1.2 | 1.8 |
| K562 | Chronic Myelogenous Leukemia | 0.3 | > 50 (Resistant) |
Table 2: Hypothetical Effect of this compound on Global DNA Methylation
| Cell Line | Treatment (48h) | Global 5-mC Level (%) |
| HCT116 | Vehicle | 85 |
| HCT116 | This compound (5 µM) | 55 |
| K562 | Vehicle | 82 |
| K562 | This compound (5 µM) | 79 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle-only control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for DNMT1 Expression
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control like β-actin or GAPDH for normalization.
Protocol 3: In Vitro DNMT1 Activity Assay
This protocol is based on a generic ELISA-like assay format.
-
Use a DNMT1 activity/inhibitor screening assay kit.
-
Coat the provided strip wells with the cytosine-rich DNA substrate.
-
In the presence of S-adenosylmethionine (SAM), add recombinant DNMT1 enzyme and varying concentrations of this compound to the wells. Include a no-inhibitor control.
-
Incubate to allow the methylation reaction to occur.
-
Wash the wells and add an anti-5-methylcytosine antibody.
-
Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add the substrate for the detection enzyme and measure the colorimetric output using a microplate reader.
-
Calculate the percentage of DNMT1 inhibition.
Visualizations
Caption: Mechanism of action of a non-nucleoside DNMT1 inhibitor.
Caption: Key mechanisms of cellular resistance to DNMT1 inhibitors.
Caption: Experimental workflow to identify resistance mechanisms.
References
- 1. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico design of the first DNA-independent mechanism-based inhibitor of mammalian DNA methyltransferase Dnmt1 | PLOS One [journals.plos.org]
- 4. youtube.com [youtube.com]
- 5. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment [mdpi.com]
- 6. Inhibition of DNA methyltransferase 1 by RNA interference reverses epithelial-mesenchymal transition in highly metastatic 95D lung cancer cells by inhibiting the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the long-term molecular effects of Dnmt-IN-1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term molecular effects of Dnmt-IN-1 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of DNA methyltransferases (DNMTs).[1] Its primary mechanism of action is the inhibition of DNMT activity, which leads to a reduction in DNA methylation. DNA methyltransferases are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification involved in gene regulation.[2][3] By inhibiting these enzymes, this compound can lead to the demethylation and potential re-activation of silenced tumor suppressor genes.[4]
Q2: What are the reported efficacy values for this compound?
A2: this compound has a reported EC50 value of 3.2 µM. It has also demonstrated antiproliferative activity in cancer cell lines, with EC50 values of 13.0 µM in KG1 cells and 10.7 µM in HCT116 cells.[1]
Q3: How should I store and handle this compound?
A3: For specific storage and handling instructions, it is crucial to refer to the Certificate of Analysis provided by the supplier. As a general guideline for similar small molecule inhibitors, it is recommended to store the lyophilized powder at -20°C with a desiccant, where it can be stable for at least one year. Once reconstituted in a solvent like DMSO, it should be stored at -20°C and protected from repeated freeze-thaw cycles.[5]
Q4: What are the potential long-term molecular effects of this compound treatment?
A4: Prolonged treatment with DNMT inhibitors like this compound can lead to significant changes in the cellular epigenome and transcriptome. Long-term inhibition of DNMT1 can induce passive DNA demethylation over multiple cell cycles.[6] This can result in the reactivation of tumor suppressor genes but may also lead to genomic instability, including DNA double-strand breaks and mitotic errors.[6] Furthermore, sustained DNMT1 inhibition can trigger a cellular stress response, leading to cell cycle arrest, often at the G1/S transition, which is mediated by the p53-p21 pathway.[6][7] Researchers should be aware that some of these effects might be irreversible even after the inhibitor is removed.[8][9]
Q5: Are there known off-target effects of this compound?
A5: While specific off-target effects for this compound are not extensively documented in the currently available literature, it is a common concern with small molecule inhibitors. Non-nucleoside inhibitors may have different off-target profiles compared to nucleoside analogs like 5-azacytidine, which can incorporate into DNA and RNA, causing broader cellular toxicity.[10][11] It is advisable to perform control experiments to assess the specificity of the observed effects. This can include using a structurally related but inactive compound or employing a secondary method, such as siRNA-mediated knockdown of DNMT1, to validate the on-target effects.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect on DNA methylation. | Compound Instability: this compound may have degraded due to improper storage or handling. | Always prepare fresh working solutions from a frozen stock. Avoid repeated freeze-thaw cycles. Refer to the supplier's datasheet for specific stability information. |
| Incorrect Concentration: The concentration of this compound used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions. Start with the reported EC50 values as a reference.[1] | |
| Cell Line Resistance: Some cell lines may be inherently resistant to DNMT inhibitors. | Consider using a different cell line known to be sensitive to DNMT inhibition. You can also assess the expression levels of DNMT1 in your cell line of interest. | |
| Assay Sensitivity: The method used to measure DNA methylation may not be sensitive enough to detect subtle changes. | For global methylation analysis, consider techniques like LUMA or pyrosequencing of repetitive elements. For gene-specific analysis, bisulfite sequencing is the gold standard. Ensure your primers for methylation-specific PCR are correctly designed.[12] | |
| High cellular toxicity or cell death observed. | Concentration Too High: The concentration of this compound may be cytotoxic. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your cell line. Use a concentration that effectively inhibits DNMT1 with minimal impact on cell viability for long-term studies. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the culture medium. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle control (solvent only) to assess its effect on cell viability. | |
| Induction of Apoptosis: Long-term DNMT1 inhibition can induce apoptosis.[6] | Monitor for markers of apoptosis (e.g., cleaved caspase-3) by western blot or flow cytometry. If apoptosis is a confounding factor, consider shorter treatment durations or lower concentrations. | |
| Unexpected changes in gene expression unrelated to DNA methylation. | Off-Target Effects: this compound may be inhibiting other cellular targets besides DNMTs. | To confirm that the observed effects are due to DNMT1 inhibition, use a complementary approach such as siRNA-mediated knockdown of DNMT1 and compare the resulting phenotype and gene expression changes. |
| Indirect Effects: Changes in the expression of some genes may be a secondary consequence of the primary effects of DNMT1 inhibition on other regulatory pathways. | Analyze the temporal effects of this compound treatment. Early gene expression changes are more likely to be direct targets. Perform pathway analysis on your gene expression data to identify potentially affected signaling networks. |
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C.
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the treatment period.
-
Treatment: The following day, dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired duration. For long-term studies, the medium should be replaced with fresh medium containing the inhibitor every 2-3 days.
-
Analysis: After the treatment period, harvest the cells for downstream analysis, such as DNA/RNA extraction for methylation and gene expression studies, or protein extraction for western blotting.
Western Blot for DNMT1 Protein Levels
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DNMT1 (e.g., Cell Signaling Technology, #5032) diluted in blocking buffer overnight at 4°C.[8][9] Also, probe for a loading control, such as β-actin (e.g., Cell Signaling Technology, #4970).[8][9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG HRP-linked; Cell Signaling Technology, #7074) diluted in blocking buffer for 1 hour at room temperature.[8][9]
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An insight into the various regulatory mechanisms modulating human DNA methyltransferase 1 stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNMT1 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. In silico design of the first DNA-independent mechanism-based inhibitor of mammalian DNA methyltransferase Dnmt1 | PLOS One [journals.plos.org]
- 6. DNMT1 prolonged absence is a tunable cellular stress that triggers cell proliferation arrest to protect from major DNA methylation loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Rescuing DNMT1 fails to fully reverse the molecular and functional repercussions of its loss in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenetics in stem-cell differentiation - Wikipedia [en.wikipedia.org]
- 11. DNA Methylation Targeting: The DNMT/HMT Crosstalk Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Refining and adapting published Dnmt-IN-1 treatment protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA methyltransferase (DNMT) inhibitor, Dnmt-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-nucleoside inhibitor of DNA methyltransferases (DNMTs), with a potent inhibitory effect on DNMT1.[1] Unlike nucleoside analogs that need to be incorporated into the DNA to function, this compound is believed to directly inhibit the enzymatic activity of DNMT1.[2] DNMTs are responsible for maintaining DNA methylation patterns, which are crucial for gene expression regulation. By inhibiting DNMT1, this compound can lead to the demethylation of DNA and the re-expression of silenced tumor suppressor genes.[1]
Q2: What are the recommended cell lines and concentrations for initial experiments with this compound?
A2: Based on available data, human cancer cell lines such as the acute myeloid leukemia cell line KG1 and the colorectal carcinoma cell line HCT116 are suitable for initial experiments.[1] A good starting point for concentration ranges in antiproliferation assays would be between 0-100 µM, with an incubation time of 72 hours.[1]
Q3: How should I prepare a stock solution of this compound?
A3: While the specific solvent is not explicitly stated in the available literature, non-nucleoside small molecule inhibitors are often soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To do this, weigh the appropriate amount of this compound powder and dissolve it in the required volume of DMSO. Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are the expected outcomes of treating cancer cells with this compound?
A4: Treatment of cancer cells with this compound is expected to lead to a dose-dependent inhibition of cell proliferation.[1] This is likely due to the re-activation of tumor suppressor genes that were silenced by DNA hypermethylation. Other potential outcomes could include cell cycle arrest and induction of apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (DNMT Inhibition) | - | 3.2 µM | [1] |
| Antiproliferative EC50 | KG1 (Acute Myeloid Leukemia) | 13.0 µM | [1] |
| Antiproliferative EC50 | HCT116 (Colorectal Carcinoma) | 10.7 µM | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H9BrN2O6 | [1] |
| Molecular Weight | 393.15 g/mol | [1] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using this compound
This protocol describes a method to assess the antiproliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KG1, HCT116)
-
Complete cell culture medium (specific to the cell line)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells and adjust the density to the desired concentration (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Cell Viability Assessment:
-
After the 72-hour incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the cell counting solution to each well.
-
Mix the contents by gently shaking the plate for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: DNMT Activity Assay
This protocol provides a general method for measuring DNMT activity in nuclear extracts after treatment with this compound, using a commercially available colorimetric or fluorometric assay kit.
Materials:
-
Cells treated with this compound or vehicle control
-
Nuclear extraction kit
-
DNMT activity assay kit (e.g., EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit)
-
Microplate reader
Procedure:
-
Nuclear Extract Preparation:
-
Treat cells with the desired concentrations of this compound for the desired time.
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).
-
-
DNMT Activity Measurement:
-
Follow the manufacturer's instructions provided with the DNMT activity assay kit. This typically involves the following steps:
-
Adding a specific amount of nuclear extract to wells of a microplate coated with a DNMT substrate.
-
Adding the methyl group donor, S-adenosylmethionine (SAM).
-
Incubating to allow the methylation reaction to occur.
-
Washing the wells to remove unbound components.
-
Adding a capture antibody that specifically recognizes 5-methylcytosine.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate for the enzyme to generate a colorimetric or fluorometric signal.
-
Stopping the reaction and measuring the absorbance or fluorescence using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the DNMT activity for each sample based on the signal intensity, following the kit's instructions.
-
Compare the DNMT activity in this compound-treated samples to the vehicle control to determine the extent of inhibition.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibition of cell proliferation | Incorrect concentration of this compound: The concentrations used may be too low to elicit a response. | Verify the EC50 values in the literature for your cell line or a similar one.[1] Perform a wider range of concentrations in your dose-response experiment. |
| Cell line is resistant to DNMT inhibition: Some cell lines may have intrinsic resistance mechanisms. | Try a different cell line known to be sensitive to DNMT inhibitors. Consider combination therapies with other anticancer agents. | |
| Degradation of this compound: The compound may be unstable under your experimental conditions. | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Check the manufacturer's recommendations for storage and stability. | |
| High background in DNMT activity assay | Suboptimal washing steps: Incomplete removal of unbound antibodies or reagents. | Ensure thorough and consistent washing between steps as per the kit's protocol. Increase the number of washes if necessary. |
| High endogenous DNMT activity: The amount of nuclear extract used may be too high. | Reduce the amount of nuclear extract added to each well. Perform a titration to determine the optimal amount of extract. | |
| Inconsistent results between replicates | Pipetting errors: Inaccurate dispensing of cells, reagents, or the inhibitor. | Use calibrated pipettes and ensure proper pipetting technique. Mix solutions thoroughly before dispensing. |
| Uneven cell seeding: Inconsistent number of cells in each well. | Ensure the cell suspension is homogenous before seeding. Gently swirl the plate after seeding to distribute the cells evenly. | |
| Edge effects in 96-well plates: Evaporation from the outer wells can affect cell growth and compound concentration. | Avoid using the outer wells of the 96-well plate for experimental samples. Fill the outer wells with sterile PBS or medium to minimize evaporation. | |
| Unexpected off-target effects or cytotoxicity | Non-specific binding of the inhibitor: At high concentrations, small molecule inhibitors can bind to other proteins. | Use the lowest effective concentration of this compound. Perform target engagement assays to confirm binding to DNMT1. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.1%). |
Visualizations
Caption: DNMT1 Regulation by the PI3K/Akt Signaling Pathway.
Caption: Wnt Signaling Pathway and its Regulation of DNMT1 Expression.
Caption: Experimental Workflow for Evaluating this compound Efficacy.
References
How to assess the purity, activity, and stability of a Dnmt-IN-1 sample
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the purity, activity, and stability of Dnmt-IN-1, a representative non-nucleoside inhibitor of DNA Methyltransferase 1 (DNMT1). The following sections offer detailed protocols, troubleshooting advice, and frequently asked questions to ensure the quality and reliability of your experimental results.
Section 1: Purity Assessment of this compound
The chemical purity of your inhibitor is critical for obtaining accurate and reproducible data. Impurities can lead to off-target effects or inaccurate measurements of potency.
Frequently Asked Questions (Purity)
Q1: How do I determine the chemical purity of my this compound sample?
A1: The most common and reliable method for assessing the purity of a small molecule like this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) for identity confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and detect impurities.
Q2: What level of purity is acceptable for my experiments?
A2: For most in vitro cellular assays, a purity of ≥98% is recommended. For more sensitive applications or in vivo studies, ≥99% purity is often required.
Q3: My HPLC chromatogram shows multiple peaks. What should I do?
A3: Multiple peaks indicate the presence of impurities. See the troubleshooting section below for potential causes and solutions. It is crucial to identify these impurities if possible and consider re-purifying or obtaining a new batch of the compound if purity is below the acceptable threshold.
Experimental Protocol: Purity Analysis by HPLC
This protocol outlines a general method for determining the purity of a this compound sample. The specific column, mobile phase, and gradient may need to be optimized for your specific setup.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-20 µg/mL with the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength appropriate for the chromophore in this compound (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Data Presentation: Purity Specifications
All batches of this compound should meet predefined specifications to be considered suitable for experiments.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥ 98.0% | HPLC |
| Identity | Conforms to structure | ¹H-NMR, LC-MS |
| Residual Solvents | ≤ 0.5% | GC-MS |
Visualization: Purity Assessment Workflow
Caption: Workflow for assessing the purity of a this compound sample.
Troubleshooting Guide (Purity)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in chromatogram | 1. Sample degradation. 2. Contamination. 3. Impurities from synthesis. | 1. Use fresh sample; check storage conditions. 2. Use clean vials and fresh, high-purity solvents. 3. Consider re-purification or obtaining a higher-purity batch. |
| Poor peak shape (tailing/fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Flush or replace the HPLC column. 2. Adjust the pH of the mobile phase. 3. Reduce the concentration or injection volume of the sample. |
| Inconsistent retention times | 1. Leak in the HPLC system. 2. Air bubbles in the pump. 3. Inconsistent mobile phase composition. | 1. Check fittings and seals for leaks. 2. Degas the mobile phase and purge the pump. 3. Prepare fresh mobile phase carefully. |
Section 2: Activity Assessment of this compound
Confirming the biological activity of this compound is essential to ensure it can effectively inhibit its target, DNMT1. This is typically done using an in vitro enzymatic assay.
Frequently Asked Questions (Activity)
Q1: How can I measure the inhibitory activity of this compound on DNMT1?
A1: The inhibitory activity is best measured using an in vitro biochemical assay that quantifies the enzymatic activity of recombinant DNMT1. Colorimetric or fluorescence-based assay kits are commercially available and provide a convenient format for this.[1] The goal is typically to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Q2: What controls are necessary for a DNMT1 inhibition assay?
A2: Several controls are critical:
-
No-Enzyme Control: To measure background signal.
-
No-Inhibitor (Vehicle) Control: Represents 100% enzyme activity (e.g., DMSO).
-
Positive Control Inhibitor: A known DNMT1 inhibitor (e.g., 5-Azacytidine, though it has a different mechanism) to validate the assay setup.
Q3: My this compound sample shows no inhibitory activity. What could be wrong?
A3: This could be due to several factors, including an inactive compound, incorrect sample handling, or issues with the assay itself. Refer to the troubleshooting guide below.
Experimental Protocol: In Vitro DNMT1 Inhibition Assay (Colorimetric)
This protocol is based on the principles of commercially available ELISA-like DNMT1 activity assay kits.[2]
-
Preparation:
-
Reconstitute recombinant human DNMT1 enzyme and the DNA substrate according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in assay buffer. A common starting range is 0.1 nM to 100 µM. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Prepare a solution of the methyl donor, S-adenosyl-L-methionine (SAM or AdoMet).
-
-
Assay Procedure:
-
Add the DNA substrate to the wells of a microplate designed for high DNA absorption. Allow it to bind.
-
Add DNMT1 enzyme, assay buffer, and the this compound serial dilutions (or vehicle) to the wells.
-
Initiate the methylation reaction by adding the SAM solution.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the plate to remove non-bound components.
-
Add a primary antibody that specifically recognizes methylated cytosines (anti-5mC). Incubate at room temperature.
-
Wash the plate, then add an HRP-conjugated secondary antibody. Incubate at room temperature.
-
Wash the plate, then add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all other readings.
-
Normalize the data by setting the vehicle control as 100% activity and a no-activity control as 0%.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation: Key Assay Parameters
| Parameter | Recommended Value/Range |
| Recombinant DNMT1 Conc. | 10-100 ng/well |
| DNA Substrate Conc. | 50-200 ng/well |
| SAM (AdoMet) Conc. | 5-50 µM |
| Incubation Time | 60-120 minutes at 37°C |
| This compound Conc. Range | 0.1 nM - 100 µM (10-point curve) |
Visualization: DNMT1 Inhibition Mechanism
Caption: this compound inhibits the methylation of DNA by blocking the DNMT1 enzyme.
Troubleshooting Guide (Activity)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition observed | 1. Inactive or degraded this compound sample. 2. Incorrect inhibitor concentration. 3. Low-activity DNMT1 enzyme. | 1. Verify purity and stability of the compound; use a fresh sample. 2. Confirm stock concentration and serial dilutions. 3. Use a new lot of enzyme; check enzyme activity with a positive control. |
| High background signal | 1. Insufficient washing. 2. Non-specific antibody binding. 3. Contaminated reagents. | 1. Increase the number and vigor of wash steps. 2. Include a blocking step; titrate the primary antibody. 3. Use fresh, filtered buffers and solutions. |
| IC50 value is significantly different from expected | 1. Different assay conditions (pH, salt, etc.). 2. Error in concentration calculation. 3. Presence of activating/inhibiting contaminants. | 1. Standardize all assay conditions and ensure they match literature protocols. 2. Re-calculate all dilutions and re-measure stock concentration. 3. Check the purity of the this compound sample via HPLC. |
Section 3: Stability Assessment of this compound
Understanding the stability of this compound under various storage and experimental conditions is crucial for ensuring its integrity and activity over time.
Frequently Asked Questions (Stability)
Q1: How should I store my solid and stock solutions of this compound?
A1: As a solid, this compound should be stored desiccated at -20°C and protected from light. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability in DMSO at room temperature or 4°C is likely limited and should be determined empirically.
Q2: How can I perform a simple stability test on my compound?
A2: An accelerated stability study is a good way to assess stability. This involves exposing the compound to stress conditions (e.g., elevated temperature and humidity) and measuring its purity by HPLC at different time points.[3]
Q3: My compound changes color after being dissolved in buffer. Is it degrading?
A3: A color change often indicates a chemical reaction or degradation. You should immediately assess the purity of the solution by HPLC and compare it to the initial solid material. The compound may be unstable at the pH of the buffer or sensitive to oxidation.
Experimental Protocol: Accelerated Stability Study
-
Sample Preparation:
-
Weigh out several aliquots of solid this compound into individual vials.
-
Prepare several aliquots of a 1 mg/mL stock solution in DMSO.
-
-
Storage Conditions:
-
Place the vials (both solid and solution) under the desired stress conditions. See the table below for examples.
-
Keep control aliquots at the recommended storage condition (-20°C).
-
-
Time Points:
-
Define the time points for analysis (e.g., T=0, 24h, 48h, 1 week, 2 weeks).
-
-
Analysis:
-
At each time point, remove one aliquot from the stress condition and one from the control condition.
-
Analyze the purity of each sample by HPLC using the protocol described in Section 1.
-
Compare the purity of the stressed sample to the control sample at each time point. A loss of purity >5% is often considered significant.
-
Data Presentation: Conditions for Stability Testing
| Study Type | Condition | Temperature | Relative Humidity | Purpose |
| Accelerated | Solid State | 40°C | 75% RH | To quickly identify potential stability issues.[3] |
| Solution | In DMSO | 25°C (Room Temp) | N/A | To assess benchtop stability of stock solutions. |
| Solution | In Assay Buffer | 37°C | N/A | To determine stability under assay conditions. |
| Long-Term | Solid State | -20°C | Desiccated | To confirm recommended storage conditions. |
Visualization: Stability Troubleshooting Logic
Caption: Decision tree for troubleshooting failed stability studies.
Troubleshooting Guide (Stability)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Purity of solid decreases at 40°C/75% RH | 1. Hydrolysis (sensitive to moisture). 2. Thermally labile. | 1. Store the compound under desiccated or inert conditions. 2. Store at a lower temperature (e.g., -20°C or -80°C). |
| Purity of solution decreases over time | 1. Unstable in the solvent (e.g., DMSO). 2. pH-dependent degradation in buffer. 3. Oxidation. | 1. Prepare fresh solutions before each experiment. 2. Test stability in different buffers; adjust pH if possible. 3. Degas solvents; consider storing under argon or nitrogen. |
| Freeze-thaw instability | 1. Compound precipitates upon freezing. 2. Degradation catalyzed by freeze-thaw stress. | 1. Check for precipitate after thawing; vortex or sonicate to redissolve. 2. Aliquot stock solutions to avoid more than 1-2 freeze-thaw cycles. |
Section 4: General Information and Signaling Pathways
What is the general mechanism of action for non-nucleoside DNMT1 inhibitors?
Non-nucleoside inhibitors, unlike nucleoside analogs such as 5-Azacytidine, do not get incorporated into DNA. Instead, they typically act by directly binding to the DNMT1 enzyme, often at or near its catalytic site.[4] This binding event prevents the enzyme from transferring a methyl group from the donor molecule SAM to cytosine bases on the DNA, thus inhibiting its catalytic function.[5]
Which signaling pathways are regulated by DNMT1?
DNMT1 is a crucial enzyme that maintains the epigenetic landscape of the cell, and its expression and activity are linked to several key signaling pathways implicated in cancer and development.[5] For example, the Wnt/β-catenin signaling pathway can upregulate DNMT1 expression, leading to the silencing of tumor suppressor genes in colon cancer.[6][7] Inhibition of DNMT1 can, therefore, impact the downstream effects of these pathways.
Visualization: Simplified Wnt Signaling Pathway and DNMT1
Caption: The Wnt pathway can lead to increased DNMT1 expression.[6][7]
References
- 1. DNA Methyltransferase 1 Activity/Inhibitor Screening Assay Core Kit, Research Kits - Epigenetics [epigenhub.com]
- 2. biocat.com [biocat.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signaling pathway upregulates DNMT1 to trigger NHERF1 promoter hypermethylation in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Validation & Comparative
A Researcher's Guide to Validating Target Engagement of Dnmt-IN-1 with DNMT1
Introduction: DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns following replication, a crucial process for gene regulation and genomic stability. Its dysregulation is a hallmark of various cancers, making it a prime therapeutic target. For any novel inhibitor, such as Dnmt-IN-1, it is critical to rigorously validate that it directly binds to and engages with DNMT1 in a cellular context. This guide provides a comparative overview of key experimental methods to confirm this target engagement, offering detailed protocols and expected outcomes benchmarked against well-characterized DNMT1 inhibitors.
While specific experimental data for this compound is not yet widely published, this guide will use established inhibitors like the non-covalent, selective inhibitor GSK3685032 and the covalent inhibitor Decitabine (DAC) as reference compounds to illustrate the principles and expected data from each validation method.
Chapter 1: Direct Measurement of Inhibitor-Target Interaction
These methods provide direct evidence of the physical interaction between this compound and the DNMT1 protein.
Method 1: Biochemical Inhibition Assay
Principle: This is the foundational assay to determine if an inhibitor can block the catalytic activity of purified DNMT1 enzyme in a cell-free system. The assay measures the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a DNA substrate. Inhibition is quantified by a decrease in methylation.
Data Presentation: Comparison of Biochemical IC50 Values
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce DNMT1 activity by 50%.
| Compound | DNMT1 IC50 (µM) | Mechanism | Selectivity | Citation(s) |
| This compound | To be determined | To be determined | To be determined | |
| GSK3685032 | 0.036 | Non-covalent, Reversible | >2,500-fold vs. DNMT3A/3B | [1][2] |
| SGI-1027 | 6.0 - 12.5 | Reversible, ATP-competitive | Pan-DNMT inhibitor | [3][4][5][6][7] |
| Aurintricarboxylic acid (ATA) | 0.68 | Not specified | ~2-fold vs. DNMT3A | [8] |
| Decitabine (DAC) | N/A (Mechanism-based) | Covalent, Irreversible | Pan-DNMT inhibitor | [1] |
Experimental Protocol: ELISA-Based DNMT1 Activity Assay
This protocol is adapted from commercially available kits (e.g., EpiQuik™) and provides a non-radioactive method for measuring DNMT1 activity.
-
Substrate Coating: A cytosine-rich DNA substrate is pre-coated onto microplate wells.
-
Reaction Setup:
-
Add 25-26 µL of DNMT Assay Buffer to each well.
-
Add 3 µL of diluted SAM cofactor to all wells.
-
For inhibitor wells, add 3 µL of this compound at desired concentrations. For control wells, add 3 µL of vehicle (e.g., DMSO).
-
Initiate the reaction by adding 1-2 µL of purified recombinant DNMT1 enzyme to all wells except the blank.
-
-
Incubation: Cover the plate and incubate at 37°C for 60-90 minutes to allow for DNA methylation.
-
Washing: Wash each well three times with 150 µL of 1X Wash Buffer.
-
Detection:
-
Add 50 µL of a specific anti-5-methylcytosine (5mC) capture antibody to each well and incubate at room temperature for 60 minutes.
-
Wash wells five times.
-
Add 50 µL of a detection antibody (e.g., HRP-conjugated secondary antibody) and incubate at room temperature for 30 minutes.
-
Wash wells five times.
-
Add a colorimetric developing solution and measure the absorbance on a microplate reader.
-
-
Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the untreated control and determine the IC50 value.
Workflow Diagram: Biochemical DNMT1 Inhibition Assay
Caption: Workflow for an ELISA-based biochemical assay to measure DNMT1 inhibition.
Method 2: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method for confirming target engagement in a native cellular environment. The principle is that when a ligand (like this compound) binds to its target protein (DNMT1), it stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates to various temperatures, one can observe a "shift" in the melting temperature (Tm) of DNMT1 in the presence of the inhibitor, which is direct proof of engagement. This method was used to confirm target engagement for GSK3685032[1].
Data Presentation: Expected CETSA Results
The output is a melting curve, and the key metric is the change in melting temperature (ΔTm). A positive ΔTm indicates stabilization and target engagement.
| Compound | Cell Line | ΔTm (°C) | Interpretation | Citation(s) |
| This compound | To be determined | To be determined | To be determined | |
| GSK3685032 | HepG2 | Positive Shift (Value not specified) | Confirmed Cellular Target Engagement | [1] |
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells (e.g., a cancer cell line with high DNMT1 expression) and treat with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heating: Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as a control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each tube and prepare for SDS-PAGE.
-
Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific for DNMT1. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensity for DNMT1 at each temperature for both the this compound-treated and vehicle-treated samples. Plot the relative amount of soluble DNMT1 against temperature to generate melting curves and determine the Tm shift.
Workflow Diagram: Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for validating target engagement using CETSA.
Chapter 2: Measuring Cellular Consequences of Target Engagement
These methods provide indirect but physiologically relevant evidence of target engagement by measuring the downstream effects of DNMT1 inhibition.
Method 3: Analysis of DNMT1 Protein Degradation
Principle: The binding of some inhibitors can destabilize DNMT1, leading to its degradation via the proteasome. This is a known cellular consequence for both covalent inhibitors like Decitabine and some non-covalent inhibitors. Observing a dose-dependent reduction in DNMT1 protein levels (without a corresponding decrease in mRNA) is a strong indicator of target engagement.
Data Presentation: Comparison of Effects on DNMT1 Protein Levels
| Compound | Effect on DNMT1 Protein | Mechanism | Citation(s) |
| This compound | To be determined | To be determined | |
| GSK3685032 | Induces proteasome-dependent degradation | Target binding leads to destabilization | [2] |
| Decitabine (DAC) | Induces degradation via covalent trapping in DNA | Irreversible covalent adduct formation | [3] |
| SGI-1027 | Induces selective degradation of DNMT1 | Not fully elucidated | [4][7] |
Experimental Protocol: Western Blot for DNMT1 Levels
-
Cell Treatment: Plate cells and treat with a dose range of this compound (and positive controls like GSK3685032) for various time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Load equal amounts of protein for each sample onto an SDS-PAGE gel, transfer to a membrane, and probe with antibodies against DNMT1 and a loading control (e.g., Vinculin or β-actin).
-
Analysis: Compare the DNMT1 band intensity in this compound-treated samples to vehicle-treated controls to determine if the inhibitor causes a reduction in DNMT1 protein levels.
Pathway Diagram: DNMT1 Inhibition to Cellular Effects
Caption: Cellular consequences following direct engagement of DNMT1 by an inhibitor.
Validating the target engagement of this compound requires a multi-faceted approach. While a biochemical assay is an essential first step to confirm direct enzymatic inhibition, it does not prove the compound works in a complex cellular milieu. Therefore, it is critical to follow up with a direct intracellular binding assay like CETSA to provide definitive proof of target engagement in cells.
Furthermore, measuring the downstream consequences, such as DNMT1 protein degradation and a subsequent reduction in global DNA methylation, provides crucial physiological evidence that the inhibitor is engaging its target and eliciting the expected biological response. By comparing the data generated for this compound with benchmark compounds across these different methods, researchers can build a robust and compelling case for its on-target activity.
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SGI-1027 | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 7. SGI-1027,1020149-73-8 - Absin [absin.net]
- 8. Molecular Modeling of Inhibitors of Human DNA Methyltransferase with a Crystal Structure: Discovery of a Novel DNMT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Epigenetic Control: Dnmt-IN-1 vs. 5-Azacytidine in Cancer Cell Models
A Comparative Guide for Researchers and Drug Development Professionals
The reversible nature of epigenetic modifications has positioned inhibitors of DNA methyltransferases (DNMTs) at the forefront of novel cancer therapies. For decades, nucleoside analogs like 5-azacytidine have been the mainstay of epigenetic drugs. However, the advent of non-nucleoside inhibitors, represented here by "Dnmt-IN-1," offers a new paradigm in targeting the epigenetic machinery. This guide provides an objective comparison of these two classes of DNMT inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their cancer cell models.
Executive Summary
This guide compares the mechanistic and performance characteristics of the non-nucleoside DNMT1-selective inhibitor, this compound (represented by compounds like SGI-1027 and GSK3685032), and the well-established nucleoside analog, 5-azacytidine. While both classes of drugs effectively inhibit DNA methylation, they do so through distinct mechanisms, leading to differences in specificity, cytotoxicity, and potential off-target effects. 5-azacytidine, a prodrug, requires incorporation into DNA and RNA, leading to the degradation of all active DNMTs (DNMT1, DNMT3A, and DNMT3B) and exhibiting significant cytotoxicity. In contrast, non-nucleoside inhibitors like those representing this compound act as direct enzymatic inhibitors, with some showing high selectivity for DNMT1 and potentially offering a wider therapeutic window.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and 5-azacytidine lies in their mode of inhibiting DNMT enzymes.
5-Azacytidine , a chemical analog of the nucleoside cytidine, acts as a "suicide inhibitor."[1] After cellular uptake, it is phosphorylated and incorporated into newly synthesized DNA and RNA.[1] When a DNMT enzyme attempts to methylate the incorporated 5-azacytosine, it becomes irreversibly trapped in a covalent complex with the DNA. This leads to the depletion and degradation of the DNMT enzyme.[2] Because it is a nucleoside analog, 5-azacytidine inhibits all three active DNMTs: DNMT1, DNMT3A, and DNMT3B. Its incorporation into RNA also contributes to its cytotoxic effects by disrupting protein synthesis.
In contrast, This compound represents a class of non-nucleoside inhibitors that directly target the DNMT enzyme. For instance, SGI-1027 functions by competing with the S-adenosylmethionine (SAM) cofactor binding site of DNMTs.[2][3] More recent developments, such as GSK3685032, exhibit high selectivity for DNMT1 by reversibly binding to the enzyme and preventing its catalytic activity without requiring DNA incorporation.[4][5][6] This direct enzymatic inhibition avoids the DNA and RNA-related cytotoxicity associated with nucleoside analogs.
Performance in Cancer Cell Models: A Quantitative Comparison
The efficacy of DNMT inhibitors is often assessed by their half-maximal inhibitory concentration (IC50) for cell growth and their ability to induce DNA demethylation. The following tables summarize reported IC50 values for 5-azacytidine and representative non-nucleoside inhibitors in various cancer cell lines.
Table 1: IC50 Values for 5-Azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MOLT4 | Acute Lymphoblastic Leukemia | 12.81 (24h), 9.78 (48h) | [7] |
| Jurkat | Acute Lymphoblastic Leukemia | 16.51 (24h), 13.45 (48h) | [7] |
| A549 | Non-Small Cell Lung Cancer | 2.218 | [8] |
| SK-MES-1 | Non-Small Cell Lung Cancer | 1.629 | [8] |
| H1792 | Non-Small Cell Lung Cancer | 1.471 | [8] |
| H522 | Non-Small Cell Lung Cancer | 1.948 | [8] |
Table 2: IC50 Values for Representative Non-Nucleoside DNMT Inhibitors (this compound)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| SGI-1027 | Huh7 | Hepatocellular Carcinoma | 27.30 | [7] |
| SGI-1027 | KG-1 | Acute Myeloid Leukemia | 4.4 | [9] |
| SGI-1027 | HCT-116 | Colon Carcinoma | 3.2 | [9] |
| GSK3685032 | Hematological Malignancies (median) | Leukemia, Lymphoma, Multiple Myeloma | 0.64 | [10] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, assay method).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standard protocols for key assays used in the evaluation of DNMT inhibitors.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the DNMT inhibitor (e.g., this compound or 5-azacytidine) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12][13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
DNA Methylation Analysis (Whole-Genome Bisulfite Sequencing)
Whole-genome bisulfite sequencing (WGBS) is the gold standard for analyzing genome-wide DNA methylation at single-base resolution.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells.
-
DNA Fragmentation: Shear the genomic DNA to the desired fragment size using methods like sonication.
-
Library Preparation: Prepare sequencing libraries by ligating methylated adaptors to the DNA fragments.
-
Bisulfite Conversion: Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[14]
-
PCR Amplification: Amplify the bisulfite-converted DNA using PCR.
-
Sequencing: Sequence the prepared libraries using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and analyze the methylation status of each cytosine.
Western Blotting for DNMT1 Protein Levels
Western blotting is used to detect and quantify the levels of specific proteins, in this case, DNMT1, to assess the effect of the inhibitors on enzyme expression.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DNMT1.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein levels.
Concluding Remarks
The choice between a non-nucleoside inhibitor like this compound and a nucleoside analog such as 5-azacytidine will depend on the specific research question and experimental context. 5-azacytidine offers broad inhibition of DNMTs and has a long history of clinical use, making it a valuable tool for studies aiming to mimic its therapeutic effects. However, its incorporation into nucleic acids and resulting cytotoxicity can be confounding factors. Non-nucleoside inhibitors, particularly those with high selectivity for DNMT1, provide a more targeted approach to dissecting the role of maintenance methylation in cancer biology. Their reduced cytotoxicity may also be advantageous for long-term studies and for exploring epigenetic reprogramming without inducing widespread cell death. As the field of epigenetic drug discovery continues to evolve, the development of more potent and selective non-nucleoside DNMT inhibitors will undoubtedly provide researchers with powerful new tools to unravel the complexities of cancer epigenetics.
References
- 1. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. GSK3685032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.illumina.com [support.illumina.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Counting & Health Analysis [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DNMT Inhibitors: Decitabine vs. the Next-Generation Selective Inhibitor GSK3685032
For researchers, scientists, and drug development professionals, the selection of an appropriate DNA methyltransferase (DNMT) inhibitor is critical for the success of epigenetic studies. For years, nucleoside analogs like decitabine (5-aza-2'-deoxycytidine) have been the gold standard, offering robust DNA hypomethylation. However, their mechanism of action is associated with significant toxicities. The advent of novel, non-nucleoside inhibitors such as GSK3685032, a first-in-class reversible and highly selective DNMT1 inhibitor, presents a compelling alternative. This guide provides an objective, data-driven comparison of these two agents to inform experimental design and drug development strategies.
Mechanism of Action: Covalent Trapping vs. Reversible Inhibition
The fundamental difference between decitabine and GSK3685032 lies in their mechanism of action.
Decitabine , a hypomethylating agent, is a cytidine analog that requires incorporation into replicating DNA.[1] Once integrated, it forms an irreversible covalent bond with DNMT enzymes (DNMT1, DNMT3A, and DNMT3B), trapping them on the DNA.[1][2] This leads to the degradation of the enzymes and a passive, replication-dependent loss of methylation patterns.[3] However, this covalent trapping also induces DNA damage, contributing to the cytotoxicity that limits its clinical dosage.[1][3]
GSK3685032 , in contrast, is a non-nucleoside inhibitor that does not get incorporated into DNA.[4] It acts as a potent and highly selective, non-covalent inhibitor of DNMT1.[2][5] Crystallographic studies have shown that it competes with the active-site loop of DNMT1, preventing the enzyme from engaging with hemi-methylated DNA.[1][6] This reversible inhibition disrupts the maintenance of DNA methylation without causing the DNA damage associated with nucleoside analogs.[3][4]
Comparative Efficacy: In Vitro Studies
Both agents effectively inhibit cancer cell growth and induce DNA hypomethylation, but through different pharmacological profiles. GSK3685032 demonstrates high selectivity and potent enzymatic inhibition of DNMT1, whereas decitabine has broader activity against all DNMTs.
| Parameter | Decitabine | GSK3685032 | Reference(s) |
| Target(s) | DNMT1, DNMT3A, DNMT3B | DNMT1 | [1][2] |
| Mechanism | Irreversible, covalent inhibitor (via DNA) | Reversible, non-covalent, competitive inhibitor | [1][3] |
| IC50 (DNMT1) | Not directly comparable (mechanism-based) | 0.036 µM | [2][5] |
| Selectivity | Pan-DNMT inhibitor | >2,500-fold selective for DNMT1 over DNMT3A/3B | [2][5] |
| Cellular Effect | Primarily cytotoxic | Primarily cytostatic | [3] |
| Median Growth IC50 | Varies by cell line | 0.64 µM (across a panel of hematological cancer cell lines after 6 days) | [7] |
| Hypomethylation | Dose-dependent, activity diminishes >1 µM | Sustained dose-dependent hypomethylation up to 10 µM | [3] |
Comparative Efficacy and Tolerability: In Vivo Studies
In vivo studies using acute myeloid leukemia (AML) xenograft models have highlighted the superior therapeutic window of GSK3685032 compared to decitabine. Due to its improved tolerability, GSK3685032 can be administered at doses that achieve greater and more durable DNA hypomethylation, leading to better tumor regression and survival outcomes.
| Parameter | Decitabine | GSK3685032 | Reference(s) |
| Tumor Growth | Inhibition of tumor growth | Superior tumor growth inhibition and regression | [1][2][3] |
| Survival | Increased survival | Significantly longer survival benefit | [1][3] |
| Tolerability | Dose-limiting toxicity, significant reduction in neutrophils, red blood cells, and platelets. | Better tolerated , with less impact on blood cell components that recovers after drug withdrawal. | [1][2][3] |
| DNA Hypomethylation | Induces hypomethylation (max ~70%) | Induces greater maximal hypomethylation (83%) | [3] |
Experimental Protocols
Accurate assessment of DNMT inhibitor efficacy relies on robust experimental methodologies. Below are foundational protocols for key analyses in epigenetic studies.
DNA Methylation Analysis by Bisulfite Sequencing
Whole-genome bisulfite sequencing (WGBS) is the gold standard for single-nucleotide resolution DNA methylation analysis. This process involves the chemical conversion of unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent sequencing and analysis reveal the methylation status of CpG sites across the genome.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from control and inhibitor-treated cells or tissues.
-
Bisulfite Conversion: Treat 100-500 ng of genomic DNA with sodium bisulfite using a commercial kit, which converts unmethylated cytosines to uracils.
-
Library Preparation: Construct sequencing libraries from the bisulfite-converted DNA. This includes end-repair, A-tailing, and ligation of methylated sequencing adapters.
-
Sequencing: Perform paired-end sequencing on an Illumina platform.
-
Data Analysis:
-
Perform quality control on raw sequencing reads.
-
Align reads to a bisulfite-converted reference genome using tools like Bismark.
-
Calculate the methylation level for each CpG site as the ratio of methylated reads to total reads.
-
Identify differentially methylated regions (DMRs) between treatment and control groups.
-
Gene Expression Analysis by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to validate whether the observed DNA hypomethylation in promoter regions leads to the re-expression of silenced genes, such as tumor suppressors.
Methodology:
-
RNA Extraction: Isolate total RNA from control and inhibitor-treated cells using a suitable RNA extraction kit.
-
DNase Treatment: Treat extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Summary and Conclusion
Decitabine and GSK3685032 represent two distinct classes of DNMT inhibitors, each with specific advantages and disadvantages for epigenetic research.
-
Decitabine is a potent, broad-spectrum hypomethylating agent. Its strength lies in its well-characterized effects and long history of use. However, its utility is often constrained by its mechanism-based cytotoxicity and requirement for cell replication, making it less suitable for studies on non-proliferating cells or when off-target DNA damage is a concern.
-
GSK3685032 offers a more refined tool for probing the specific role of DNMT1 in maintaining DNA methylation. Its key advantages are its high selectivity for DNMT1, reversible mechanism of action, and significantly improved in vivo tolerability.[1][2][3] This allows for the study of DNA hypomethylation with minimal confounding effects from DNA damage and cytotoxicity.[3] Its cytostatic rather than cytotoxic effect also provides a different biological outcome for investigation.
For researchers aiming to achieve maximal hypomethylation in vivo with a better safety profile, or to specifically dissect the functions of maintenance methylation without inducing a DNA damage response, a next-generation selective inhibitor like GSK3685032 presents a superior option. Decitabine remains a relevant tool, particularly in established cancer models where its cytotoxic properties may be part of the desired therapeutic effect. The choice between these agents will ultimately depend on the specific biological question and the experimental system being employed.
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Dnmt-IN-1 and Other Non-Nucleoside DNMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is rapidly evolving, with a significant focus on the development of non-nucleoside DNA methyltransferase (DNMT) inhibitors. These agents offer the potential for improved specificity and reduced toxicity compared to traditional nucleoside analogs. This guide provides a detailed comparison of Dnmt-IN-1, a potent DNMT inhibitor, with other well-characterized non-nucleoside inhibitors: GSK-3484862, CM-272, and DC-05.
Introduction to Non-Nucleoside DNMT Inhibitors
DNA methylation is a critical epigenetic modification that plays a key role in gene regulation. The aberrant methylation patterns are a hallmark of cancer and other diseases. DNMT inhibitors aim to reverse these aberrant patterns, leading to the re-expression of tumor suppressor genes. Non-nucleoside inhibitors, unlike their nucleoside counterparts, do not incorporate into DNA, which may contribute to a more favorable safety profile.
Performance Comparison
The following tables summarize the available quantitative data for this compound and its comparators, highlighting their potency and cellular activities.
Table 1: Biochemical Potency of Non-Nucleoside DNMT Inhibitors
| Inhibitor | Target(s) | IC50 / EC50 / Kᵢ | Notes |
| This compound | DNMT | EC50: 3.2 µM | General DNMT activity.[1] |
| GSK-3484862 | DNMT1 | IC50: 0.23 µM | Selective for DNMT1 over DNMT3A/3L and DNMT3B/3L (>50 µM).[2][3] |
| CM-272 | G9a, DNMT1, DNMT3A, DNMT3B | IC50: 8 nM (G9a), 382 nM (DNMT1), 85 nM (DNMT3A), 1200 nM (DNMT3B) | Dual inhibitor of G9a and DNMTs.[4] |
| DC-05 | DNMT1 | IC50: 10.3 µM, Kd: 1.09 µM | Selective for DNMT1 with less potent activity against DNMT3A and DNMT3B (>200 µM).[5] |
Table 2: Cellular Activity of Non-Nucleoside DNMT Inhibitors
| Inhibitor | Cell Lines | Effect | Concentration |
| This compound | KG1, HCT116 | Antiproliferative | EC50: 13.0 µM (KG1), 10.7 µM (HCT116).[1] |
| GSK-3484862 | Murine Embryonic Stem Cells (mESCs) | Global DNA demethylation | 10 µM or below.[6] |
| HCT-116 | Loss of promoter DNA methylation and transcriptional up-regulation of vimentin | Dose-dependent.[2] | |
| CM-272 | CEMO-1, MV4-11, OCI-Ly10 | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest | 100-1000 nM.[4] |
| DC-05 | HCT116, Capan-1 | Inhibition of cell proliferation | 1.25, 2.5, 5, and 10 µM.[5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the DNA methylation pathway and a general workflow for inhibitor testing.
Figure 1: Simplified DNA Methylation Pathway and Point of Inhibition.
Figure 2: General Experimental Workflow for DNMT Inhibitor Evaluation.
Detailed Methodologies
DNMT Activity/Inhibition Assay (General Protocol)
This assay is designed to measure the activity of DNMT enzymes and the inhibitory potential of compounds.
-
Preparation of Reagents:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B enzyme.
-
A biotinylated DNA substrate containing CpG sites.
-
S-adenosyl-L-[methyl-³H]-methionine (SAM) as the methyl donor.
-
Assay buffer (e.g., Tris-HCl, DTT, EDTA).
-
Stop solution (e.g., high concentration of unlabeled SAM).
-
Scintillation cocktail.
-
-
Assay Procedure:
-
The inhibitor (e.g., this compound) at various concentrations is pre-incubated with the DNMT enzyme in the assay buffer.
-
The reaction is initiated by adding the DNA substrate and radiolabeled SAM.
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 1-2 hours).
-
The reaction is stopped by adding the stop solution.
-
The biotinylated DNA is captured on a streptavidin-coated plate.
-
Unincorporated radiolabeled SAM is washed away.
-
Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to a vehicle control.
-
Cell Proliferation Assay (MTT/MTS Assay)
This assay determines the effect of the inhibitor on cell viability and proliferation.
-
Cell Seeding:
-
Cancer cell lines (e.g., HCT116, KG1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells are treated with various concentrations of the DNMT inhibitor or vehicle control.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
Addition of Reagent:
-
MTT or MTS reagent is added to each well and incubated for 1-4 hours. Live cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
-
Measurement:
-
A solubilization solution is added to dissolve the formazan crystals (for MTT assay).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
The cell viability is expressed as a percentage of the vehicle-treated control.
-
Gene Expression Analysis (RT-qPCR)
This method is used to quantify changes in the expression of specific genes following inhibitor treatment.
-
RNA Extraction:
-
Total RNA is extracted from cells treated with the DNMT inhibitor or vehicle control using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
The cDNA is used as a template for qPCR with gene-specific primers for the target gene (e.g., a tumor suppressor gene) and a housekeeping gene (for normalization).
-
The qPCR reaction is performed in a real-time PCR system.
-
-
Data Analysis:
-
The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Conclusion
The selection of a non-nucleoside DNMT inhibitor for research or therapeutic development depends on the specific application.
-
This compound is presented as a potent general DNMT inhibitor with demonstrated antiproliferative effects. Further characterization of its isoform selectivity and mechanism of action is needed for a more complete understanding of its potential.
-
GSK-3484862 stands out for its high selectivity for DNMT1, making it a valuable tool for studying the specific roles of this maintenance methyltransferase.
-
CM-272 offers a unique profile as a dual inhibitor of both G9a and DNMTs, providing a multi-pronged epigenetic modulatory activity that has shown promise in hematological malignancies.
-
DC-05 is another selective DNMT1 inhibitor, though with a lower potency compared to GSK-3484862, which has demonstrated efficacy in inhibiting the proliferation of various cancer cell lines.
This guide provides a foundational comparison to aid researchers in their selection of the most appropriate non-nucleoside DNMT inhibitor for their studies. As the field continues to advance, further head-to-head studies under standardized conditions will be crucial for a more definitive comparative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological Functions of DNA Methyltransferase 1 Require Its Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Unraveling the Impact of DNMT1 Inhibition: A Comparative Guide to Genetic Knockdown and Pharmacological Treatment
For researchers and drug development professionals navigating the complexities of epigenetic modulation, understanding the nuances between different inhibitory approaches for DNA methyltransferase 1 (DNMT1) is paramount. This guide provides a comprehensive, data-driven comparison of two prominent methods: DNMT1 knockdown using small interfering RNA (siRNA) and treatment with the selective, non-nucleoside inhibitor GSK3685032 (a representative for Dnmt-IN-1). By examining the underlying mechanisms, experimental outcomes, and methodological considerations, this guide aims to equip scientists with the knowledge to make informed decisions for their research.
This comparative analysis delves into the molecular and cellular consequences of reducing DNMT1 function through genetic silencing versus small molecule inhibition. While both approaches aim to disrupt the maintenance of DNA methylation patterns, their mechanisms of action and downstream effects can differ significantly. This guide will illuminate these differences through a synthesis of published experimental data, detailed protocols, and visual representations of key pathways and workflows.
At a Glance: DNMT1 Knockdown vs. GSK3685032 Treatment
| Feature | DNMT1 Knockdown (siRNA) | GSK3685032 Treatment |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation. | Reversible, selective, non-covalent inhibition of DNMT1's catalytic activity. Competes with the DNMT1 active-site loop for hemi-methylated DNA. Also reported to induce DNMT1 protein degradation.[1][2] |
| Specificity | Highly specific to DNMT1 mRNA sequence. Off-target effects are possible but can be minimized with careful design. | Highly selective for DNMT1 over DNMT3A and DNMT3B (>2500-fold selectivity).[3][4] |
| Mode of Action | Reduction in DNMT1 protein synthesis. | Direct inhibition of enzymatic function and potential protein degradation.[2] |
| Cellular Effects | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest (often at G0/G1 phase), re-expression of tumor suppressor genes.[5] | Anti-proliferative (cytostatic) effects, induction of DNA hypomethylation, transcriptional activation of genes including those involved in interferon signaling and viral mimicry.[1][4][6] |
| Toxicity | Generally low in vitro; dependent on delivery method in vivo. | Lower toxicity compared to nucleoside analog inhibitors like decitabine, with less impact on normal blood cells.[1][4] |
| Reversibility | Transient, duration depends on cell division rate and siRNA stability. | Reversible inhibition.[7] |
Delving Deeper: A Head-to-Head Comparison of Experimental Data
The following tables summarize quantitative data from studies investigating the effects of DNMT1 knockdown and GSK3685032 treatment on various cellular and molecular parameters.
Table 1: Effects on Cell Viability and Proliferation
| Cell Line | Intervention | Concentration/Dose | Duration | Effect on Viability/Proliferation | Reference |
| RPMI-8226 (Multiple Myeloma) | DNMT1 siRNA | Not specified | 5 days | Significant decrease in cell growth rate. | [5] |
| Hematological Cancer Cell Lines (Panel of 51) | GSK3685032 | Median IC50: 0.64 µM | 6 days | Cytostatic anti-proliferative effects. | [1][6] |
| A549 (Lung Carcinoma) | GSK3685032 | 4 µM | 24 hours | Decreased cell viability. | [2] |
Table 2: Impact on DNMT1 Expression and DNA Methylation
| Cell Line | Intervention | Concentration/Dose | Duration | Effect on DNMT1 Protein/mRNA | Effect on Global DNA Methylation | Reference |
| RPMI-8226 (Multiple Myeloma) | DNMT1 siRNA | Not specified | Not specified | Significant downregulation of DNMT1 mRNA and protein. | Reduction in methylation of specific tumor suppressor genes. | [5] |
| MV4-11 (AML) | GSK3685032 | 3.2-10,000 nM | 2 days | Inhibition of DNMT1 protein expression. | Robust, dose-dependent loss of DNA methylation. | [4][6] |
| A549 (Lung Carcinoma) | GSK3685032 | 4 µM | 24 hours | Severe depletion of DNMT1 protein, no change in DNMT1 mRNA. | Global hypomethylation. | [2] |
Table 3: Gene Expression Changes
| Cell Line | Intervention | Concentration/Dose | Duration | Key Upregulated Genes/Pathways | Reference |
| RPMI-8226 (Multiple Myeloma) | DNMT1 siRNA | Not specified | Not specified | Re-expression of tumor suppressor genes (SOCS1, p16). | [5] |
| MV4-11 (AML) | GSK3685032 | 10-10,000 nM | 4 days | Interferon signaling, viral sensing, antigen presentation, human endogenous retroviruses (hERVs). | [1][4] |
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: DNMT1-mediated maintenance of DNA methylation.
Caption: Workflow for comparing DNMT1 knockdown and GSK3685032.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are representative protocols for the key experiments cited in this guide.
DNMT1 Knockdown using siRNA
Objective: To specifically reduce the expression of DNMT1 protein in cultured cells.
Materials:
-
DNMT1-specific siRNA and negative control siRNA.
-
Lipofectamine 2000 reagent (or similar transfection reagent).
-
Opti-MEM I Reduced Serum Medium.
-
Cultured cells (e.g., RPMI-8226).
-
6-well plates.
Procedure:
-
Seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
For each well, dilute siRNA (e.g., 100 pmol) in Opti-MEM I (e.g., 250 µL).
-
In a separate tube, dilute Lipofectamine 2000 (e.g., 5 µL) in Opti-MEM I (e.g., 250 µL) and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex mixture to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis.
GSK3685032 Treatment
Objective: To inhibit the catalytic activity of DNMT1 in cultured cells.
Materials:
-
GSK3685032 (dissolved in DMSO to create a stock solution, e.g., 10 mM).
-
Cultured cells (e.g., MV4-11).
-
Appropriate cell culture medium.
-
96-well or 6-well plates.
Procedure:
-
Seed cells at a desired density in appropriate culture plates.
-
Prepare serial dilutions of GSK3685032 in cell culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Add the GSK3685032-containing medium to the cells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the cells for the desired duration (e.g., 1 to 6 days).[6]
-
Proceed with downstream assays such as cell viability, western blotting, or RNA extraction.
Western Blotting for DNMT1
Objective: To quantify the amount of DNMT1 protein in cell lysates.
Materials:
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibody against DNMT1.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
RT-qPCR for Gene Expression Analysis
Objective: To measure the mRNA levels of target genes.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Gene-specific primers.
-
qPCR instrument.
Procedure:
-
Extract total RNA from cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions containing cDNA, SYBR Green master mix, and forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Conclusion
Both DNMT1 knockdown and treatment with the selective inhibitor GSK3685032 offer powerful tools to probe the function of this critical epigenetic regulator. DNMT1 knockdown provides a highly specific means to reduce protein levels, while GSK3685032 allows for a rapid and reversible inhibition of its catalytic activity, with the added effect of inducing protein degradation. The choice between these methods will depend on the specific experimental question, the desired duration of inhibition, and considerations of off-target effects and toxicity. As the field of epigenetics continues to evolve, a thorough understanding of these methodologies is essential for the development of novel therapeutic strategies targeting the epigenome.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drughunter.com [drughunter.com]
Confirming Dnmt-IN-1-Mediated Re-expression of Silenced Genes: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to confirm the re-expression of genes silenced by DNA methylation following treatment with Dnmt-IN-1. We offer a comparison with other DNA methyltransferase (DNMT) inhibitors and present detailed experimental protocols and data presentation formats.
DNA methylation is a critical epigenetic modification where methyl groups are added to DNA, primarily at CpG sites, leading to the repression of gene transcription.[1][2] DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining these methylation patterns during cell division.[3][4] In various diseases, particularly cancer, hypermethylation of tumor suppressor gene promoters leads to their silencing.[5][6][7] DNMT inhibitors, such as this compound, aim to reverse this process, leading to the re-expression of these silenced genes.[8][9]
Comparison of this compound with Other DNMT Inhibitors
This compound is a non-nucleoside inhibitor of DNMT1. Its performance can be compared with other widely used DNMT inhibitors, such as the nucleoside analogs Decitabine (5-aza-2'-deoxycytidine) and Azacitidine.
| Feature | This compound | Decitabine (5-aza-2'-deoxycytidine) | Azacitidine (5-azacytidine) |
| Mechanism of Action | Non-covalent, reversible inhibitor of DNMT1.[10] | Covalently traps DNMT enzymes after incorporation into DNA, leading to their degradation.[11][12][13] | Gets incorporated into both DNA and RNA. In DNA, it traps DNMTs. Its incorporation into RNA also contributes to cytotoxicity.[14] |
| Effective Concentration | Typically in the low micromolar range (e.g., 1-10 µM). | Lower concentrations (nanomolar to low micromolar) are effective for hypomethylation.[13][15] | Effective in the low micromolar range.[14] |
| Cell Cycle Dependence | Can be effective independent of DNA replication. | Requires incorporation into newly synthesized DNA during the S-phase of the cell cycle.[14] | Requires incorporation into DNA and RNA during the S-phase. |
| Off-Target Effects/Toxicity | Generally considered to have lower toxicity due to its non-covalent nature and lack of DNA incorporation.[10] | Can cause significant DNA damage and cytotoxicity, especially at higher concentrations.[12][13] | Can induce cytotoxicity through both DNA and RNA related mechanisms.[14] |
| Reversibility | Effects are potentially more reversible upon withdrawal of the compound. | Causes irreversible trapping of DNMTs, leading to more sustained effects.[12] | Leads to sustained effects due to covalent adduct formation. |
Experimental Workflow for Confirmation
Confirming the re-expression of silenced genes following this compound treatment involves a multi-step process to analyze changes at the DNA, mRNA, and protein levels.
Caption: Experimental workflow for confirming this compound-mediated gene re-expression.
Detailed Experimental Protocols
Reverse Transcription Quantitative PCR (RT-qPCR) for mRNA Expression
This protocol is for quantifying the mRNA levels of the target gene to assess re-expression.
a. RNA Extraction and cDNA Synthesis:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., Decitabine) for 48-72 hours.
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 500 ng of total RNA using a reverse transcription kit (e.g., RevertAid RT Reverse Transcription Kit, Thermo Fisher Scientific).[16]
b. qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green master mix (e.g., SYBR™ Green PCR Master Mix, Thermo Fisher Scientific).[16]
-
Use primers specific for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[17]
-
Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol: initial denaturation at 95°C for 10-15 minutes, followed by 40-55 cycles of denaturation at 95°C for 10-15 seconds and annealing/extension at the primer-specific temperature (e.g., 48-60°C) for 30-60 seconds.[18]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blot for Protein Expression
This protocol is for detecting the re-expressed protein.
-
Culture and treat cells as described for RT-qPCR.
-
Lyse the cells in ice-cold RIPA buffer containing protease inhibitors.[19][20]
-
Keep the samples on ice for 15-30 minutes and then centrifuge at 12,000 x g for 15-20 minutes at 4°C.[19][21]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[19]
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.[20]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15][22]
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.[19][21]
-
Wash the membrane three times with TBST for 10 minutes each.[19]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again as in step 9.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22] A loading control like β-actin or GAPDH should be used to ensure equal protein loading.[15]
Bisulfite Sequencing for DNA Methylation Analysis
This protocol determines the methylation status of specific CpG sites in the promoter region of the target gene.
a. Bisulfite Conversion:
-
Extract genomic DNA from treated and control cells.
-
Perform bisulfite conversion of 200-500 ng of genomic DNA using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen). This treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[23][24][25]
b. PCR Amplification:
-
Design primers specific to the bisulfite-converted DNA sequence of the target gene's promoter region. The primers should not contain CpG sites.[23][25]
-
Amplify the region of interest using a hot-start DNA polymerase.[23]
c. Sequencing and Analysis:
-
Purify the PCR product and either send for Sanger sequencing or perform next-generation sequencing.[23][24]
-
For Sanger sequencing, the PCR product can be cloned into a vector (TA-cloning), and multiple clones can be sequenced to assess the methylation status of individual DNA strands.[23]
-
Analyze the sequencing data to determine the percentage of methylated cytosines at each CpG site. A "C" at a CpG site in the sequence indicates methylation, while a "T" indicates an originally unmethylated cytosine.[25]
Signaling Pathway and Mechanism of Action
DNA methylation is a key epigenetic mechanism for gene silencing. DNMT1 maintains this silencing by copying methylation patterns to newly synthesized DNA strands during replication.
Caption: Mechanism of DNMT1-mediated gene silencing and its reversal by this compound.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison. Below is an example of how to present RT-qPCR data for a silenced tumor suppressor gene (e.g., RASSF1A) after treatment.
| Treatment Group | Target Gene (RASSF1A) Fold Change (mRNA) | Protein Expression (Relative to Control) | Promoter Methylation (%) |
| Vehicle Control (DMSO) | 1.0 ± 0.2 | 1.0 | 95 ± 3% |
| This compound (5 µM) | 8.5 ± 1.1 | Increased | 30 ± 5% |
| Decitabine (1 µM) | 12.2 ± 1.5 | Increased | 25 ± 4% |
Data are represented as mean ± standard deviation from three independent experiments.
This table clearly demonstrates the re-expression of the target gene at both the mRNA and protein levels, which correlates with a decrease in promoter methylation, thus confirming the efficacy of this compound.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the various regulatory mechanisms modulating human DNA methyltransferase 1 stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promoter methylation status of tumor suppressor genes and inhibition of expression of DNA methyltransferase 1 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Methyltransferases in Cancer: Biology, Paradox, Aberrations, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Silencing DNA methyltransferase 1 (DNMT1) inhibits proliferation, metastasis and invasion in ESCC by suppressing methylation of RASSF1A and DAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of DNMT1 silencing on malignant phenotype and methylated gene expression in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Decitabine, differently from DNMT1 silencing, exerts its antiproliferative activity through p21 upregulation in malignant pleural mesothelioma (MPM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The type of DNA damage response after decitabine treatment depends on the level of DNMT activity | Life Science Alliance [life-science-alliance.org]
- 13. Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The DNA methyltransferase inhibitors azacitidine, decitabine and zebularine exert differential effects on cancer gene expression in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prolonged Treatment with DNMT Inhibitors Induces Distinct Effects in Promoters and Gene-Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective chemical tracking of Dnmt1 catalytic activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A real-time PCR assay for DNA-methylation using methylation-specific blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epigentek.com [epigentek.com]
- 20. bio-rad.com [bio-rad.com]
- 21. origene.com [origene.com]
- 22. Pharmacological inhibition of DNMT1 restores macrophage autophagy and M2 polarization in Western diet–induced nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bisulfite Sequencing for DNA Methylation Analysis of Primary Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 25. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Specificity of Various DNMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of various DNA methyltransferase (DNMT) inhibitors, crucial epigenetic modulators with significant therapeutic potential. The objective is to offer a clear, data-driven analysis to aid in the selection of appropriate inhibitors for research and drug development. This document summarizes quantitative data on inhibitor performance, details the experimental protocols for specificity assessment, and visualizes key concepts for enhanced understanding.
Introduction to DNMT Inhibitors
DNA methylation is a fundamental epigenetic mechanism regulating gene expression, and its dysregulation is a hallmark of cancer and other diseases. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns. The three main active DNMTs in mammals are DNMT1, responsible for maintaining methylation during DNA replication, and DNMT3A and DNMT3B, which are primarily involved in de novo methylation.
DNMT inhibitors are broadly classified into two main categories: nucleoside analogs and non-nucleoside analogs . Nucleoside analogs, such as Azacitidine and Decitabine, are incorporated into DNA, where they covalently trap DNMTs, leading to their degradation. Non-nucleoside inhibitors, a more diverse class of small molecules, typically target the catalytic pocket or allosteric sites of the enzymes. The specificity of these inhibitors for different DNMT isoforms is a critical factor in their mechanism of action, efficacy, and side-effect profile.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a range of DNMT inhibitors against the key DNMT isoforms. Lower IC50 values indicate higher potency. This data has been compiled from various preclinical studies and provides a basis for comparing the relative specificity of these compounds.
| Inhibitor | Class | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | DNMT3B IC50 (µM) | Selectivity Profile |
| Nucleoside Analogs | |||||
| Azacitidine | Nucleoside Analog | - | - | - | Non-specific; acts via incorporation into DNA and RNA |
| Decitabine | Nucleoside Analog | - | - | - | Non-specific; acts via incorporation into DNA |
| Zebularine | Nucleoside Analog | Preferential for DNMT1 | Higher than DNMT1 | Higher than DNMT1 | Shows some preference for DNMT1 over DNMT3A/3B |
| Guadecitabine (SGI-110) | Dinucleotide Analog | - | - | - | Non-specific; resistant to deamination by cytidine deaminase |
| Non-Nucleoside Analogs | |||||
| RG-108 | Non-nucleoside | 390 | - | - | Low potency against human DNMT1 |
| SGI-1027 | Non-nucleoside | 1.5 | 1.2 | 1.8 | Pan-DNMT inhibitor |
| GSK3685032 | Non-nucleoside | 0.036 | >100 | >100 | Highly selective for DNMT1 (>2500-fold)[1] |
| DY-46-2 | Non-nucleoside | 13 | 0.39 | 105 | Highly selective for DNMT3A[2] |
| Nanaomycin A | Non-nucleoside | - | - | 0.5 | Reported to be a selective inhibitor for DNMT3B[3] |
| Compound 11 | Non-nucleoside | No inhibition | - | 22 | Selective for DNMT3B over DNMT1[3] |
| MC3343 | Non-nucleoside | Low µM | - | - | DNMT1 inhibitor |
Visualization of DNMT Inhibitor Classification and Targets
The following diagram illustrates the broad classification of DNMT inhibitors and their primary enzymatic targets.
References
Efficacy of Dnmt-IN-1 in comparison to the inhibitor GSK3685032
In the landscape of epigenetic drug discovery, DNA methyltransferase 1 (DNMT1) has emerged as a critical target for therapeutic intervention, particularly in oncology. This guide provides a detailed comparison of two non-nucleoside DNMT1 inhibitors: GSK3685032, a contemporary and highly selective compound, and RG108, an earlier pioneering molecule in this class. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
GSK3685032 stands out as a potent and highly selective inhibitor of DNMT1 with superior in vivo tolerability and efficacy compared to earlier compounds like RG108. While both are non-nucleoside inhibitors that act by blocking the enzyme's active site, GSK3685032 demonstrates significantly lower IC50 values and a more refined mechanism of action. This guide will delve into the quantitative data supporting these differences, outline the experimental methodologies to assess these inhibitors, and provide visual representations of their mechanisms and evaluation workflows.
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the key quantitative data for GSK3685032 and RG108, highlighting the superior potency and selectivity of GSK3685032.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | GSK3685032 | RG108 | Reference |
| DNMT1 IC50 | 0.036 µM | 115 nM (0.115 µM) | [1],[2] |
| DNMT3A/3B IC50 | >2500-fold selective for DNMT1 | Not highly selective | [1] |
| Cellular Anti-proliferative Effects | Cytostatic effects in hematological cancer cell lines (starting 3 days post-treatment) | Growth inhibition and apoptosis in various cancer cell lines | [3],[4] |
| Mechanism of Action | Reversible, non-covalent, competitive with the DNMT1 active-site loop for hemimethylated DNA | Non-covalent, blocks the DNMT active site | [3],[5] |
Table 2: In Vivo Efficacy and Tolerability
| Parameter | GSK3685032 | RG108 | Reference |
| Tumor Growth Inhibition | Potent tumor growth inhibition and longer survival benefit in AML xenograft models compared to decitabine | Dose and time-dependent growth inhibition in prostate cancer cell lines | [3],[4] |
| Tolerability | Better tolerated than decitabine with decreased impact on blood cell components | No detectable toxicity at low micromolar concentrations in cell lines | [3],[5] |
Mechanism of Action
Both GSK3685032 and RG108 are non-nucleoside inhibitors, meaning they do not get incorporated into the DNA like traditional cytidine analogs (e.g., decitabine, azacytidine). Instead, they directly interact with the DNMT1 enzyme.
GSK3685032 acts as a competitive inhibitor, specifically targeting the active-site loop of DNMT1 and preventing its interaction with hemimethylated DNA.[3] This selective and reversible mechanism avoids the DNA damage associated with nucleoside analogs, leading to improved tolerability.[3]
RG108 functions by blocking the active site of DNMTs, thereby preventing the transfer of a methyl group to the DNA.[2][5] While it was one of the first non-nucleoside inhibitors discovered, its selectivity for DNMT1 over other DNMTs is not as pronounced as that of GSK3685032.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of DNMT1 inhibition by GSK3685032 and RG108.
Caption: General experimental workflow for evaluating DNMT1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of DNMT1 inhibitors. Below are representative protocols for key experiments.
DNMT1 Enzymatic Inhibition Assay (Scintillation Proximity Assay)
This assay is used to determine the IC50 value of a compound against the DNMT1 enzyme.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing truncated DNMT1 (e.g., residues 601-1600), a hemi-methylated DNA substrate, and the methyl donor S-adenosyl-L-methionine (SAM) labeled with a radioisotope (e.g., [³H]-SAM).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., GSK3685032 or RG108) to the reaction mixture. A control with no inhibitor is also prepared.
-
Incubation: Incubate the reaction mixtures at 37°C to allow the enzymatic reaction to proceed.
-
Signal Detection: Use a scintillation proximity assay (SPA) to measure the transfer of the [³H]-methyl group from SAM to the DNA substrate.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]
Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., hematological or prostate cancer cell lines) in 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the concentration of inhibitor that causes 50% inhibition of cell growth (GI50).[4]
Animal Xenograft Model for In Vivo Efficacy
This protocol assesses the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MV4-11 acute myeloid leukemia cells) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Inhibitor Administration: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., GSK3685032) and a vehicle control via a specified route (e.g., subcutaneous injection) and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Tolerability Monitoring: Monitor the general health of the mice, including body weight and signs of toxicity. Blood samples may be collected to assess hematological parameters.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers). Compare the tumor growth inhibition and survival rates between the treatment and control groups.[3]
Conclusion
GSK3685032 represents a significant advancement in the development of non-nucleoside DNMT1 inhibitors, demonstrating high potency, selectivity, and improved in vivo efficacy and tolerability compared to earlier compounds such as RG108. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of epigenetics and cancer drug development, facilitating the evaluation and selection of appropriate tools for their studies. The continued exploration of selective DNMT1 inhibitors like GSK3685032 holds great promise for the future of epigenetic therapy.
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Evaluating the Binding Specificity of a Novel DNMT Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for DNA methyltransferases (DNMTs) is a critical area of research, particularly in the fields of oncology and epigenetic therapy. DNMTs, primarily DNMT1, DNMT3A, and DNMT3B, are responsible for establishing and maintaining DNA methylation patterns, which play a crucial role in gene regulation. Dysregulation of these enzymes is a hallmark of various diseases, making them attractive therapeutic targets. This guide provides a framework for evaluating the binding specificity of a novel, hypothetical DNMT1 inhibitor, herein referred to as DNMTi-X , against other major DNMT isoforms.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The following table summarizes the hypothetical IC50 values for DNMTi-X against human DNMT1, DNMT3A, and DNMT3B, based on typical data for selective inhibitors. For comparison, data for the known DNMT1-selective inhibitor, GSK3685032, is also included.
| Compound | DNMT1 IC50 (nM) | DNMT3A IC50 (nM) | DNMT3B IC50 (nM) | Selectivity (Fold vs. DNMT1) |
| DNMTi-X (Hypothetical) | 15 | > 10,000 | > 10,000 | > 667 |
| GSK3685032 | 36 | > 30,000 | > 30,000 | > 833 |
Note: Lower IC50 values indicate higher potency. The selectivity is calculated by dividing the IC50 for DNMT3A/3B by the IC50 for DNMT1.
Experimental Protocols
Accurate determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key biochemical and cellular assays used to evaluate DNMT inhibitors.
Biochemical Assay: In Vitro DNMT Activity/Inhibition Assay
This assay directly measures the enzymatic activity of purified DNMTs and the inhibitory effect of a compound.
Principle: The assay quantifies the transfer of a labeled methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a DNA substrate by a specific DNMT enzyme.
Materials:
-
Purified recombinant human DNMT1, DNMT3A, and DNMT3B enzymes.
-
DNA substrate (e.g., poly(dI-dC) or a specific oligonucleotide with CpG sites).
-
[³H]-labeled S-adenosyl-L-methionine ([³H]-SAM).
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and EDTA).
-
Scintillation cocktail and scintillation counter.
-
Test inhibitor (DNMTi-X).
Procedure:
-
Prepare serial dilutions of the test inhibitor (DNMTi-X).
-
In a microplate, combine the assay buffer, DNA substrate, and the respective DNMT enzyme (DNMT1, DNMT3A, or DNMT3B).
-
Add the diluted inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known DNMT inhibitor).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding a stop solution or by spotting the reaction mixture onto filter paper).
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular context.
Principle: The binding of a ligand (inhibitor) to a protein stabilizes the protein, leading to an increase in its melting temperature.
Materials:
-
Cultured cells (e.g., a relevant cancer cell line).
-
Test inhibitor (DNMTi-X).
-
Lysis buffer.
-
Equipment for heating samples (e.g., PCR cycler).
-
SDS-PAGE and Western blotting reagents.
-
Antibodies specific for DNMT1, DNMT3A, and DNMT3B.
Procedure:
-
Treat cultured cells with the test inhibitor (DNMTi-X) or vehicle control.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C).
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble DNMT1, DNMT3A, and DNMT3B in the supernatant using SDS-PAGE and Western blotting with specific antibodies.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Experimental and Logical Relationships
Diagrams are essential for clearly communicating complex workflows and pathways.
Assessing the Reproducibility of Dnmt-IN-1: A Comparative Guide to DNMT1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the experimental reproducibility of the DNA methyltransferase 1 (DNMT1) inhibitor, Dnmt-IN-1. By presenting a detailed comparison with established and emerging DNMT1 inhibitors, this document aims to offer a clear perspective on its performance and facilitate informed decisions in research and development.
This guide summarizes quantitative data from published studies, outlines detailed experimental protocols for key assays, and utilizes visualizations to illustrate relevant biological pathways and experimental workflows, ensuring a thorough and objective evaluation.
Comparative Analysis of DNMT1 Inhibitor Activity
The efficacy of small molecule inhibitors is a critical factor in their potential therapeutic application. The following tables provide a comparative summary of the reported in vitro potencies of this compound and a selection of other well-characterized DNMT1 inhibitors.
Table 1: In Vitro DNMT1 Inhibition
| Compound | IC50 (µM) | Assay Conditions | Reference |
| This compound | Not Reported | - | Pechalrieu D, et al. (2020) |
| GSK3685032 | 0.036 | Scintillation Proximity Assay (SPA) with [³H]-SAM and hemi-methylated DNA substrate. | Pappalardi MB, et al. (2021)[1] |
| Decitabine | Not a direct enzymatic inhibitor; acts after incorporation into DNA. | - | - |
| Azacitidine | Not a direct enzymatic inhibitor; acts after incorporation into DNA. | - | - |
| SGI-1027 | 12.5 | Cell-free assay with poly(dI-dC) as substrate. | MedChemExpress[2] |
| RG-108 | 0.115 | Inhibition of DNA methyltransferase. | STEMCELL Technologies[3] |
| DNMT1-IN-3 | 0.777 | Not specified. | MedChemExpress |
Table 2: Cellular Proliferation Inhibition
| Compound | Cell Line | EC50/IC50 (µM) | Assay Conditions | Reference |
| This compound | KG1 | 13.0 | 72h incubation. | MedChemExpress[4] |
| This compound | HCT116 | 10.7 | 72h incubation. | MedChemExpress[4] |
| GSK3685032 | Hematological Cancer Cell Lines (median) | 0.64 | 6-day incubation. | MedChemExpress[5] |
| Decitabine | Molt4 | 84.461 (after 72h) | Cell Counting Kit-8 (CCK-8) assay. | Decitabine inhibits the proliferation... (2022)[6] |
| Decitabine | HEL | >1 | 72h incubation, CyQUANT® cell proliferation assay. | Development and in vitro evaluations... (2017)[7] |
| SGI-1027 | KG-1 | 4.4 | 2-4 days incubation, ATPlite 1step luminescence assay. | Apex-Bio[8] |
| SGI-1027 | Huh7 | 27.30 | 24h incubation, MTS assay. | DNMTs inhibitor SGI-1027 induces apoptosis... (2022)[9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the DNA methylation pathway and a general workflow for assessing DNMT inhibitor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and in vitro evaluations of new decitabine nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Dnmt-IN-1: A Comparative Guide to Epigenetic Modifier Performance
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of epigenetics, the precise modulation of DNA methylation patterns is crucial for both basic research and therapeutic development. DNA methyltransferase (DNMT) inhibitors have emerged as powerful tools to probe these mechanisms and as promising candidates for various diseases, particularly cancer. This guide provides an objective comparison of the performance of Dnmt-IN-1, a notable DNMT inhibitor, against other well-characterized epigenetic modifiers. The data presented herein is compiled from publicly available research and is intended to aid researchers in selecting the most appropriate tool for their specific experimental needs.
Performance Benchmarks of DNMT Inhibitors
The efficacy of a DNMT inhibitor is typically assessed by its potency in enzymatic assays (e.g., IC50 or EC50 values) and its anti-proliferative effects on cancer cell lines. The following tables summarize the available quantitative data for this compound and a selection of other prominent DNMT inhibitors.
| Inhibitor | Target(s) | EC50 (Enzymatic Assay) | Reference |
| This compound | DNMT | 3.2 µM | [1] |
| GSK-3685032 | DNMT1 | 0.036 µM | [2] |
| GSK-3484862 | DNMT1 | 0.23 µM | [3][4] |
| SGI-1027 | DNMT1, DNMT3A, DNMT3B | 6 µM (DNMT1), 8 µM (DNMT3A), 7.5 µM (DNMT3B) | [5] |
| DC-05 | DNMT1 | 10.3 µM | [6] |
| Decitabine (5-aza-2'-deoxycytidine) | DNMTs | Not directly comparable (mechanism-based) | [6] |
| 5-Azacytidine | DNMTs | Not directly comparable (mechanism-based) | [6] |
Table 1: Enzymatic Inhibition of DNMTs. This table compares the in vitro enzymatic inhibitory potency of this compound and other selected DNMT inhibitors. Lower EC50/IC50 values indicate higher potency.
| Inhibitor | Cell Line | EC50 (Anti-proliferative Assay) | Reference |
| This compound | KG1 (Leukemia) | 13.0 µM | [1] |
| This compound | HCT116 (Colon Cancer) | 10.7 µM | [1] |
Table 2: Anti-proliferative Activity of this compound. This table presents the effective concentration of this compound required to inhibit the proliferation of specific cancer cell lines by 50%.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of DNMT inhibitors. For specific parameters, it is essential to consult the original research articles.
DNMT1 Activity/Inhibition Assay (Colorimetric)
This assay is a common method to determine the in vitro potency of DNMT inhibitors.
-
Coating: A cytosine-rich DNA substrate is stably coated onto microplate wells.
-
Enzyme Reaction: Recombinant DNMT1 enzyme is added to the wells in the presence of the methyl donor S-adenosyl-L-methionine (SAM) and varying concentrations of the test inhibitor (e.g., this compound).
-
Incubation: The plate is incubated to allow the methylation reaction to proceed.
-
Detection: The methylated DNA is recognized by a specific anti-5-methylcytosine antibody.
-
Quantification: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate. The resulting colorimetric signal is proportional to the amount of DNA methylation and can be measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., KG1, HCT116) are seeded in a 96-well plate at a predetermined density.
-
Compound Treatment: The cells are treated with a range of concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric method, such as the MTT or resazurin assay.
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to untreated control cells. The EC50 value is determined from the resulting dose-response curve.
Visualizing the Mechanism of Action
To understand the context in which this compound and other DNMT inhibitors function, it is crucial to visualize the relevant biological pathways.
Caption: DNMT1-mediated gene silencing pathway and the point of intervention for this compound.
This diagram illustrates the central role of DNMT1 in maintaining DNA methylation patterns, leading to gene silencing. DNMT1, in conjunction with co-factors like UHRF1 and PCNA, utilizes S-adenosyl methionine (SAM) as a methyl donor to methylate CpG islands in gene promoters. This, often in concert with histone deacetylation by HDACs, results in transcriptional repression. This compound and other DNMT inhibitors act by blocking the catalytic activity of DNMT1, thereby preventing the maintenance of DNA methylation and leading to the re-expression of silenced genes, such as tumor suppressors.
Caption: A typical experimental workflow for a colorimetric DNMT1 inhibition assay.
This flowchart outlines the sequential steps involved in a standard ELISA-based DNMT1 activity assay. This workflow is fundamental for determining the in vitro potency of DNMT inhibitors like this compound and for comparing their efficacy against other compounds.
By presenting quantitative data in a clear, tabular format, detailing experimental methodologies, and providing visual representations of the underlying biological processes and workflows, this guide aims to equip researchers with the necessary information to make informed decisions when selecting epigenetic modifiers for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Guide to Handling Dnmt-IN-1: Safety, Protocols, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Dnmt-IN-1, a potent DNA methyltransferase (DNMT) inhibitor. The following guidelines are intended to ensure the safe use of this compound in a laboratory setting and to provide a framework for its experimental application and subsequent disposal.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The safety recommendations provided herein are based on best practices for handling potent, novel research chemicals and the known hazards associated with other DNMT inhibitors. A thorough risk assessment should be conducted by users in consultation with their institution's Environmental Health and Safety (EHS) department prior to handling this compound.
Immediate Safety and Handling Precautions
Given the potent biological activity of this compound as a DNMT inhibitor with antiproliferative effects, stringent safety measures are necessary to prevent personnel exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential. The following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields are mandatory. For tasks with a splash hazard, chemical splash goggles and a face shield are required. |
| Hand Protection | Double-gloving with chemically resistant nitrile gloves is strongly recommended. Gloves should be changed immediately upon contamination. |
| Body Protection | A fully fastened laboratory coat is required. For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron or disposable coveralls should be worn over the lab coat. |
| Respiratory Protection | All handling of solid this compound must be performed within a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is unavailable, a NIOSH-approved respirator equipped with cartridges for organic vapors and particulates is necessary. |
| Foot Protection | Fully enclosed, chemically resistant footwear is mandatory in all laboratory areas where this compound is handled. |
Standard Operating Procedures for Handling
-
Designated Work Area: All work with this compound, including weighing and solution preparation, should be conducted in a designated area, such as a chemical fume hood, to contain potential spills and aerosols.
-
Exposure Minimization: Strict adherence to protocols that avoid inhalation, ingestion, and direct skin contact is critical. Eating, drinking, and smoking are strictly prohibited in the handling area.
-
Weighing Solid Compound: Weighing of powdered this compound should be performed in a ventilated enclosure or a chemical fume hood to control dust.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid material slowly and carefully to prevent splashing.
-
Spill Response: In the event of a spill, the area should be evacuated and secured. Personnel with appropriate training and PPE should clean the spill using absorbent materials. The contaminated area must be thoroughly decontaminated with a suitable cleaning agent.
-
Personal Hygiene: Hands must be washed thoroughly with soap and water after handling the compound, even when gloves have been worn.
Operational Plan: Disposal of this compound Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: All solid and liquid waste containing this compound must be collected separately from other laboratory waste streams.
-
Containerization: Use clearly labeled, leak-proof, and sealed containers for all this compound waste.
-
Disposal Pathway: The disposal of this compound waste must be managed through the institution's official hazardous waste program. It is imperative that this waste is not disposed of in standard trash receptacles or poured down the drain.
Experimental Protocol: Cell Viability Assay
The following is a detailed protocol for assessing the antiproliferative effects of this compound on a cancer cell line, such as HCT116, utilizing a Crystal Violet assay.[1]
Materials
-
HCT116 cells (or an alternative cancer cell line)
-
Complete cell culture medium (e.g., McCoy's 5A supplemented with 10% Fetal Bovine Serum)
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Crystal Violet solution (0.5% w/v in 25% methanol)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count HCT116 cells using a hemocytometer or automated cell counter.
-
Seed 5,000 cells in 100 µL of complete medium into each well of a 96-well plate.
-
Incubate the plate overnight to ensure cell adherence.
-
-
Preparation of this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final experimental concentrations (a suggested range is 0.1 µM to 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of the prepared this compound dilutions or the vehicle control to the appropriate wells.
-
Incubate the treated plates for 72 hours.
-
-
Crystal Violet Staining:
-
Gently aspirate the treatment medium from the wells.
-
Wash the cells twice with 200 µL of PBS per well.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Remove the Crystal Violet solution and carefully wash the wells with deionized water until the runoff is clear.
-
Allow the plate to air dry completely.
-
-
Quantification of Cell Viability:
-
Add 100 µL of a solubilizing agent, such as 10% acetic acid, to each well to dissolve the bound Crystal Violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (containing medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control.
-
Generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the this compound concentration to determine the EC₅₀ value.[2]
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
